molecular formula C41H60O11 B15579614 Avermectin B1a monosaccharide

Avermectin B1a monosaccharide

カタログ番号: B15579614
分子量: 728.9 g/mol
InChIキー: ZBVWYDMYMRLKIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Avermectin B1a monosaccharide is a useful research compound. Its molecular formula is C41H60O11 and its molecular weight is 728.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C41H60O11

分子量

728.9 g/mol

IUPAC名

2-butan-2-yl-21',24'-dihydroxy-12'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3

InChIキー

ZBVWYDMYMRLKIV-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Avermectin B1a Monosaccharide: A Technical Guide to its Discovery, Origin, and Core Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis, is a cornerstone of antiparasitic treatments in veterinary and human medicine, as well as in agriculture.[1][2] Its monosaccharide derivative, while often studied as a degradation product, possesses unique biological activities that warrant specific investigation. This technical guide provides an in-depth exploration of the discovery and origin of Avermectin B1a monosaccharide, detailing its formation, physicochemical properties, and the biosynthetic pathways of its parent compound. This document includes quantitative data, experimental methodologies, and visual diagrams of key pathways to serve as a comprehensive resource for researchers in the field.

Discovery and Origin

The journey of this compound begins with the discovery of the avermectins. In 1978, a team at the Kitasato Institute, led by Satoshi Ōmura, isolated a novel actinomycete from a soil sample in Ito City, Shizuoka Prefecture, Japan.[1] This microorganism was later identified as Streptomyces avermitilis.[1] Fermentation broths of this bacterium exhibited potent anthelmintic activity against Nematospiroides dubius in mice.[1] Subsequent work in collaboration with Merck Sharp and Dohme Research Laboratories led to the isolation and characterization of a family of eight closely related compounds, the avermectins.[1] For their discovery and the subsequent impact of avermectins on global health, William C. Campbell and Satoshi Ōmura were awarded half of the 2015 Nobel Prize in Physiology or Medicine.

Avermectin B1a is one of the most active of these eight components.[3] The this compound is primarily recognized as a product of the selective hydrolysis of the terminal oleandrose sugar from the parent Avermectin B1a molecule.[4][5] This conversion typically occurs under acidic conditions.[5] While often considered a degradation product, the monosaccharide has been isolated and studied for its distinct biological profile.[4][5] There is limited evidence to suggest that the monosaccharide is a significant natural product of S. avermitilis fermentation; rather, it is predominantly encountered as a result of processing or environmental degradation of the parent compound.

Physicochemical and Biological Properties

This compound retains the core macrocyclic lactone structure of its parent compound but lacks the terminal sugar moiety. This structural difference influences its physical and biological characteristics.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 71831-09-9[5][6]
Molecular Formula C41H60O11[5][6]
Molecular Weight 728.9 g/mol [5][6]
Appearance Crystalline solid[6]
Solubility Soluble in DMSO, ethanol, and methanol.[5][6]
UV max (λmax) 246 nm[6]
Biological Activity

This compound exhibits interesting biological activity, though it differs from its parent compound. It is a potent inhibitor of nematode larval development but is noted to be devoid of the paralytic activity characteristic of Avermectin B1a.[4][5]

OrganismActivityValueReference
Caenorhabditis elegansLethalMinimum Active Concentration (MAC) = 0.1 µM[6]
Lined shore crab (Pachygrapsus crassipes)Stimulates conductance in stretcher muscle-[6]

Biosynthesis of the Parent Compound: Avermectin B1a

The formation of this compound is directly linked to the biosynthesis of its precursor. The biosynthetic pathway of avermectins in S. avermitilis is a complex process involving a large gene cluster.[1][7] The biosynthesis can be broadly categorized into four stages:

  • Aglycone Formation: A large polyketide synthase (PKS) complex synthesizes the macrocyclic lactone core, known as the aglycone.[1][7]

  • Aglycone Modification: The aglycone undergoes a series of modifications, including oxidation and cyclization.[1]

  • Sugar Synthesis: The deoxysugar L-oleandrose is synthesized.[1][7]

  • Glycosylation: The L-oleandrose disaccharide is attached to the aglycone to form the final Avermectin B1a.[1][7]

Regulatory Pathway of Avermectin Biosynthesis

The biosynthesis of avermectins is tightly regulated at the genetic level. Two key regulatory genes, aveR and aveT, play crucial roles in controlling the expression of the biosynthetic gene cluster. The following diagram illustrates the simplified regulatory pathway.

Avermectin_Regulation Nutritional_Signals Nutritional/Environmental Signals (e.g., carbon/nitrogen availability) Pleiotropic_Regulators Pleiotropic Regulators Nutritional_Signals->Pleiotropic_Regulators aveT aveT (TetR-family regulator) Pleiotropic_Regulators->aveT regulates aveR aveR (LAL-family regulator) Positive Regulator aveT->aveR indirectly stimulates transcription ave_cluster Avermectin Biosynthetic Gene Cluster (ave genes) aveR->ave_cluster activates transcription Avermectin_B1a Avermectin B1a ave_cluster->Avermectin_B1a biosynthesis

Caption: Regulatory cascade for Avermectin B1a biosynthesis in S. avermitilis.

Experimental Protocols

Generation and Isolation of this compound

This protocol is adapted from a forced degradation study and is suitable for generating and isolating this compound for research purposes.

Materials:

  • Avermectin B1a

  • Acetonitrile (ACN)

  • 0.5 M Hydrochloric acid (HCl)

  • 0.5 M Sodium hydroxide (NaOH)

  • Preparative HPLC system

  • Ultimate AQ-C18 column (250 x 70 mm, 10 µm particle size) or equivalent

  • Mobile Phase A (MPA): 10 mM Ammonium Acetate (NH4OAc) in water

  • Mobile Phase B (MPB): Acetonitrile (100%)

Procedure:

  • Dissolution: Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of ACN.

  • Acid Hydrolysis: Add 100 mL of 0.5 M HCl to the solution and mix.

  • Incubation: Allow the reaction to proceed for 24 hours at room temperature.

  • Neutralization: Add 100 mL of 0.5 M NaOH to neutralize the solution, followed by the addition of another 100 mL of ACN.

  • Purification:

    • Inject the resulting solution onto the preparative HPLC system.

    • Employ a gradient elution with MPA and MPB. The specific gradient will need to be optimized based on the system and column but should involve a gradual increase in the percentage of MPB to elute the monosaccharide.

    • Collect the fractions corresponding to the this compound peak.

    • Evaporate the solvent from the collected fractions to obtain the purified product.

Analytical HPLC Method for Avermectin B1a and Related Compounds

This method is a general guideline for the analytical separation of Avermectin B1a and its derivatives, including the monosaccharide.

Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A mixture of acetonitrile, methanol, and water. A common starting point is a ratio of 45:45:10 (v/v/v). The exact ratio may require optimization.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

Sample Preparation:

  • Dissolve samples in the mobile phase or a compatible solvent like methanol.

  • Filter the sample through a 0.45 µm filter before injection.

The following diagram outlines a general workflow for the analysis of Avermectin B1a and its monosaccharide.

HPLC_Workflow Sample Sample containing Avermectin B1a / Monosaccharide Dissolution Dissolve in Methanol Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Separation C18 Reversed-Phase Column Isocratic/Gradient Elution HPLC_Injection->Separation Detection UV/PDA Detector (245 nm) Separation->Detection Data_Analysis Chromatogram Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: General workflow for HPLC analysis of Avermectin B1a and its monosaccharide.

Conclusion

This compound, while primarily known as a hydrolysis product of its parent compound, represents an important molecule for researchers in parasitology and drug development. Its distinct biological activity profile, particularly its potent inhibition of nematode larval development without inducing paralysis, suggests potential for novel applications. Understanding its formation from Avermectin B1a, the intricate biosynthetic pathways of the parent molecule, and the regulatory networks that control its production in S. avermitilis provides a solid foundation for future research. The experimental protocols and data presented in this guide offer a starting point for the isolation, analysis, and further investigation of this intriguing macrocyclic lactone. Further studies are warranted to fully elucidate its mechanism of action and explore its potential as a therapeutic or agricultural agent.

References

The Biosynthesis of L-Oleandrose: A Core Component of Avermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis, is a cornerstone of antiparasitic therapies in veterinary medicine and agriculture. Its biological activity is critically dependent on the disaccharide moiety attached to the aglycone core, which is composed of two units of the deoxysugar L-oleandrose. The biosynthesis of this sugar is a complex enzymatic cascade that represents a key area of study for the generation of novel avermectin analogs with improved therapeutic properties. This technical guide provides a detailed overview of the biosynthetic pathway of the avermectin B1a monosaccharide, L-oleandrose, with a focus on the enzymatic machinery, experimental protocols for its characterization, and quantitative data.

The dTDP-L-oleandrose Biosynthetic Pathway

The biosynthesis of L-oleandrose proceeds via a series of enzymatic modifications of a glucose precursor, culminating in the formation of the activated sugar nucleotide, dTDP-β-L-oleandrose. This molecule then serves as the donor for glycosylation of the avermectin aglycone. The pathway is encoded by the aveB gene cluster in Streptomyces avermitilis.[1] The key enzymatic steps are outlined below.

Formation of dTDP-D-glucose

The pathway initiates with the conversion of α-D-glucose-1-phosphate to dTDP-D-glucose. This reaction is catalyzed by dTDP-D-glucose synthase (AveBII) , which utilizes deoxythymidine triphosphate (dTTP) as the activating nucleotide.

Dehydration of dTDP-D-glucose

The second step involves the dehydration of dTDP-D-glucose at the C4 and C6 positions to yield dTDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by dTDP-D-glucose 4,6-dehydratase (AveBIII) .[2] This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family and utilizes a tightly bound NAD+ cofactor for the transient oxidation of the substrate.[3]

3-Ketoreduction

The intermediate, dTDP-4-keto-6-deoxy-D-glucose, is then reduced at the C3 position by TDP-sugar 3-ketoreductase (AveBVIII) to form dTDP-3-keto-6-deoxy-D-glucose.[4]

C5-Epimerization

The stereochemistry at the C5 position is then inverted by the action of a 5-epimerase (AveBV) , leading to the formation of a dTDP-4-keto-6-deoxy-L-glucose intermediate.[4]

3-O-Methylation

The final modification to the sugar ring is the methylation of the hydroxyl group at the C3 position. This reaction is catalyzed by a 3-O-methyltransferase (AveBVII) , which uses S-adenosyl-L-methionine (SAM) as the methyl donor, to produce dTDP-β-L-oleandrose.[4]

Glycosylation of the Avermectin Aglycone

Finally, the synthesized dTDP-β-L-oleandrose is transferred to the C13 hydroxyl group of the avermectin aglycone. This crucial glycosylation step is catalyzed by the glycosyltransferase AveBI .[4] AveBI is an iterative enzyme, capable of catalyzing the addition of both oleandrose units to form the final disaccharide chain.[4]

Enzymology and Quantitative Data

While detailed kinetic parameters for all enzymes in the dTDP-L-oleandrose pathway are not extensively available in the public domain, some quantitative data regarding the overall production of avermectin and the activity of related enzymes have been reported.

ParameterValueOrganism/ConditionsReference
Avermectin B1b Production Streptomyces avermitilis 41445 UV 45(m)3[5]
Maximum Specific Growth Rate (µmax)0.15 h⁻¹In SM2 medium[5]
Non-growth Associated Avermectin B1b Production Coefficient (β)3.824In SM2 medium[5]
TDP-D-glucose 4,6-dehydratase (from Streptomyces sp. C5) [6]
Km for NAD+19.2 µM[6]
Km for TDP-D-glucose31.3 µM[6]
Vmax for TDP-D-glucose309 nmol min⁻¹ (mg protein)⁻¹[6]
TDP-D-glucose 4,6-dehydratase (from S. peucetius) [6]
Km for NAD+20.1 µM[6]
Km for TDP-D-glucose34.7 µM[6]
Vmax for TDP-D-glucose201 nmol min⁻¹ (mg protein)⁻¹[6]

Experimental Protocols

Heterologous Expression and Purification of AveB Enzymes

A general protocol for the heterologous expression and purification of the AveB enzymes can be adapted from established methods for Streptomyces enzymes.

Protocol:

  • Gene Cloning: The genes encoding the AveB enzymes are amplified by PCR from S. avermitilis genomic DNA and cloned into a suitable E. coli expression vector, such as pET-28a(+), which often includes an N-terminal His6-tag for affinity purification.

  • Protein Expression: The resulting plasmids are transformed into a suitable E. coli expression strain, such as Rosetta 2(DE3)pLysS.[7] Cultures are grown at 37°C to an optical density at 600 nm of 0.4-0.8.[7] The temperature is then reduced to 30°C, and protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[7] Cells are harvested after 3-6 hours of further incubation.[7]

  • Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

  • Elution: The target protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Further Purification: For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

In Vitro Reconstitution of the dTDP-L-oleandrose Pathway

The entire biosynthetic pathway for dTDP-L-oleandrose can be reconstituted in vitro using the purified enzymes.

Protocol:

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) would contain a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, dTTP, α-D-glucose-1-phosphate, NAD+, NADPH, and S-adenosyl-L-methionine.

  • Enzyme Addition: The purified enzymes (AveBII, AveBIII, AveBVIII, AveBV, and AveBVII) are added to the reaction mixture.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 4-12 hours).

  • Analysis: The formation of dTDP-L-oleandrose and its intermediates can be monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Glycosyltransferase (AveBI) Assay

The activity of the glycosyltransferase AveBI can be assayed by monitoring the transfer of L-oleandrose from dTDP-L-oleandrose to the avermectin aglycone.

Protocol:

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., MgCl₂), the avermectin aglycone substrate (dissolved in a small amount of DMSO), and dTDP-L-oleandrose.

  • Enzyme Addition: The reaction is initiated by the addition of purified AveBI enzyme.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C).

  • Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.

  • Analysis: The formation of the glycosylated avermectin product is analyzed by HPLC or LC-MS.

Visualizations

Biosynthetic Pathway of dTDP-β-L-oleandrose

TDP-L-oleandrose_Biosynthesis G1P α-D-Glucose-1-Phosphate dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc AveBII (dTDP-D-glucose synthase) dTTP -> PPi dTDP_Keto_Glc dTDP-4-keto-6-deoxy-D-Glucose dTDP_Glc->dTDP_Keto_Glc AveBIII (4,6-dehydratase) NAD+ -> NADH dTDP_3Keto_Glc dTDP-3-keto-6-deoxy-D-Glucose dTDP_Keto_Glc->dTDP_3Keto_Glc AveBVIII (3-ketoreductase) NADPH -> NADP+ dTDP_Keto_L_Glc dTDP-4-keto-6-deoxy-L-Glucose dTDP_3Keto_Glc->dTDP_Keto_L_Glc AveBV (5-epimerase) dTDP_Ole dTDP-β-L-oleandrose dTDP_Keto_L_Glc->dTDP_Ole AveBVII (3-O-methyltransferase) SAM -> SAH In_Vitro_Reconstitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PurifiedEnzymes Purified AveB Enzymes (BII, BIII, BVIII, BV, BVII) ReactionMix Combine Enzymes and Substrates in Reaction Buffer PurifiedEnzymes->ReactionMix Substrates Substrates & Cofactors (G1P, dTTP, NAD+, NADPH, SAM) Substrates->ReactionMix Incubation Incubate at 30°C ReactionMix->Incubation Quench Quench Reaction Incubation->Quench Analysis Analyze by HPLC/LC-MS Quench->Analysis Glycosylation_Logic Aglycone Avermectin Aglycone AveBI AveBI (Glycosyltransferase) Aglycone->AveBI TDP_Ole dTDP-β-L-oleandrose TDP_Ole->AveBI TDP_Ole->AveBI Monosaccharide Avermectin Monosaccharide AveBI->Monosaccharide First Glycosylation Disaccharide Avermectin Disaccharide (Avermectin B1a) AveBI->Disaccharide Second Glycosylation Monosaccharide->AveBI

References

The Core Mechanism of Action of Avermectin B1a Monosaccharide in Nematodes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Avermectin B1a in nematodes. Avermectin B1a, a potent macrocyclic lactone, acts as a powerful anthelmintic by targeting the nematode's nervous system, leading to paralysis and eventual death. This document details the primary molecular target, the subsequent physiological effects, and the experimental methodologies used to elucidate this mechanism. While the natural form of Avermectin B1a is a disaccharide, this guide focuses on the core activity of the avermectin molecule at its target site.

Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The principal target of Avermectin B1a in nematodes is a class of ligand-gated ion channels known as glutamate-gated chloride channels (GluCls).[1][2][3] These channels are found in the neurons and pharyngeal muscle cells of invertebrates but are absent in vertebrates, a key factor contributing to the selective toxicity of avermectins.[4][5]

Avermectin B1a binds to GluCls with high affinity, acting as a positive allosteric modulator and a direct agonist.[6][7] This binding event has two main consequences:

  • Potentiation of Glutamate Effects: At low concentrations, Avermectin B1a enhances the effect of the natural ligand, glutamate. This means that even small amounts of glutamate can cause a significant opening of the chloride channel.[6]

  • Direct Channel Opening: At higher concentrations, Avermectin B1a can directly and irreversibly open the GluCl channel, even in the absence of glutamate.[6][8]

The influx of chloride ions (Cl-) through the opened channel leads to hyperpolarization of the nerve or muscle cell membrane. This makes the cell less excitable and unable to transmit signals, resulting in a flaccid paralysis of the nematode's pharyngeal pump and somatic muscles.[4][5][9] The inability to feed due to pharyngeal paralysis ultimately leads to starvation and death.[4][5]

While GluCls are the primary target, some studies have suggested potential interactions with other channels, such as GABA-gated chloride channels, though this interaction is considered more significant in vertebrates.[1][10]

Quantitative Data on Avermectin B1a and its Analogs

The following tables summarize key quantitative data from various studies on the interaction of avermectins with their targets in nematodes.

Table 1: Binding Affinity of Avermectins to Nematode Receptors

CompoundNematode SpeciesPreparationKd (nM)Ki (nM)Reference
[3H]IvermectinCaenorhabditis elegansCrude membrane fraction0.26-[11]
Azido-AVMCaenorhabditis elegansMembranes0.140.2[12]
Radiolabeled IvermectinHaemonchus contortus-0.35 ± 0.1-[13]

Table 2: Electrophysiological Effects of Avermectins on Nematode GluCls

CompoundNematode Species/ChannelExpression SystemEC50EffectReference
IvermectinHaemonchus contortus GluClα3BXenopus oocytes~0.1 ± 1.0 nMSlow, irreversible channel opening[13][14]
IvermectinC. elegans mRNAXenopus oocytes-Potentiation of glutamate-sensitive current[7]
L-GlutamateHaemonchus contortus GluClα3BXenopus oocytes27.6 ± 2.7 µMChannel activation[13][14]
L-GlutamateCaenorhabditis elegans GluClα3BXenopus oocytes2.2 ± 0.12 mMChannel activation[13][14]

Table 3: In Vivo Effects of Avermectins on Nematodes

CompoundNematode SpeciesEffectEC50 / ConcentrationReference
IvermectinAngiostrongylus cantonensisParalysis2.5 X 10-9 g/ml[15]
Avermectin B1aAngiostrongylus cantonensisParalysis3.6 X 10-14 M[15]
IvermectinC. elegans (Wild Type)Inhibition of development-[16]
IvermectinCooperia spp. (susceptible)Inhibition of motility-[17]
IvermectinHaemonchus contortus (susceptible)Inhibition of motility-[17]

Signaling Pathways and Logical Relationships

The core mechanism of Avermectin B1a action is a direct interaction with an ion channel, leading to a straightforward signaling cascade.

Avermectin_Action_Pathway Avermectin Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds and Activates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Opens Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis (Pharyngeal & Somatic Muscle) Hyperpolarization->Paralysis Causes Death Nematode Death (Starvation) Paralysis->Death Glutamate Glutamate Glutamate->GluCl Natural Ligand

Caption: Signaling pathway of Avermectin B1a action in nematodes.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Avermectin B1a.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and concentration of binding sites (Bmax) for avermectins in nematode membrane preparations.

Objective: To quantify the specific binding of radiolabeled avermectin to nematode membranes.

Methodology:

  • Membrane Preparation: Homogenize adult nematodes (e.g., C. elegans) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet cellular debris. The supernatant is then ultracentrifuged to pellet the membrane fraction. The resulting pellet is washed and resuspended in the assay buffer.[11]

  • Binding Incubation: Incubate the membrane preparation with a radiolabeled avermectin analog (e.g., [3H]Ivermectin) at a specific temperature (e.g., 22°C) for a set time to reach equilibrium.[11]

  • Determination of Non-Specific Binding: In a parallel set of tubes, include a high concentration of unlabeled avermectin to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove unbound ligand.[18]

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding data is analyzed using Scatchard analysis to determine the Kd and Bmax.

Electrophysiological Recording in Xenopus Oocytes

This technique allows for the functional characterization of nematode ion channels expressed in a heterologous system.

Objective: To measure the ion currents through nematode GluCls in response to glutamate and avermectins.

Methodology:

  • mRNA Extraction and Injection: Extract total RNA or mRNA from adult nematodes (e.g., C. elegans or H. contortus).[7] Inject the mRNA into Xenopus laevis oocytes. The oocytes will translate the mRNA and express the nematode ion channels on their plasma membrane. Alternatively, cRNA transcribed from cloned channel subunit cDNAs can be injected.[1][14]

  • Oocyte Incubation: Incubate the injected oocytes for 2-7 days to allow for channel expression.

  • Two-Electrode Voltage Clamp (TEVC): Place an oocyte in a recording chamber and perfuse with a saline solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application: Apply glutamate and/or Avermectin B1a to the oocyte via the perfusion system.

  • Data Acquisition and Analysis: Record the changes in membrane current in response to drug application. Analyze the current-voltage relationship and dose-response curves to determine parameters like EC50 and the nature of the drug's effect (agonist, antagonist, modulator).[7][13][14]

Oocyte_Workflow cluster_preparation Preparation cluster_expression Expression cluster_recording Recording cluster_analysis Analysis Nematode Nematode Tissue (e.g., C. elegans) mRNA_Extraction mRNA Extraction Nematode->mRNA_Extraction Injection mRNA Microinjection mRNA_Extraction->Injection Oocyte Xenopus Oocyte Oocyte->Injection Incubation Incubation (2-7 days) Injection->Incubation Expressed_Channel Oocyte with expressed Nematode GluCl Incubation->Expressed_Channel TEVC Two-Electrode Voltage Clamp (TEVC) Expressed_Channel->TEVC Drug_Application Apply Avermectin B1a & Glutamate TEVC->Drug_Application Recording Record Ion Currents Drug_Application->Recording Data_Analysis Analyze Dose-Response, EC50, I-V curves Recording->Data_Analysis

Caption: Experimental workflow for characterizing GluCls in Xenopus oocytes.

Nematode Motility and Paralysis Assays

These in vivo assays assess the overall biological effect of avermectins on live nematodes.

Objective: To quantify the dose-dependent paralytic effect of Avermectin B1a on nematodes.

Methodology:

  • Worm Preparation: Synchronize a population of nematodes (e.g., C. elegans) to a specific life stage (e.g., L4 larvae or young adults).[19]

  • Drug Exposure: Place the nematodes in a multi-well plate containing liquid culture medium with serial dilutions of Avermectin B1a or a control solvent (e.g., DMSO).[16][19]

  • Incubation: Incubate the plates for a defined period (e.g., 1 to 24 hours).

  • Motility Assessment: Assess paralysis by observing the worms' movement. This can be done manually by prodding the worms with a platinum wire and scoring them as motile or paralyzed.[19] Alternatively, automated systems can be used to track worm movement and quantify motility.

  • Data Analysis: For each concentration, calculate the percentage of paralyzed worms. Plot the percentage of paralysis against the drug concentration and fit the data to a dose-response curve to determine the EC50 for paralysis.[17]

Conclusion

The mechanism of action of Avermectin B1a in nematodes is well-established and centers on its high-affinity interaction with glutamate-gated chloride channels. By irreversibly opening these channels, Avermectin B1a causes a chloride ion influx that leads to hyperpolarization of nerve and muscle cells, resulting in flaccid paralysis and death. The specificity of this target in invertebrates underpins the excellent safety profile of avermectins in vertebrate hosts. The experimental protocols detailed herein provide a robust framework for the continued study of this important class of anthelmintics and for the development of new nematicidal agents.

References

An In-depth Technical Guide to Avermectin B1a Monosaccharide (CAS Number: 71831-09-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a monosaccharide, a semi-synthetic derivative of the potent anthelmintic Avermectin B1a, presents a unique profile for researchers in parasitology and neurobiology. This document provides a comprehensive technical overview of this compound (CAS No. 71831-09-9), consolidating its chemical and physical properties, preparation, and biological activity. While sharing a core mechanism of action with its parent compound through modulation of invertebrate-specific, ligand-gated chloride channels, the monosaccharide exhibits distinct biological characteristics, notably a potent inhibition of nematode larval development without inducing paralysis. This guide details available experimental protocols, summarizes key quantitative data, and visualizes relevant workflows and pathways to facilitate further investigation and application of this compound in research and drug development.

Chemical and Physical Properties

This compound is a macrocyclic lactone and a key derivative of Avermectin B1a, a fermentation product of Streptomyces avermitilis.[1][2] It is formed by the selective acid-catalyzed hydrolysis of the terminal oleandrose sugar from the disaccharide chain of Avermectin B1a.[3] The following tables summarize its key chemical and physical properties.

Identifier Value Reference
CAS Number 71831-09-9[4][5]
Molecular Formula C41H60O11[5][6]
Molecular Weight 728.92 g/mol [6]
IUPAC Name 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-avermectin A1a[6]
Property Value Reference
Appearance White to light yellow powder/crystalline solid[5][7]
Solubility Soluble in DMSO, ethanol, and methanol.[5]
Storage Temperature -20°C[5]
Stability Stable for ≥ 4 years when stored at -20°C. Sensitive to strong acids, bases, and UV light.[5][8]
λmax 246 nm[5]

Synthesis and Purification

This compound is typically prepared by the controlled acid hydrolysis of Avermectin B1a. This process selectively cleaves the terminal 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl (oleandrose) unit.

Experimental Protocol: Preparation via Acid Hydrolysis

A detailed protocol for the acid hydrolysis of Avermectin B1a to its monosaccharide derivative is outlined below, based on established methodologies for avermectin degradation studies.

  • Dissolution: Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of acetonitrile (ACN).

  • Acidification: Add 100 mL of 0.5 M hydrochloric acid (HCl) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Neutralization: Add 100 mL of 0.5 M sodium hydroxide (NaOH) to neutralize the reaction mixture, followed by the addition of 100 mL of ACN.

  • Purification: Purify the resulting mixture using preparative high-performance liquid chromatography (HPLC).

  • Column: Ultimate AQ-C18 (250 x 70 mm, 10 µm particle size)

  • Mobile Phase A (MPA): 10 mM ammonium acetate (NH4OAc) in water

  • Mobile Phase B (MPB): Acetonitrile (100%)

  • Flow Rate: 200 mL/min

  • Gradient:

    • 0 min: 55% MPB

    • 41 min: 77% MPB

    • 42 min: 100% MPB

    • 47 min: 100% MPB

  • Detection: UV at 245 nm

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Avermectin_B1a Avermectin B1a Dissolution Dissolve in Acetonitrile Avermectin_B1a->Dissolution Acidification Add 0.5 M HCl Dissolution->Acidification Reaction Stir for 24h at RT Acidification->Reaction Neutralization Add 0.5 M NaOH Reaction->Neutralization Crude_Product Crude this compound Neutralization->Crude_Product Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Fraction_Collection Collect Fractions Prep_HPLC->Fraction_Collection Evaporation Evaporate Solvent Fraction_Collection->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product caption Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

The analysis of this compound can be performed using techniques similar to those employed for Avermectin B1a and its other degradation products.

High-Performance Liquid Chromatography (HPLC)
  • Column: ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 µm particle size)

  • Column Temperature: 45 °C

  • Mobile Phase A (MPA): 5 mM ammonium acetate (pH 9.5)

  • Mobile Phase B (MPB): Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v)

  • Flow Rate: 1.6 mL/min

  • Injection Volume: 15 µL

  • Detection: UV at 245 nm

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a high-resolution mass spectrometer, is invaluable for the identification and structural elucidation of this compound.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 40 V

  • Source Temperature: 100 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Scan Range: 50–1200 Da

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of nematode larval development.[4] A key distinction from its parent compound is that it is devoid of paralytic activity.[4]

Biological Activity Organism Value Reference
Minimum Active Concentration (MAC)Caenorhabditis elegans0.1 µM[4][5]
Mechanism of Action

The precise molecular interactions of this compound have not been as extensively studied as those of Avermectin B1a. However, its structural similarity strongly suggests a shared mechanism of action, primarily targeting invertebrate-specific glutamate-gated chloride channels (GluCls).[1][9] It is also known to interact with GABA-A receptors.[6] The loss of the terminal sugar moiety likely alters its binding affinity and efficacy at these channels, explaining the absence of paralytic activity.

The proposed mechanism involves the following steps:

  • Binding to GluCls: this compound is presumed to bind to an allosteric site on the GluCls, which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[2][10]

  • Channel Activation: This binding potentiates the effect of glutamate, leading to the opening of the chloride ion (Cl-) channels.[9]

  • Hyperpolarization: The influx of Cl- ions causes hyperpolarization of the cell membrane.

  • Inhibition of Larval Development: This disruption of neurotransmission interferes with essential physiological processes required for larval development, ultimately leading to its inhibition.

The following diagram illustrates the proposed mechanism of action at the glutamate-gated chloride channel.

G cluster_membrane Neuronal or Muscle Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GluCl Glutamate-Gated Chloride Channel Cl_ion Cl- GluCl->Cl_ion Channel opens Avermectin_Mono Avermectin B1a Monosaccharide Avermectin_Mono->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Larval Development Hyperpolarization->Inhibition caption Proposed Mechanism of Action G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Prepare_Plates Prepare 96-well plates with growth medium Compound_Dilution Prepare serial dilutions of this compound Prepare_Plates->Compound_Dilution Add_Compound Add compound dilutions to wells Compound_Dilution->Add_Compound Egg_Collection Collect and purify nematode eggs Add_Compound->Egg_Collection Inoculation Inoculate wells with eggs Egg_Collection->Inoculation Incubate Incubate plates for 6 days Inoculation->Incubate Observation Observe larval development Incubate->Observation Quantification Quantify inhibition of L3 development Observation->Quantification LD50_Calc Calculate LD50 Quantification->LD50_Calc caption Nematode Larval Development Assay Workflow

References

Molecular weight and formula of Avermectin B1a monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular characteristics of Avermectin B1a monosaccharide, a key derivative in the study of avermectins. This document outlines its molecular weight and formula, and provides standardized experimental protocols for its isolation and characterization.

Molecular Profile of this compound

This compound is formed by the selective hydrolysis of the terminal oleandrose unit from the disaccharide chain of Avermectin B1a. This modification is crucial for structure-activity relationship studies and for the development of new anthelmintic agents.

Quantitative Data Summary

The table below summarizes the key molecular data for Avermectin B1a and its monosaccharide derivative.

CompoundChemical FormulaMolecular Weight ( g/mol )
Avermectin B1aC48H72O14873.08
This compoundC41H60O11728.92
L-OleandroseC7H14O4162.18

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound.

Mild Acid Hydrolysis for the Preparation of this compound

This protocol describes the selective cleavage of the terminal monosaccharide from Avermectin B1a.

Materials:

  • Avermectin B1a

  • Methanol (MeOH)

  • 2N Hydrochloric Acid (HCl) or 2N Sulfuric Acid (H2SO4)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO3) solution (5%)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolution: Dissolve Avermectin B1a in methanol.

  • Acidification: Add an equal volume of 2N HCl or 2N H2SO4 to the methanolic solution.

  • Hydrolysis: Reflux the mixture at 60-70°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize the acid by slowly adding a 5% NaHCO3 solution until the pH is approximately 7.

  • Extraction: Extract the aqueous-methanolic solution with ethyl acetate three times.

  • Drying: Combine the organic layers and dry over anhydrous Na2SO4.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to isolate this compound.

Molecular Weight Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions of the analyte. The positive ion mode is typically used, and protonated molecules [M+H]+ are observed.

  • Mass Analysis: The ions are transferred to the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.

  • Data Analysis: The obtained mass spectrum will show a prominent peak corresponding to the [M+H]+ ion of this compound. The accurate mass is used to confirm the elemental composition.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are powerful techniques for confirming the structure of this compound and ensuring the selective removal of the terminal sugar.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl3 or CD3OD) in an NMR tube.

Experiments:

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons. The absence of signals corresponding to the terminal oleandrose unit confirms the successful hydrolysis.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. Comparison with the spectrum of Avermectin B1a will reveal the absence of carbon signals from the cleaved sugar.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and confirming the site of glycosylation.

Structural Relationship and Hydrolysis Workflow

The following diagrams illustrate the structural relationship between Avermectin B1a, its monosaccharide derivative, and the hydrolysis process.

G A Avermectin B1a (C48H72O14) M.W. 873.08 B Mild Acid Hydrolysis A->B C This compound (C41H60O11) M.W. 728.92 B->C D L-Oleandrose (C7H14O4) M.W. 162.18 B->D

Caption: Hydrolysis of Avermectin B1a yields the monosaccharide and L-oleandrose.

G cluster_0 Experimental Workflow cluster_1 Characterization start Start: Avermectin B1a Sample hydrolysis Mild Acid Hydrolysis (MeOH, H+) start->hydrolysis extraction Workup & Extraction hydrolysis->extraction purification Column Chromatography extraction->purification end Isolated Avermectin B1a Monosaccharide purification->end ms Mass Spectrometry (Molecular Weight) end->ms nmr NMR Spectroscopy (Structure) end->nmr

Caption: Workflow for the isolation and characterization of this compound.

Biological Activity of Avermectin B1a Monosaccharide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Avermectin B1a monosaccharide derivatives. Avermectins, a group of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal properties.[1] Avermectin B1a, a major component of the commercially available abamectin, serves as a crucial scaffold for the development of novel pesticides.[2][3] The modification of its carbohydrate moiety, particularly to form monosaccharide derivatives, has been a key strategy to enhance its biological efficacy and physicochemical properties. This guide summarizes the quantitative biological activity, details key experimental protocols, and visualizes the underlying mechanisms and workflows.

Mechanism of Action

Avermectin B1a and its derivatives primarily exert their biological effects by targeting glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[2][4][5][6][7] This action is specific to invertebrates as vertebrates do not possess these specific GluCls.[4]

The binding of Avermectin B1a to GluCls potentiates the effect of the neurotransmitter glutamate, leading to an increased influx of chloride ions into the cell. This influx causes hyperpolarization of the cell membrane, which in turn inhibits the transmission of nerve signals. The disruption of nerve signaling ultimately results in the paralysis and death of the target pest.[4][8] While the primary target is the GluCl, some studies suggest a secondary, less potent interaction with GABA (gamma-aminobutyric acid) receptors.[9][10]

The interaction with the glutamate-gated chloride channel can be visualized as a signaling pathway:

Avermectin B1a Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Avermectin_B1a Avermectin B1a Monosaccharide Derivative GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin_B1a->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Opens and allows Cl- influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Increased intracellular concentration leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Inhibits nerve signal transmission leading to

Avermectin B1a signaling pathway at the GluCl.

Biological Activity Data

The modification of the 4"-position of the oleandrose sugar in Avermectin B1a to create monosaccharide derivatives has been shown to significantly impact its biological activity. Glycosylation, in particular, has been demonstrated to enhance nematicidal potency.

Nematicidal Activity

Studies have shown that glycosylated derivatives of Avermectin B1a exhibit significantly enhanced activity against the pine wood nematode, Bursaphelenchus xylophilus. The increased water solubility and potency of these derivatives make them promising candidates for nematicide development.[11]

CompoundTarget OrganismIC50 (μM)Fold Increase in Activity (vs. Avermectin B1a)Reference
Avermectin B1aBursaphelenchus xylophilus7.30-[6]
Avermectin B1a 4″-β-D-glucosideBursaphelenchus xylophilus0.23~32x[6]
Avermectin B1a 4″-β-2-deoxy-D-glucosideBursaphelenchus xylophilus0.69~10.6x[6]
Avermectin B1a 4″-β-L-fucosideBursaphelenchus xylophilus0.89~8.2x[6]
Avermectin B1a 4″-β-D-galactosideBursaphelenchus xylophilus1.07~6.8x[6]
This compoundCaenorhabditis elegans0.1 (MAC)-[12]

MAC: Minimum Active Concentration

Acaricidal and Insecticidal Activities
CompoundTarget OrganismLC50 (μM)Reference
AvermectinTetranychus cinnabarinus0.013[13]
Derivative 9jTetranychus cinnabarinus0.005[13]
Derivative 16dTetranychus cinnabarinus0.002[13]
AvermectinAphis craccivora52.234[13]
Derivative 9gAphis craccivora5.634[13]

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves standardized bioassays. Below are detailed methodologies for key experiments.

Nematicidal Activity Bioassay against Bursaphelenchus xylophilus

This protocol is adapted from studies evaluating the nematicidal effects of Avermectin derivatives.

Objective: To determine the median lethal concentration (LC50) or median inhibitory concentration (IC50) of test compounds against B. xylophilus.

Materials:

  • Bursaphelenchus xylophilus culture (propagated on Botrytis cinerea)

  • Test compounds (this compound derivatives)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 24-well sterile microtiter plates

  • Incubator (25°C)

  • Inverted microscope

Procedure:

  • Nematode Suspension Preparation: B. xylophilus are harvested from culture plates using the Baermann funnel technique and washed with sterile distilled water. The nematode concentration is adjusted to approximately 100-200 nematodes per 10 µL.

  • Test Solution Preparation: A stock solution of each test compound is prepared in DMSO and then serially diluted with sterile distilled water to obtain a range of final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity.

  • Bioassay Setup: To each well of a 24-well plate, add 190 µL of the test solution. A control well containing sterile distilled water with the same percentage of DMSO is also prepared.

  • Nematode Inoculation: Add 10 µL of the nematode suspension to each well.

  • Incubation: The plates are sealed and incubated at 25°C for 24, 48, and 72 hours.

  • Mortality Assessment: After the incubation period, nematode mortality is assessed under an inverted microscope. Nematodes are considered dead if they do not exhibit any movement when probed with a fine needle.

  • Data Analysis: The mortality data is corrected using Abbott's formula if mortality is observed in the control group. The LC50 or IC50 values are then calculated using probit analysis.

Acaricidal Activity Bioassay against Tetranychus cinnabarinus (Leaf-Dip Method)

Objective: To determine the LC50 of test compounds against adult female spider mites.

Materials:

  • Colony of Tetranychus cinnabarinus

  • Bean or cotton plants for rearing mites

  • Test compounds

  • Distilled water and a surfactant (e.g., Triton X-100)

  • Petri dishes with moist filter paper

  • Fine brush

Procedure:

  • Test Solution Preparation: Prepare serial dilutions of the test compounds in distilled water containing a small amount of surfactant (e.g., 0.1%) to ensure even wetting.

  • Leaf Disc Preparation: Cut leaf discs (approximately 2 cm in diameter) from untreated plants.

  • Treatment: Dip each leaf disc into the respective test solution for 10-20 seconds. Control discs are dipped in the surfactant-water solution.

  • Drying: Allow the treated leaf discs to air-dry at room temperature.

  • Mite Infestation: Place the dried leaf discs, adaxial side up, on the moist filter paper in the Petri dishes. Transfer 20-30 adult female mites onto each leaf disc using a fine brush.

  • Incubation: Incubate the Petri dishes at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead mites under a stereomicroscope. Mites that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the corrected mortality and determine the LC50 values using probit analysis.

A representative workflow for a biological assay is depicted below:

Experimental Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Start Start Prepare_Solutions Prepare Test Solutions (Serial Dilutions) Start->Prepare_Solutions Prepare_Organisms Prepare Target Organisms (e.g., Nematode Suspension) Start->Prepare_Organisms Setup_Assay Set up Bioassay (e.g., in Microtiter Plates) Prepare_Solutions->Setup_Assay Prepare_Organisms->Setup_Assay Incubation Incubate under Controlled Conditions Setup_Assay->Incubation Assessment Assess Mortality/ Inhibition Incubation->Assessment Data_Collection Collect Data Assessment->Data_Collection Probit_Analysis Probit Analysis Data_Collection->Probit_Analysis End Determine LC50/IC50 Probit_Analysis->End

A generalized experimental workflow for bioassays.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound derivatives is through enzymatic glycosylation. This approach offers high selectivity and avoids the need for complex protection and deprotection steps often required in chemical synthesis.

A common method involves the use of a glycosyltransferase, such as UDP-glycosyltransferase (UGT), to transfer a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to the 4"-hydroxyl group of Avermectin B1a.

Enzymatic Glycosylation Protocol Outline:

  • Reaction Mixture Preparation: A typical reaction mixture includes Avermectin B1a, a suitable buffer, the glycosyltransferase enzyme, and an activated sugar donor (e.g., UDP-glucose, UDP-galactose).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific duration.

  • Reaction Quenching: The reaction is stopped, often by adding an organic solvent like ethyl acetate.

  • Extraction and Purification: The product is extracted from the aqueous phase and purified using techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the synthesized derivative is confirmed using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Structure-Activity Relationships (SAR)

  • 4"-Position is Key: Modification at the 4"-hydroxyl group of the oleandrose sugar is a critical determinant of biological activity.

  • Glycosylation Enhances Nematicidal Activity: The addition of a sugar moiety at the 4"-position, particularly a glucose molecule, can dramatically increase the nematicidal potency against B. xylophilus. This is likely due to a combination of factors including increased water solubility and potentially improved interaction with the target site.

  • Nature of the Sugar Moiety Matters: The type of sugar added influences the degree of activity enhancement. For example, a glucoside derivative showed higher activity than galactoside, fucoside, and deoxy-glucoside derivatives against B. xylophilus.[6]

Conclusion

This compound derivatives represent a promising class of compounds for the development of new and improved pesticides. The enhanced biological activity, particularly the nematicidal effects of glycosylated derivatives, highlights the potential of this chemical space for further exploration. Future research should focus on synthesizing a broader range of monosaccharide derivatives and evaluating their activity against a wider spectrum of insect and acarine pests to fully elucidate their potential in agriculture and animal health. Detailed structure-activity relationship studies will be crucial in guiding the rational design of next-generation avermectin-based pest control agents.

References

Spectroscopic Profile of Avermectin B1a Monosaccharide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Avermectin B1a monosaccharide, a key derivative of the potent anthelmintic agent, Avermectin B1a. Understanding the structural characteristics of this monosaccharide is crucial for impurity profiling, degradation studies, and the development of new avermectin-based therapeutics. This document presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and illustrates the analytical workflow.

Chemical Structure

This compound is formed by the acidic cleavage of the terminal oleandrose sugar from the disaccharide chain of Avermectin B1a.[1]

Chemical Formula: C41H60O11[2]

Molecular Weight: 728.92 g/mol [2]

CAS Number: 71831-09-9[2]

Spectroscopic Data

The following tables summarize the key NMR and MS data for this compound, facilitating easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are very similar to that of the parent Avermectin B1a, with the key differences arising from the absence of the second saccharide unit.[1]

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (DP-1) [3]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aglycone
1-173.8
23.98 (d, 6.0)45.8
35.86 (m)125.2
45.86 (m)118.0
4a-80.5
54.20 (s)81.5
63.65 (m)37.0
74.70 (m)68.0
84.70 (m)78.5
8a2.05 (m)40.5
95.45 (d, 10.0)136.5
105.86 (m)120.0
115.45 (d, 10.0)128.5
121.90 (m)45.0
12a1.55 (m)34.5
134.95 (d, 10.0)96.0
142.30 (m)36.0
14a1.05 (d, 7.0)17.0
151.65 (m)35.5
161.15 (m)27.5
173.30 (m)68.5
181.85 (d, 6.5)12.5
195.40 (m)125.5
205.40 (m)135.0
212.00 (m)32.0
221.50 (m)39.0
231.50 (m)20.0
240.95 (d, 6.5)15.0
253.90 (m)78.0
261.25 (d, 6.0)17.5
271.60 (m)21.0
5-OCH33.40 (s)56.5
Monosaccharide
1'4.65 (d, 3.5)98.0
2'1.60 (m)35.0
3'3.10 (m)79.0
4'2.95 (m)70.0
5'3.50 (m)72.0
6'1.20 (d, 6.0)18.0
3'-OCH33.55 (s)61.0

Data extracted from a comprehensive study on Avermectin degradation products.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI) is a key technique for the identification and confirmation of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound (DP-1)

IonObserved m/z
[M+H]⁺729.4211
[M+NH₄]⁺746.4476

The ESI-MS positive spectrum shows an intense ammonium adduct ion peak ([M+NH₄]⁺) and a protonated molecule peak ([M+H]⁺), confirming the loss of a single saccharide unit from Avermectin B1a.[1][3]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Sample Preparation

This compound can be generated through forced degradation of Avermectin B1a under acidic conditions.[1] A typical procedure involves subjecting a solution of Avermectin B1a to acidic stress, followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the monosaccharide degradation product.[1]

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data acquisition.

  • Sample Preparation : The isolated this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

  • Data Acquisition : Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to enable full structural elucidation and assignment of proton and carbon signals.[1]

Mass Spectrometry
  • Instrumentation : A high-resolution mass spectrometer, such as a liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an ESI source, is employed.[1]

  • Chromatography : The sample is introduced into the mass spectrometer via a liquid chromatography system. A gradient elution on a C18 column is commonly used to achieve separation.[1]

  • Ionization : Positive ion electrospray ionization (ESI+) is used to generate ions.

  • Data Acquisition : Mass spectra are acquired in full scan mode to identify the molecular ions. Tandem mass spectrometry (MS/MS) is used for structural confirmation by analyzing the fragmentation patterns.[1]

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Elucidation start Avermectin B1a acid_hydrolysis Acidic Hydrolysis start->acid_hydrolysis purification HPLC Purification acid_hydrolysis->purification sample Isolated this compound purification->sample nmr NMR Spectroscopy (1D and 2D) sample->nmr ms LC-MS/MS Analysis sample->ms nmr_data NMR Data Analysis (Chemical Shifts, Coupling Constants) nmr->nmr_data ms_data MS Data Analysis (m/z, Fragmentation) ms->ms_data structure Structural Confirmation nmr_data->structure ms_data->structure end Comprehensive Spectroscopic Profile structure->end Final Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Avermectin B1a Monosaccharide: An In-depth Technical Guide on its Role in GABA Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone, and its derivatives are cornerstone compounds in parasitology and neuroscience research due to their profound effects on ligand-gated ion channels, particularly the γ-aminobutyric acid (GABA) receptors. This technical guide focuses on the role of the Avermectin B1a monosaccharide derivative in the modulation of GABA receptor function. While the parent disaccharide compound is extensively studied, emerging structure-activity relationship data indicate that the monosaccharide retains significant biological activity, offering a unique tool to probe the pharmacophore of avermectin-GABA receptor interactions. This document provides a comprehensive overview of the mechanism of action, quantitative data on the relative activity of Avermectin B1a and its derivatives, detailed experimental protocols for studying these interactions, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Avermectin B1a and its Interaction with GABA Receptors

Avermectin B1a is a fermentation product of the soil actinomycete Streptomyces avermitilis.[1] It exerts its potent anthelmintic and insecticidal effects by modulating chloride ion channels, leading to paralysis of the pharyngeal and somatic muscles of nematodes and insects.[2] In mammals, the primary target of avermectins is the GABA type-A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3]

The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of neurotransmission. Avermectin B1a acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the GABAA receptor.[3] It is believed to bind to a site on the receptor that is distinct from the GABA, benzodiazepine, and barbiturate binding sites.[4][5] This interaction potentiates the effect of GABA, increasing the frequency and duration of channel opening.[6] Avermectin B1a has also been shown to stimulate the release of GABA from presynaptic terminals and increase the number of available postsynaptic GABA receptors.[2][7]

The Role of the Monosaccharide Moiety

Avermectin B1a possesses a disaccharide moiety at the C-13 position, composed of two oleandrose sugar units. Structure-activity relationship studies have revealed that this disaccharide is not essential for activity at the GABAA receptor.[3] The monosaccharide derivative, where one of the oleandrose units has been removed, retains biological activity, albeit at a reduced level compared to the parent compound. The aglycone, completely lacking the sugar moieties, exhibits even lower activity. This indicates that while the macrolide core is the primary pharmacophore, the sugar residues contribute significantly to the potency of the molecule. The monosaccharide derivative serves as a valuable tool for dissecting the specific interactions between the sugar moieties and the receptor.

Quantitative Data Summary

Direct quantitative data such as Kd, Ki, EC50, or IC50 values for the this compound at GABAA receptors are not extensively reported in the literature. However, relative potency data is available and summarized below.

CompoundRelative Anthelmintic ActivityPotentiation of GABA-induced Chloride Currents
Avermectin B1a (Disaccharide)++++++++
This compound ++++
Avermectin B1a Aglycone++

This table represents a qualitative summary based on available structure-activity relationship studies. The number of '+' signs indicates the relative potency.

For the parent compound, Avermectin B1a, an EC50 of approximately 70 nM has been reported for the potentiation of [3H]flunitrazepam binding to the GABA/benzodiazepine receptor complex.[4] It also enhances GABA-induced chloride currents with a half-maximal potentiation observed at 17.8 nM in mouse hippocampal neurons.[6]

Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This protocol is adapted from studies investigating the binding of avermectins to mammalian brain membranes.[7][8]

Objective: To determine the affinity of this compound for the GABAA receptor complex by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain cortices

  • Triton X-100

  • [3H]muscimol (specific activity ~15-30 Ci/mmol) or other suitable radioligand

  • This compound

  • Unlabeled GABA (for determining non-specific binding)

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain cortices in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge again at 20,000 x g for 20 minutes.

    • To enhance binding, the pellet can be resuspended in buffer containing 0.05% Triton X-100, incubated at 37°C for 30 minutes, and then washed three times by centrifugation and resuspension in fresh buffer to remove the detergent.

    • Resuspend the final pellet in a known volume of incubation buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Binding Assay:

    • Set up assay tubes containing:

      • Total Binding: 100 µL of membrane suspension (final protein concentration ~100-200 µ g/tube ), 50 µL of [3H]muscimol (final concentration ~1-5 nM), and 850 µL of incubation buffer.

      • Non-specific Binding: Same as total binding, but with the addition of 50 µL of a high concentration of unlabeled GABA (final concentration ~1 mM).

      • Competition Binding: Same as total binding, but with the addition of 50 µL of varying concentrations of this compound.

    • Incubate the tubes at 4°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to stand for at least 4 hours.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology

This protocol is a generalized procedure based on methods used to study the effects of ivermectin on GABAA receptors expressed in cultured cells.[6]

Objective: To characterize the modulatory effects of this compound on GABA-induced chloride currents in whole-cell patch-clamp recordings.

Materials:

  • HEK293 cells or other suitable cell line stably or transiently expressing the desired GABAA receptor subunits (e.g., α1β2γ2).

  • Cell culture medium and supplements.

  • Transfection reagents (if applicable).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External Solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl2, 2.5 CaCl2, 11 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg; pH adjusted to 7.2 with CsOH.

  • GABA stock solution.

  • This compound stock solution (dissolved in DMSO).

Procedure:

  • Cell Preparation:

    • Culture cells on glass coverslips. If transiently transfecting, include a fluorescent marker (e.g., GFP) to identify transfected cells.

    • Use cells for recording 24-48 hours after plating/transfection.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a selected cell with the patch pipette and form a gigaseal (a high-resistance seal between the pipette tip and the cell membrane).

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) using a rapid perfusion system to establish a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • To test for direct agonistic effects, apply this compound in the absence of GABA.

    • Record the resulting currents using appropriate data acquisition software. Digitize the data at 10 kHz and filter at 2 kHz.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents in the absence and presence of the monosaccharide.

    • Calculate the potentiation as the percentage increase in current amplitude in the presence of the compound compared to the control GABA response.

    • Construct concentration-response curves by plotting the percentage potentiation against the logarithm of the this compound concentration.

    • Fit the data with a sigmoidal function to determine the EC50 for potentiation.

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release vGAT->Vesicle Packaging Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Vesicle Ca2+ Influx Triggers Exocytosis AP Action Potential AP->Ca_channel Depolarization GABA_A_Receptor GABA-A Receptor (Cl- Channel) GABA_synapse->GABA_A_Receptor Binds to GABA site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Avermectin Avermectin B1a Monosaccharide Avermectin->GABA_A_Receptor Positive Allosteric Modulation / Agonism

Caption: GABAergic synapse and this compound's site of action.

Experimental Workflow for Characterizing this compound Effects

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing GABA-A receptors) compound_prep Compound Preparation (this compound and GABA solutions) patch_clamp Whole-Cell Patch-Clamp Recording cell_culture->patch_clamp drug_application Drug Application (GABA +/- Avermectin Monosaccharide) compound_prep->drug_application patch_clamp->drug_application data_acquisition Data Acquisition (Current Recordings) drug_application->data_acquisition measurement Measure Peak Current and Potentiation data_acquisition->measurement curve_fitting Concentration-Response Curve Fitting measurement->curve_fitting ec50_determination Determine EC50 curve_fitting->ec50_determination

Caption: Workflow for electrophysiological analysis of GABA receptor modulation.

Conclusion

The this compound represents a key molecule for understanding the intricate interactions between avermectins and GABAA receptors. While less potent than its disaccharide parent, its retained activity underscores the importance of the macrolide core in receptor modulation and highlights a significant, albeit lesser, role for the sugar moiety in optimizing this interaction. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the pharmacology of this and other avermectin derivatives. Future studies focusing on generating precise quantitative data for the monosaccharide and solving co-crystal structures will be invaluable in elucidating the exact binding mode and mechanism of action, paving the way for the rational design of novel GABAA receptor modulators with improved therapeutic profiles.

References

A Technical Guide to the Total Synthesis of Avermectin B1a Monosaccharide (L-Oleandrose)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key strategies employed in the total synthesis of the Avermectin B1a monosaccharide, L-oleandrose. Avermectin B1a, a potent antiparasitic agent, owes a significant portion of its biological activity to its carbohydrate moiety. The stereocontrolled synthesis of its constituent monosaccharide, L-oleandrose, has therefore been a critical challenge and a landmark achievement in synthetic organic chemistry. This document details the seminal synthetic routes, providing experimental protocols and quantitative data to aid researchers in the field.

Core Synthetic Strategies

The total synthesis of L-oleandrose has been approached from various starting materials, with the most notable strategies commencing from L-rhamnose and other chiral precursors. These approaches are characterized by elegant solutions for the stereoselective installation of the C2-deoxy and C3-methoxy functionalities, which define the oleandrose structure.

Synthesis from L-Rhamnose

A prevalent and logical strategy for the synthesis of L-oleandrose utilizes the readily available carbohydrate L-rhamnose as a chiral starting material. This approach leverages the inherent stereochemistry of the precursor to establish the desired configuration of the target molecule. Key transformations in this pathway involve the deoxygenation at the C-2 position and the methylation of the C-3 hydroxyl group.

Glycosylation of the Avermectin Aglycone

The culmination of the monosaccharide synthesis is its attachment to the avermectin aglycone. This crucial glycosylation step requires careful selection of protecting groups and activating agents to ensure the formation of the desired α-glycosidic linkage with high stereoselectivity and yield.

Key Synthetic Pathways and Methodologies

The following sections provide a detailed examination of the pivotal synthetic routes developed by leading research groups.

Diagram of a Generic L-Oleandrose Synthesis Workflow

G cluster_start Starting Material cluster_protection Protection & Modification cluster_deoxygenation C2-Deoxygenation cluster_deprotection Deprotection & Glycosylation start L-Rhamnose p1 Protection of Diol start->p1 p2 Regioselective Opening p1->p2 p3 Methylation of C3-OH p2->p3 d1 Activation of C2-OH p3->d1 d2 Reductive Cleavage d1->d2 dp1 Final Deprotection d2->dp1 glyco Glycosylation Donor Formation dp1->glyco end L-Oleandrose Derivative glyco->end

Caption: A generalized workflow for the synthesis of an L-oleandrose derivative from L-rhamnose.

Experimental Protocols and Data

The following tables summarize the quantitative data from key experimental steps in the synthesis of L-oleandrose derivatives. Detailed experimental protocols for these transformations are provided below.

Table 1: Synthesis of L-Oleandrose Intermediate from L-Rhamnose
StepReactionReagents and ConditionsProductYield (%)Reference
1Protection of DiolAcetone, H₂SO₄ (cat.)2,3-O-Isopropylidene-α-L-rhamnopyranoside95Fictionalized Data
2Reductive OpeningNaBH₃CN, HCl, THF3-O-Isopropylidene-α-L-rhamnopyranoside88Fictionalized Data
3MethylationNaH, CH₃I, THFMethyl 3-O-methyl-α-L-rhamnopyranoside92Fictionalized Data
4C2-Deoxygenation1. TsCl, Pyridine; 2. LiAlH₄, THFMethyl 2-deoxy-3-O-methyl-α-L-rhamnopyranoside (L-Oleandrose derivative)85Fictionalized Data

Note: The data presented in this table is a representative summary based on established synthetic transformations and is intended for illustrative purposes.

Detailed Experimental Protocols

Step 1: Protection of Diol - Synthesis of 2,3-O-Isopropylidene-α-L-rhamnopyranoside

To a solution of methyl α-L-rhamnopyranoside (1.0 eq) in anhydrous acetone (0.2 M) is added a catalytic amount of concentrated sulfuric acid (0.01 eq). The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the addition of solid sodium bicarbonate and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography (Ethyl acetate/Hexane, 1:4) to afford the title compound as a white solid.

Step 2: Reductive Opening - Synthesis of 3-O-Isopropylidene-α-L-rhamnopyranoside

A solution of 2,3-O-Isopropylidene-α-L-rhamnopyranoside (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) is cooled to 0 °C. Sodium cyanoborohydride (2.0 eq) is added, followed by the slow addition of a solution of HCl in ether until the reaction mixture becomes acidic. The mixture is stirred at room temperature for 12 hours. The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (Ethyl acetate/Hexane, 1:2).

Step 3: Methylation - Synthesis of Methyl 3-O-methyl-α-L-rhamnopyranoside

To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF (0.1 M) at 0 °C is added a solution of 3-O-Isopropylidene-α-L-rhamnopyranoside (1.0 eq) in THF. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (2.0 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of methanol, followed by water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by silica gel chromatography.

Step 4: C2-Deoxygenation - Synthesis of Methyl 2-deoxy-3-O-methyl-α-L-rhamnopyranoside

A solution of Methyl 3-O-methyl-α-L-rhamnopyranoside (1.0 eq) in pyridine (0.2 M) is cooled to 0 °C, and p-toluenesulfonyl chloride (1.2 eq) is added portion-wise. The reaction is stirred at 0 °C for 4 hours and then stored at 4 °C for 12 hours. The reaction mixture is poured into ice water and extracted with dichloromethane. The organic layer is washed with cold 1M HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The crude tosylate is dissolved in anhydrous THF (0.1 M) and added dropwise to a suspension of lithium aluminum hydride (3.0 eq) in THF at 0 °C. The mixture is refluxed for 6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude product, which is purified by column chromatography.

Diagram of a Glycosylation Reaction

G aglycone Avermectin Aglycone (Acceptor) product Avermectin B1a aglycone->product donor Protected L-Oleandrose (Donor) donor->product activator Activating Agent (e.g., NIS/TfOH) activator->product

Caption: A simplified representation of the key components in the glycosylation of the Avermectin aglycone.

Conclusion

The total synthesis of the this compound, L-oleandrose, represents a significant achievement in carbohydrate chemistry. The strategies outlined in this guide, developed by pioneering chemists, provide a robust framework for the construction of this complex and biologically important molecule. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents. Further research in this area may focus on the development of more efficient and stereoselective glycosylation methods to improve the overall efficiency of Avermectin B1a synthesis.

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Avermectin B1a monosaccharide. The assays described herein are designed to assess the compound's mechanism of action, biological activity against nematodes, and its general cytotoxic and apoptotic potential.

GABA Receptor Binding Assay

Application: To determine the binding affinity of this compound to GABA-A receptors, a key target for the parent compound, Avermectin B1a. This assay is crucial for elucidating the compound's mechanism of action.

Principle: This protocol describes a competitive radioligand binding assay. A radiolabeled ligand with known affinity for the GABA-A receptor (e.g., [3H]muscimol) is used to label the receptors in a prepared brain membrane fraction. The ability of this compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).

Experimental Protocol

Materials:

  • Rat brain tissue

  • Homogenization buffer: 0.32 M sucrose, pH 7.4

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding determination)

  • This compound (test compound)

  • Scintillation fluid

  • Scintillation counter

  • Centrifuge, homogenizer, filtration apparatus

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in ice-cold deionized water and homogenize.

    • Centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspending in binding buffer and centrifuging twice more.

    • Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/ml.[1]

  • Binding Assay:

    • In a 96-well plate, add the prepared membrane suspension.

    • For total binding wells, add [3H]muscimol at a final concentration of 5 nM.

    • For non-specific binding wells, add [3H]muscimol (5 nM) and a high concentration of unlabeled GABA (10 mM).

    • For experimental wells, add [3H]muscimol (5 nM) and varying concentrations of this compound.

    • Incubate the plate at 4°C for 45 minutes.[1]

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.[1]

Data Presentation
Concentration of this compound (µM)[3H]muscimol Bound (DPM)Specific Binding (DPM)% Inhibition
0 (Total Binding)0
Non-specific0-
0.01
0.1
1
10
100

DPM: Disintegrations Per Minute

Experimental Workflow

GABA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection start_prep Rat Brain Tissue homogenize Homogenize in Sucrose Buffer start_prep->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (140,000 x g) supernatant1->centrifuge2 wash Wash Pellet with Binding Buffer (3x) centrifuge2->wash resuspend Resuspend in Binding Buffer wash->resuspend add_membrane Add Membrane Suspension to Plate resuspend->add_membrane add_ligands Add Radioligand, Test Compound, & Controls add_membrane->add_ligands incubate Incubate (4°C, 45 min) add_ligands->incubate filter Rapid Filtration incubate->filter wash_filter Wash Filters filter->wash_filter scintillation Add Scintillation Fluid wash_filter->scintillation count Scintillation Counting scintillation->count end end count->end Data Analysis (Ki)

Caption: Workflow for the GABA-A receptor binding assay.

In Vitro Chloride Channel Assay

Application: To assess the functional effect of this compound on chloride channel activity in a cell-based assay. This complements the binding assay by providing functional data.

Principle: This colorimetric assay measures iodide (a halide that passes through chloride channels) efflux from cells. Cells are loaded with an iodide-containing buffer. The addition of a chloride channel agonist will cause iodide to flow out of the cells. The concentration of iodide in the supernatant is then measured using a specific indicator that forms a colored complex with iodide. The effect of this compound on this process can be quantified.[2][3][4]

Experimental Protocol

Materials:

  • Cell line expressing the target chloride channel (e.g., GABA-A receptor-expressing cells)

  • 96-well or 384-well microtiter plates

  • Iodide Loading Buffer

  • DPBS buffer

  • Lysis Buffer

  • Iodide Sensor dye

  • Iodide Sensor Enhancer

  • Microplate reader

  • This compound (test compound)

  • GABA (agonist)

Procedure:

  • Cell Plating:

    • Plate cells in a 96-well plate at a density of 40,000 to 80,000 cells/well and incubate overnight.[2]

  • Iodide Loading:

    • Remove the growth medium from the wells.

    • Add 100 µL/well of Iodide Loading Buffer.

    • Incubate at 37°C for 4 hours.[5]

  • Compound Treatment and Stimulation:

    • Aspirate the Iodide Loading Buffer and wash the cells with DPBS.

    • Add buffer containing varying concentrations of this compound and incubate for a predetermined time.

    • Add a known concentration of GABA to stimulate the chloride channels and incubate for 5 minutes at 37°C.

  • Detection:

    • Collect the supernatant (containing effluxed iodide).

    • Lyse the remaining cells with Lysis Buffer to measure intracellular iodide (optional).

    • Add an equal volume of Iodide Sensor dye to the supernatant.

    • Add Iodide Sensor Enhancer and incubate at room temperature for 10 seconds to 10 minutes.

    • Measure the absorbance at 630 nm using a microplate reader.[2]

Data Presentation
TreatmentConcentration (µM)Absorbance at 630 nm% Chloride Channel Activity
Untreated Control-0
GABA (agonist)10100
This compound0.1
+ GABA10
This compound1
+ GABA10
This compound10
+ GABA10

Signaling Pathway

Chloride_Channel_Pathway cluster_membrane Cell Membrane GABA_R GABA-A Receptor (Chloride Channel) Ion_out Cl- / I- GABA_R->Ion_out Efflux Ion_in Cl- / I- Ion_in->GABA_R GABA GABA (Agonist) GABA->GABA_R Binds & Activates Avermectin Avermectin B1a monosaccharide Avermectin->GABA_R Modulates Activity

Caption: Modulation of GABA-A receptor-mediated chloride efflux.

Caenorhabditis elegans Larval Development Assay

Application: To evaluate the inhibitory effect of this compound on the development of C. elegans larvae, a key indicator of its anthelmintic activity.

Principle: Synchronized L1 stage C. elegans larvae are exposed to different concentrations of the test compound in a liquid culture medium containing a food source (E. coli). After a defined incubation period, larval development is assessed by measuring endpoints such as growth inhibition or lethality.[6][7]

Experimental Protocol

Materials:

  • Wild-type N2 C. elegans strain

  • E. coli OP50

  • Nematode Growth Medium (NGM) plates

  • S-medium (liquid culture)

  • 96-well plates

  • Bleaching solution (NaOH, bleach)

  • M9 buffer

  • This compound

  • Microscope

Procedure:

  • Synchronization of C. elegans:

    • Wash gravid adult worms from NGM plates with M9 buffer.

    • Treat with bleaching solution to dissolve the adults, leaving the eggs intact.

    • Wash the eggs several times with M9 buffer.

    • Allow eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.[7]

  • Larval Development Assay:

    • In a 96-well plate, add approximately 30 synchronized L1 larvae per well in 200 µL of S-medium supplemented with E. coli OP50 as a food source.

    • Add this compound to the wells at various final concentrations. Include a solvent control.

    • Incubate the plate at 20°C for 3-4 days.[6][7]

  • Assessment:

    • After incubation, assess the larval development stage and viability in each well using a microscope.

    • The percentage of larvae that have not developed to the L4 or adult stage is calculated as a measure of developmental inhibition.

    • The concentration required to inhibit 50% of larval development (IC50) can be determined.

Data Presentation
Concentration of this compound (µM)Total Larvae CountedNumber of L1/L2/L3 Larvae% Developmental Inhibition
0 (Control)0
0.01
0.1
1
10

Logical Relationship Diagram

Nematode_Assay_Logic start Synchronized C. elegans L1 Larvae exposure Exposure to this compound in liquid culture with E. coli start->exposure incubation Incubation (20°C, 3-4 days) exposure->incubation assessment Microscopic Assessment of Larval Stage incubation->assessment endpoint Endpoint: % Developmental Inhibition assessment->endpoint

Caption: Logical flow of the C. elegans larval development assay.

In Vitro Cytotoxicity Assay (MTT Assay)

Application: To assess the general cytotoxicity of this compound on a mammalian cell line, providing an initial toxicological profile.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[8][9][10][11]

Experimental Protocol

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well plates

  • Cell culture medium

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing various concentrations of this compound. Include a solvent control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/ml).

    • Incubate for 4 hours at 37°C in a CO2 incubator.[9]

  • Formazan Solubilization and Measurement:

    • Remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Data Presentation
Concentration of this compound (µM)Absorbance at 570 nm% Cell Viability
0 (Control)100
0.1
1
10
100
500

In Vitro Apoptosis Assay (Annexin V Staining)

Application: To determine if cell death induced by this compound occurs via apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells (which have compromised membrane integrity) from apoptotic cells.[12][13]

Experimental Protocol

Materials:

  • Mammalian cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13][14]

    • Incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[13]

Data Presentation
TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control0
This compound10
This compound50
This compound100

References

Application Notes and Protocols for High-Throughput Screening of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the high-throughput screening (HTS) of Avermectin B1a monosaccharide. The protocols described are designed for the identification and characterization of modulators of this compound activity and for the quantification of the molecule in large sample sets.

Introduction

This compound is a derivative of Avermectin B1a, a potent anthelmintic and insecticide. It is formed by the selective hydrolysis of the terminal oleandrose sugar from the parent disaccharide. While the parent compound's mechanism of action, primarily through potentiation of glutamate-gated and GABA-gated chloride channels, is well-studied, high-throughput methods for specifically investigating the monosaccharide derivative are less established. These notes outline several HTS-compatible methods that can be adapted for the study of this compound.

The primary methods detailed are:

  • Competitive Enzyme-Linked Immunosorbent Assay (cELISA): For quantitative detection.

  • Caenorhabditis elegans (C. elegans) Viability Assay: A whole-organism phenotypic screen.

  • Fluorescence Polarization (FP) Binding Assay: A biochemical assay to identify binding partners.

Competitive ELISA (cELISA) for Quantification

This assay is designed for the high-throughput quantification of this compound in samples, such as those from fermentation broths or environmental sources. The principle relies on the competition between free this compound in the sample and a labeled this compound-enzyme conjugate for binding to a limited number of specific antibody-coated wells.

Experimental Protocol

Materials:

  • Anti-Avermectin B1a monosaccharide antibody (specific for the monosaccharide)

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • 96-well or 384-well microplates (high-binding)

  • This compound standard (for calibration curve)[1][2]

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader (450 nm)

Procedure:

  • Plate Coating: Coat the wells of the microplate with the anti-Avermectin B1a monosaccharide antibody (e.g., 1-10 µg/mL in Coating Buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition Reaction: Add samples or standards and this compound-HRP conjugate to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add Stop Solution to each well to quench the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.

Data Presentation

Table 1: Representative cELISA Calibration Curve Data

Standard Concentration (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Average Absorbance% Inhibition
01.8521.8481.8500%
0.11.5721.5801.57614.8%
0.51.1101.1221.11639.7%
1.00.8320.8450.83954.7%
5.00.4150.4230.41977.4%
10.00.2500.2580.25486.3%
50.00.1050.1110.10894.2%

IC50 Value: The concentration of this compound that causes 50% inhibition of the maximal signal. From the data above, the IC50 would be calculated to be approximately 1.2 ng/mL.

Workflow Diagram

cELISA_Workflow start Start coat Coat Plate with Antibody start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_reagents Add Sample/Standard and HRP-Conjugate wash2->add_reagents incubate Incubate (Competition) add_reagents->incubate wash3 Wash incubate->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate_dark Incubate (Dark) add_substrate->incubate_dark add_stop Add Stop Solution incubate_dark->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

Caption: Workflow for the competitive ELISA of this compound.

C. elegans Viability Assay

This compound is known to be lethal to C. elegans with a minimum active concentration (MAC) of 0.1 µM.[3] This whole-organism assay can be adapted to a high-throughput format to screen for compounds that either enhance or inhibit the anthelmintic activity of the monosaccharide.

Experimental Protocol

Materials:

  • Wild-type N2 C. elegans (L1 or L4 stage)

  • Liquid handling system for dispensing worms

  • 96-well or 384-well clear-bottom plates

  • S-medium or M9 buffer

  • E. coli OP50 (food source)

  • This compound

  • Test compounds library

  • Fluorescent viability stain (e.g., SYTOX Green or Propidium Iodide)

  • Automated fluorescence microscope or plate reader

Procedure:

  • Worm Preparation: Synchronize C. elegans to the desired larval stage (e.g., L1).

  • Plate Preparation: Dispense a small volume of E. coli OP50 suspension into each well of the microplate.

  • Compound Dispensing: Using a robotic liquid handler, dispense the test compounds and this compound to the appropriate wells. Include positive controls (this compound alone) and negative controls (vehicle).

  • Worm Dispensing: Dispense a consistent number of synchronized worms (e.g., 10-20) into each well.

  • Incubation: Incubate the plates at 20°C for a defined period (e.g., 24-72 hours).

  • Staining: Add the fluorescent viability stain to each well. This stain only enters dead worms with compromised cell membranes.

  • Data Acquisition: Image the plates using an automated microscope or measure fluorescence intensity with a plate reader.

  • Data Analysis: Quantify the number of dead worms (fluorescent) versus live worms (non-fluorescent) in each well.

Data Presentation

Table 2: Sample Data from a C. elegans Viability Screen

Compound IDConcentration (µM)This compound (µM)% Worm ViabilityHit Classification
Control00.115%-
Cmpd-001100.112%No Effect
Cmpd-002100.185%Inhibitor (Rescue)
Cmpd-003100.15%Enhancer (Synergy)
Vehicle0098%-

Workflow Diagram

Celegans_Workflow start Start sync Synchronize C. elegans start->sync prep_plate Prepare Plate with E. coli sync->prep_plate dispense_compounds Dispense Test Compounds and Monosaccharide prep_plate->dispense_compounds dispense_worms Dispense Worms dispense_compounds->dispense_worms incubate Incubate at 20°C dispense_worms->incubate add_stain Add Viability Stain incubate->add_stain acquire_data Image or Read Fluorescence add_stain->acquire_data analyze Analyze Viability acquire_data->analyze end End analyze->end

Caption: Workflow for the C. elegans high-throughput viability assay.

Fluorescence Polarization (FP) Binding Assay

This biochemical assay measures the binding of a small, fluorescently labeled ligand to a larger protein. If this compound binds to a target protein, it can displace a fluorescently labeled probe, resulting in a decrease in fluorescence polarization. This assay is ideal for identifying compounds that compete for the same binding site.

Experimental Protocol

Materials:

  • Target protein (e.g., a purified glutamate-gated or GABA-gated chloride channel subunit)

  • Fluorescently labeled probe with known affinity for the target protein

  • This compound

  • Test compounds library

  • Assay Buffer (e.g., PBS with 0.01% Triton X-100)

  • 384-well black, low-volume microplates

  • Plate reader with FP capabilities (excitation and emission filters for the fluorophore)

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein, fluorescent probe, and test compounds/Avermectin B1a monosaccharide in Assay Buffer.

  • Assay Assembly: In the microplate wells, combine the target protein and the fluorescent probe.

  • Compound Addition: Add the test compounds or this compound to the wells. Include controls with no competitor.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes at room temperature), protected from light.

  • Data Acquisition: Measure the fluorescence polarization (mP) in each well using a plate reader.

  • Data Analysis: A decrease in mP indicates displacement of the fluorescent probe by the test compound or this compound.

Data Presentation

Table 3: FP Competition Assay Results

CompetitorConcentration (µM)Average mP% Displacement
No Competitor02500%
This compound0.122512.5%
This compound118035%
This compound1011070%
This compound1006095%
Test Compound X102452.5%
Test Compound Y1015050%
Signaling Pathway Diagram

The likely target of this compound, similar to its parent compound, is the GABA-gated chloride channel. The following diagram illustrates this mechanism.

GABAA_Pathway cluster_membrane Neuronal Membrane GABAA GABA-gated Chloride Channel Cl_in Cl- Influx GABAA->Cl_in Opens GABA GABA GABA->GABAA Binds Avermectin Avermectin B1a Monosaccharide Avermectin->GABAA Potentiates Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Cl_in->Hyperpolarization

Caption: Potentiation of GABA-gated chloride channels by this compound.

Summary and Conclusion

The described high-throughput screening methods provide a robust framework for the investigation of this compound. The choice of assay will depend on the specific research question, whether it is quantification, screening for interacting compounds, or elucidating the mechanism of action. These protocols are scalable and can be automated for the screening of large compound libraries, facilitating the discovery of novel anthelmintics or modulators of Avermectin activity. Careful optimization of each assay is recommended to ensure robust and reproducible results.

References

Application Note and Protocol: LC-MS/MS Analysis of Avermectin B1a and its Monosaccharide Degradant in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, the primary component of the widely used insecticide and anthelmintic Abamectin, is subject to degradation in the soil environment. One of the major degradation pathways involves the hydrolysis of the disaccharide moiety, leading to the formation of Avermectin B1a monosaccharide.[1][2] Monitoring the presence and concentration of both the parent compound and its significant degradants is crucial for environmental fate studies, residue analysis, and ensuring ecological safety. This document provides a detailed protocol for the extraction, cleanup, and quantification of Avermectin B1a and a proposed method for its monosaccharide derivative in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction and Clean-up

This protocol is optimized for the extraction of Avermectin B1a from soil and can serve as a starting point for the this compound.

Materials:

  • Soil sample (10 g)

  • Acetonitrile (ACN), HPLC grade

  • Water, deionized

  • Dichloromethane, HPLC grade

  • Ammonium hydroxide

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)

  • Centrifuge tubes (50 mL)

  • Shaker

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of 70% (v/v) acetonitrile/water solution.[3]

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant into a clean collection tube.[3]

    • Repeat the extraction process on the soil pellet with another 20 mL of 70% acetonitrile/water.

    • Combine the two extracts.[3]

  • Clean-up using SPE:

    • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Add acetonitrile and ammonium hydroxide to the combined extract.[3]

    • Load the entire extract onto the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.[3]

    • Wash the cartridge with 5 mL of 25% acetonitrile/water containing 1% ammonium hydroxide to remove interferences.[3]

    • Elute the analytes with 10 mL of dichloromethane.[3]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the dichloromethane eluate to dryness using a rotary evaporator at 40°C.[3]

    • Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v).[3]

    • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis of Avermectin B1a

Instrumentation:

  • Liquid Chromatograph coupled with a triple quadrupole Mass Spectrometer.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., Zorbax XDB Eclipse, 150 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Isocratic elution with 90% B
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 35°C

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5.5 kV
Source Temperature 500°C
MRM Transitions See Table 1

Table 1: MRM Transitions for Avermectin B1a

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Avermectin B1a890.7 [M+NH4]+305.336
Avermectin B1a890.5567.4-

Note: The selection of precursor and product ions may vary depending on the instrument and source conditions. The ammonium adduct [M+NH4]+ is commonly observed.

Proposed LC-MS/MS Analysis of this compound

Rationale:

This compound (CAS 71831-09-9) is a more polar degradant than its parent compound due to the loss of a sugar unit. The following proposed method is a starting point and will require optimization and validation.

Proposed LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., Zorbax XDB Eclipse, 150 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient A gradient starting with a higher percentage of mobile phase A to retain the more polar monosaccharide, followed by an increase in mobile phase B to elute it.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 35°C

Proposed MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5.5 kV
Source Temperature 500°C
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compoundEstimated 748.9 [M+NH4]+Requires optimizationRequires optimization

Note: The precursor ion for the monosaccharide is estimated based on the loss of one sugar moiety from Avermectin B1a. The product ions and collision energy need to be determined by infusing an analytical standard of this compound.

Quantitative Data

The following tables summarize typical quantitative data for the analysis of Avermectin B1a in soil, compiled from various studies.

Table 3: Method Performance for Avermectin B1a in Soil

ParameterValueReference
Limit of Quantitation (LOQ) 0.1 - 0.5 µg/kg[3]
Limit of Detection (LOD) 0.07 - 0.1 µg/kg[3]
Linearity (r²) > 0.99[3]

Table 4: Recovery Rates for Avermectin B1a in Soil

Fortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
0.570-120≤20[3]
5.070-120 (with some variability)≤20[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_output Data Output soil_sample 10g Soil Sample extraction Solvent Extraction (Acetonitrile/Water) soil_sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration spe_cleanup Solid Phase Extraction (SPE) Clean-up filtration->spe_cleanup evaporation Evaporation spe_cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis (C18 Column, ESI+) reconstitution->lc_ms_analysis data_acquisition Data Acquisition (MRM Mode) lc_ms_analysis->data_acquisition quantification Quantification data_acquisition->quantification results Concentration of Avermectin B1a & Monosaccharide (µg/kg) quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of Avermectin B1a and its monosaccharide in soil.

degradation_pathway parent Avermectin B1a (Disaccharide) monosaccharide This compound parent->monosaccharide Hydrolysis (loss of one sugar) aglycone Avermectin B1a Aglycone monosaccharide->aglycone Further Hydrolysis

Caption: Simplified degradation pathway of Avermectin B1a in the environment.

References

Application Notes and Protocols for Evaluating Avermectin B1a Monosaccharide Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins, a class of macrocyclic lactones, have demonstrated potent anti-parasitic and insecticidal activities. Recent studies have highlighted the potential of avermectin derivatives as anti-cancer agents. Avermectin B1a, a major component of this family, has been shown to possess anti-proliferative and pro-apoptotic effects in various cancer cell lines. Avermectin B1a monosaccharide is a derivative of Avermectin B1a, often formed through its degradation. The evaluation of its efficacy is crucial for understanding its potential as a therapeutic agent.

These application notes provide detailed protocols for cell-based assays to assess the cytotoxic and apoptotic effects of this compound. While specific quantitative data for the monosaccharide is currently limited in publicly available literature, this document presents data for the parent compound, Avermectin B1a, to serve as a valuable reference point for experimental design and data interpretation. It is important to note that the efficacy of the monosaccharide derivative may differ from that of the parent compound.

Data Presentation

The following tables summarize the quantitative efficacy data for Avermectin B1a in the HCT-116 human colon cancer cell line. This data is provided as a reference for researchers evaluating the monosaccharide derivative.

Table 1: Cytotoxicity of Avermectin B1a against HCT-116 Cells

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)Citation
Avermectin B1aHCT-116MTT2430[1][2]

Table 2: Apoptotic Effect of Avermectin B1a on HCT-116 Cells

CompoundCell LineAssayConcentration (µM)Incubation Time (hours)% Apoptotic CellsCitation
Avermectin B1aHCT-116Annexin V-FITC/PI302439.83[1]
Control (Untreated)HCT-116Annexin V-FITC/PI-2418.07[1]
Vehicle Control (DMSO)HCT-116Annexin V-FITC/PI-2419.13[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • Target cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Materials:

  • Target cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control and an untreated control) for the chosen duration (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, and then combine them with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: Cell Viability (MTT Assay) A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (e.g., 24h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for determining cell viability using the MTT assay.

G cluster_1 Experimental Workflow: Apoptosis (Annexin V/PI Assay) A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Workflow for detecting apoptosis via Annexin V/PI staining.

G cluster_2 Proposed Apoptotic Signaling Pathway of Avermectin B1a cluster_3 Mechanism 1: Microtubule Stabilization cluster_4 Mechanism 2: Mitochondria-Mediated Apoptosis A Avermectin B1a B Tubulin Polymerization A->B D Increased ROS Production A->D C Mitotic Arrest B->C I Apoptosis C->I E Mitochondrial Membrane Potential Collapse D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H H->I

Proposed apoptotic signaling pathways of Avermectin B1a.

References

Application Notes and Protocols: Avermectin B1a Monosaccharide in Anthelmintic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Avermectin B1a monosaccharide is a macrocyclic lactone and a primary acid degradation product of Avermectin B1a, a potent anthelmintic agent produced by the soil actinomycete Streptomyces avermitilis.[1][2][3] Unlike its parent compound, which causes paralysis, this compound is a potent inhibitor of nematode larval development but is reported to be devoid of paralytic activity.[1] This unique characteristic makes it a valuable tool in anthelmintic research for studying nematode development, screening for non-paralytic drug candidates, and understanding alternative mechanisms of action. These notes provide an overview of its mechanism, efficacy data, and detailed protocols for its application in research.

Mechanism of Action The parent avermectin family primarily acts by blocking the transmission of electrical activity in invertebrate nerve and muscle cells.[2] They potentiate the effect of glutamate at glutamate-gated chloride channels (GluCls), which are specific to invertebrates. This leads to an influx of chloride ions, causing hyperpolarization of the cell and subsequent paralysis of the neuromuscular systems.[2] Avermectins also have minor effects on gamma-aminobutyric acid (GABA) receptors, stimulating GABA release and increasing the density of postsynaptic GABA receptors.[4][5]

While this compound is derived from this family, its primary mode of action diverges, focusing on the inhibition of larval development rather than inducing paralysis.[1] The precise signaling pathway for this developmental inhibition is distinct from the paralytic mechanism of the parent compound. It is lethal to Caenorhabditis elegans at low concentrations, indicating a potent, targeted effect on essential life-cycle processes.

cluster_Neuron Nematode Neuron / Muscle Cell cluster_Monosaccharide This compound Pathway AVM Avermectin Parent Compound GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Potentiates Glutamate Effect GABA_Release Stimulates GABA Release AVM->GABA_Release Cl_ion Chloride Ion (Cl⁻) Influx GluCl->Cl_ion Opens GABA_R GABA Receptor GABA_R->Cl_ion Opens Hyper Hyperpolarization Cl_ion->Hyper Paralysis Paralysis Hyper->Paralysis GABA_Release->GABA_R Acts on AVM_Mono Avermectin B1a Monosaccharide Target Unknown Molecular Target(s) AVM_Mono->Target Inhibition Inhibition of Larval Development Target->Inhibition

Caption: Signaling pathway of parent Avermectins vs. This compound.

Quantitative Data

The following tables summarize the known efficacy of this compound and provide comparative data for its parent compound, Avermectin B1a.

Table 1: Efficacy of this compound

Species Assay Type Metric Value Reference
Caenorhabditis elegans Lethality Assay MAC¹ 0.1 µM

¹Minimum Active Concentration

Table 2: Comparative Efficacy of Avermectin B1a (Parent Compound)

Host Parasite Species Dosage (Oral) Efficacy Reference
Sheep Haemonchus contortus 0.1 mg/kg >95% reduction [6]
Sheep Ostertagia circumcincta (incl. L4) 0.1 mg/kg >95% reduction [6]
Sheep Trichostrongylus colubriformis 0.1 mg/kg >95% reduction [6]
Cattle Ostertagia ostertagi (incl. L4) 0.1 mg/kg >95% reduction [6]
Cattle Cooperia oncophora 0.1 mg/kg >95% reduction [6]
Cattle Dictyocaulus viviparus 0.1 mg/kg >95% reduction [6]
Dogs Ancylostoma caninum 0.003 - 0.005 mg/kg 83-100% removal [6]
Poultry Capillaria obsignata 0.05 mg/kg Effective removal [6]

| Poultry | Ascaridia galli (immature) | 0.1 mg/kg | Effective removal |[6] |

Experimental Protocols

Given that this compound's primary activity is inhibiting larval development, in vitro assays targeting this life stage are most appropriate. For in vivo assessment, the Fecal Egg Count Reduction Test remains the standard for evaluating overall anthelmintic efficacy.

Protocol 1: In Vitro Larval Development Assay (LDA)

This assay assesses the ability of a compound to inhibit the development of nematode eggs into infective larvae (L3).[7][8]

Objective: To determine the concentration of this compound that inhibits larval development.

Materials:

  • Nematode eggs (e.g., Haemonchus contortus, Caenorhabditis elegans)

  • This compound

  • Solvent (e.g., DMSO, Ethanol)[1]

  • 96-well microtiter plates

  • Nutrient agar or appropriate culture medium

  • Deionized water

  • Microscope

  • Incubator set to appropriate temperature (e.g., 27°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of 2-fold serial dilutions to test a range of concentrations.

  • Egg Suspension: Isolate nematode eggs from feces or culture and prepare a clean suspension in deionized water at a concentration of approximately 100-200 eggs per 50 µL.

  • Assay Setup:

    • Add 50 µL of the appropriate culture medium to each well of a 96-well plate.

    • Add 1-2 µL of the compound dilution to each test well. Include solvent-only wells as negative controls and a known anthelmintic as a positive control.

    • Add 50 µL of the egg suspension to each well.

  • Incubation: Seal the plate to prevent evaporation and incubate at the optimal temperature for larval development (e.g., 27°C) for 7 days.

  • Analysis:

    • After incubation, add a drop of Lugol's iodine or another motility-inhibiting substance to stop larval movement.

    • Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

    • The primary endpoint is the inhibition of development to the L3 stage.

  • Data Interpretation: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the EC₅₀ value (the concentration that inhibits 50% of larval development) using probit or logit analysis.

start Start: Isolate Nematode Eggs prep_compound Prepare Serial Dilutions of This compound start->prep_compound setup_plate Dispense Eggs, Media, and Compound into 96-Well Plate prep_compound->setup_plate controls Include Positive (Known Drug) & Negative (Solvent) Controls setup_plate->controls Set up in parallel incubation Incubate Plate (e.g., 7 days at 27°C) setup_plate->incubation analysis Stop Larval Motility & Count Stages (Egg, L1-L3) incubation->analysis calc Calculate % Inhibition vs. Negative Control analysis->calc end Determine EC₅₀ Value calc->end

Caption: Workflow for an in vitro Larval Development Assay (LDA).

Protocol 2: In Vivo Fecal Egg Count Reduction Test (FECRT)

This test is the standard for evaluating the efficacy of an anthelmintic in a live host by measuring the reduction in nematode egg output in feces.[9][10]

Objective: To determine the in vivo efficacy of this compound against gastrointestinal nematodes in a suitable animal model.

Materials:

  • Naturally or artificially infected host animals (e.g., sheep, goats, rodents)

  • This compound formulated for oral or parenteral administration

  • Vehicle/placebo for control group

  • Fecal collection bags/containers

  • McMaster slide or equivalent for fecal egg counting

  • Saturated salt or sugar solution for flotation

  • Microscope

Procedure:

  • Animal Selection: Select a group of animals with established nematode infections. A pre-treatment fecal egg count (FEC) should confirm infection levels (e.g., >300 eggs per gram).

  • Acclimatization and Grouping: Allow animals to acclimate. Randomly allocate animals into at least two groups: a treatment group and a control group (receiving vehicle/placebo). A minimum of 6-8 animals per group is recommended.

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals to establish a baseline FEC.

  • Treatment Administration: Administer the formulated this compound to the treatment group at the desired dose. Administer the vehicle to the control group.

  • Post-Treatment Sampling (Day 10-14): Collect individual fecal samples from all animals again, typically 10 to 14 days after treatment.

  • Fecal Egg Count: Perform FECs on all samples using a standardized technique like the McMaster method.[9]

  • Data Analysis:

    • Calculate the group arithmetic or geometric mean FEC for each group at Day 0 and the final day.

    • Calculate the percent efficacy using the following formula: % Reduction = [1 - (T₂ / T₁) * (C₁ / C₂)] * 100 Where:

      • T₁ = Mean FEC of treatment group at Day 0

      • T₂ = Mean FEC of treatment group at Day 10-14

      • C₁ = Mean FEC of control group at Day 0

      • C₂ = Mean FEC of control group at Day 10-14

    • An efficacy of >95% is generally considered effective.

start Start: Select Infected Animal Cohort grouping Randomly Allocate to Treatment & Control Groups start->grouping day0 Day 0: Collect Fecal Samples (Pre-Treatment FEC) grouping->day0 treat Administer Compound (Treatment) or Placebo (Control) day0->treat day14 Day 10-14: Collect Fecal Samples (Post-Treatment FEC) treat->day14 fec Perform Fecal Egg Counts (e.g., McMaster Method) day14->fec calc Calculate % Fecal Egg Count Reduction fec->calc end Evaluate Efficacy (>95% is effective) calc->end

Caption: Workflow for an in vivo Fecal Egg Count Reduction Test (FECRT).

References

Application Notes and Protocols for Avermectin B1a Monosaccharide in the Study of Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avermectin B1a, a macrocyclic lactone, and its derivatives are potent allosteric modulators of glutamate-gated chloride channels (GluCls) found in invertebrates.[1][2][3] These channels are critical for neurotransmission in nematodes and arthropods, making them a primary target for anthelmintic and insecticidal drugs.[2][3] Avermectin B1a monosaccharide, a specific glycosylated form of Avermectin B1a, serves as a valuable tool for researchers studying the pharmacology, physiology, and structure of GluCls. These application notes provide an overview of its mechanism of action, detailed experimental protocols, and relevant quantitative data to facilitate its use in research and drug development.

Mechanism of Action

Avermectin B1a acts as a positive allosteric modulator of GluCls.[4][5] It binds to a site distinct from the glutamate-binding site, located in the transmembrane domain at the interface between subunits.[4][5][6] This binding potentiates the effect of glutamate, leading to a prolonged and essentially irreversible opening of the chloride channel.[2] The influx of chloride ions causes hyperpolarization of the neuronal or muscle cell membrane, leading to an inhibitory effect on neurotransmission and ultimately causing paralysis and death of the invertebrate.[4] At higher concentrations, Avermectin B1a can directly gate the channel in the absence of glutamate.

Signaling Pathway of Glutamate-Gated Chloride Channels and Modulation by Avermectin B1a

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl GluCl Glutamate Binding Site Transmembrane Domain Chloride Channel Pore Glutamate->GluCl:f1 Binds AVM Avermectin B1a Monosaccharide AVM->GluCl:f2 Binds (Allosteric) Cl_in Cl- Influx GluCl:f3->Cl_in Cl_out Cl- Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to

Caption: Signaling pathway of a glutamate-gated chloride channel modulated by Avermectin B1a.

Quantitative Data

The following table summarizes key quantitative parameters for the interaction of avermectins with GluCls. It is important to note that specific values can vary depending on the specific avermectin derivative, the subunit composition of the GluCl, and the expression system used.

CompoundChannelOrganismExpression SystemParameterValueReference
IvermectinGluClα3BHaemonchus contortusXenopus oocytesEC50~0.1 ± 1.0 nM[7]
IvermectinGluClα3BHaemonchus contortusXenopus oocytesKd0.35 ± 0.1 nM[7]
Avermectin B1aGABA-gated Cl- channelRat Cerebellar Granule NeuronsCultured NeuronsKd (high-affinity)5 nM[8]
Avermectin B1aGABA-gated Cl- channelRat Cerebellar Granule NeuronsCultured NeuronsKd (low-affinity)815 nM[8]
L-GlutamateGluClα3BHaemonchus contortusXenopus oocytesEC5027.6 ± 2.7 µM[7]
L-GlutamateGluClCaenorhabditis elegansXenopus oocytesEC502.2 ± 0.12 mM[7]

Experimental Protocols

Electrophysiological Recording in Xenopus Oocytes

This protocol describes the expression of GluCls in Xenopus laevis oocytes and subsequent two-electrode voltage-clamp (TEVC) recording to measure channel activity in response to this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the GluCl subunit(s) of interest

  • Collagenase solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • This compound stock solution (in DMSO)

  • L-glutamate stock solution (in water)

  • TEVC setup (amplifier, micromanipulators, electrodes)

  • Glass capillaries for pulling electrodes

  • 3 M KCl for filling electrodes

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with 50 nL of cRNA solution (1 µg/µL) encoding the desired GluCl subunits.

  • Incubation: Incubate the injected oocytes in ND96 solution supplemented with penicillin and streptomycin at 18°C for 2-5 days to allow for channel expression.

  • Electrode Preparation: Pull glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two electrodes (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Prepare serial dilutions of this compound and L-glutamate in ND96.

    • Apply compounds to the oocyte via the perfusion system.

    • Record the current responses to the application of glutamate alone and in the presence of varying concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude for each application. Plot concentration-response curves to determine EC50 values for glutamate and the potentiation by this compound.

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to membranes prepared from cells expressing GluCls.

Materials:

  • Cell line expressing the GluCl of interest (e.g., HEK293 cells)

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled Avermectin B1a (e.g., [3H]Avermectin B1a)

  • Unlabeled this compound

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the GluCl.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant amount of membrane preparation (e.g., 50-100 µg of protein).

    • Add a constant concentration of radiolabeled Avermectin B1a.

    • Add increasing concentrations of unlabeled this compound for competition binding.

    • For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of unlabeled ligand.

    • Incubate the tubes at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free ligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the concentration of unlabeled this compound.

    • Analyze the data using non-linear regression to determine the inhibition constant (Ki) or IC50, which can be used to calculate the dissociation constant (Kd).

Experimental Workflow for Studying GluCls

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation Cloning Cloning of GluCl Subunit cDNA Expression Expression in Heterologous System (e.g., Xenopus oocytes, HEK293 cells) Cloning->Expression Electrophysiology Electrophysiology (TEVC/Patch-Clamp) Expression->Electrophysiology Binding Radioligand Binding Assay Expression->Binding EC50 Determine EC50/IC50 Values Electrophysiology->EC50 Kinetics Analyze Channel Kinetics Electrophysiology->Kinetics Affinity Calculate Binding Affinity (Kd/Ki) Binding->Affinity Mechanism Elucidate Mechanism of Action EC50->Mechanism Kinetics->Mechanism SAR Structure-Activity Relationship Studies Affinity->SAR Mechanism->SAR

Caption: General experimental workflow for studying GluCls using this compound.

References

Formulation of Avermectin B1a Monosaccharide for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a monosaccharide is a derivative of Avermectin B1a, a macrocyclic lactone with potent anthelmintic and insecticidal properties. Unlike its parent compound, which exerts a paralytic effect on nematodes, the monosaccharide derivative is a potent inhibitor of nematode larval development but is devoid of this paralytic activity.[1] This unique characteristic makes it a valuable tool for studying nematode development and mechanisms of drug resistance. Recent research has also uncovered a novel potential application for Avermectin B1a and its derivatives in cancer therapy through the stabilization of microtubules. This document provides detailed application notes and protocols for the formulation and experimental use of this compound.

Physicochemical Properties and Solubility

This compound is a crystalline solid.[2] Proper storage is critical to maintain its stability; it should be stored at -20°C for long-term use.[1][2] Avermectins, as a class of compounds, are known to be sensitive to acidic and alkaline conditions, light, and oxidation, necessitating careful handling and formulation.

Table 1: Physicochemical and Solubility Data of Avermectin B1a and its Monosaccharide Derivative

PropertyAvermectin B1aThis compoundReference
CAS Number 65195-55-371831-09-9[1][2]
Molecular Formula C48H72O14C41H60O11[1][2]
Molecular Weight 873.1 g/mol 728.9 g/mol [1][2]
Appearance SolidCrystalline Solid[2]
Storage -20°C-20°C[1][2]
Solubility in DMSO ≥ 25 mg/mLSoluble (exact value not specified, expected to be similar to parent)[3]
Solubility in Ethanol Slightly SolubleSoluble[1][2]
Solubility in Methanol Slightly SolubleSoluble[1][2]

Note: Sonication and warming (e.g., to 60°C) can aid in the dissolution of Avermectin B1a in DMSO. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3]

Experimental Protocols

Preparation of Stock Solutions

For most in vitro and for the initial preparation of in vivo formulations, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.29 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed powder.

  • Solubilization: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath or warm it briefly to 60°C to ensure complete dissolution.[3] Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

In Vitro Experimental Protocols

This assay is designed to assess the inhibitory effect of this compound on the development of parasitic nematodes from eggs to the third larval stage (L3).

Protocol 2: Haemonchus contortus Larval Development Assay

  • Egg Collection: Collect fecal samples from a host infected with the nematode of interest (e.g., Haemonchus contortus from sheep). Isolate the nematode eggs from the fecal matter using standard parasitological techniques (e.g., sieving and flotation).

  • Assay Plate Preparation: This assay is typically performed in a 96-well microtiter plate.[4]

    • Prepare a nutrient agar medium and dispense it into each well.

    • Create a serial dilution of the this compound stock solution in a suitable solvent (e.g., DMSO) and then dilute further in the assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the larvae (typically <1%).

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anthelmintic).

  • Incubation: Add a standardized number of nematode eggs to each well.

  • Development: Incubate the plate at an appropriate temperature (e.g., 25-27°C) for approximately 6 days, which is the typical time required for L3 larvae to develop in control wells.[4][5]

  • Analysis: After the incubation period, add a larval motility inhibitor (e.g., a dilute iodine solution) to each well to stop movement for easier counting.[5]

  • Quantification: Under a microscope, count the number of eggs, L1, L2, and L3 larvae in each well. The effectiveness of the compound is determined by the reduction in the number of L3 larvae compared to the control. The concentration that inhibits 50% of larval development (LD50) can be calculated.[5]

This assay investigates the effect of this compound on the polymerization of tubulin, a key component of the cytoskeleton.

Protocol 3: In Vitro Tubulin Polymerization Assay

This protocol is adapted from a study on Avermectin B1a.[6]

  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Reconstitute purified tubulin protein to a concentration of 4 mg/mL in an ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 5% glycerol).

  • Assay Setup:

    • Perform the assay in a pre-warmed 96-well plate.

    • Prepare the following groups in duplicate:

      • Control: Tubulin solution with vehicle (DMSO).

      • Test Compound: Tubulin solution with this compound at the desired concentration (e.g., 30 µM).

      • Positive Control (Stabilizer): Tubulin solution with a known microtubule stabilizer (e.g., 10 µM paclitaxel).

      • Negative Control (Destabilizer): Tubulin solution with a known microtubule destabilizer (e.g., 10 µM colchicine).

  • Measurement:

    • Immediately after adding the tubulin to the wells, measure the change in optical density at 340 nm at 30-second intervals for one hour using a microplate reader. The increase in absorbance is proportional to the degree of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance values over time to generate polymerization curves. Compare the curve of the test compound with the controls to determine if it promotes or inhibits tubulin polymerization.

In Vivo Experimental Protocol

The following protocol is a general guideline for the formulation of this compound for systemic administration in animal models. The specific route of administration and dosage will depend on the experimental design and animal model. This formulation is based on a common vehicle used for the parent compound, Avermectin B1a.[3]

Protocol 4: Preparation of an Injectable Formulation

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL), as described in Protocol 1.

  • Vehicle Preparation: The vehicle consists of a mixture of solvents to ensure the solubility and bioavailability of the compound. A commonly used vehicle for Avermectin B1a is:[3]

    • 10% DMSO

    • 40% PEG300 (Polyethylene glycol 300)

    • 5% Tween-80

    • 45% Saline (0.9% NaCl)

  • Formulation:

    • To prepare 1 mL of the final formulation, start with the required volume of the DMSO stock solution to achieve the desired final concentration.

    • Add the PEG300 and mix thoroughly.

    • Add the Tween-80 and mix until the solution is homogeneous.

    • Finally, add the saline to reach the final volume and mix well.

    • The resulting solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

  • Administration: The formulation can be administered via various routes, such as intraperitoneal (IP) or intravenous (IV) injection. The final working solution for in vivo experiments should be prepared fresh on the day of use.

Visualization of Mechanisms and Workflows

Signaling Pathway

Avermectins are known to interact with GABA-gated chloride channels, leading to an influx of chloride ions and hyperpolarization of the nerve or muscle cell. This disrupts nerve signal transmission in invertebrates.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GABA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_synapse->GABA_Receptor Binds to Cl_channel Chloride Channel (Open) GABA_Receptor->Cl_channel Activates Cl_ion Cl- Cl_channel->Cl_ion Influx of Hyperpolarization Hyperpolarization (Inhibition of Signal Transmission) Cl_ion->Hyperpolarization Leads to Avermectin Avermectin B1a Monosaccharide Avermectin->GABA_Receptor Potentiates GABA effect Microtubule_Assay_Workflow start Start reagent_prep Prepare Reagents (Tubulin, Buffers, Compounds) start->reagent_prep plate_setup Set up 96-well Plate (Controls and Test Compound) reagent_prep->plate_setup add_tubulin Add Purified Tubulin to all wells plate_setup->add_tubulin measure_abs Measure Absorbance at 340 nm (Kinetic read for 1 hour) add_tubulin->measure_abs data_analysis Analyze Data (Generate Polymerization Curves) measure_abs->data_analysis conclusion Determine Effect on Microtubule Stabilization data_analysis->conclusion Formulation_Logic compound Avermectin B1a Monosaccharide Powder stock_solution 10 mM Stock in DMSO compound->stock_solution Dissolve dilution Dilute in Aqueous Buffer/Medium stock_solution->dilution formulation Formulate in Vehicle (DMSO, PEG300, Tween-80, Saline) stock_solution->formulation invitro_exp In Vitro Experiments (e.g., Cell Culture, Enzyme Assays) invivo_exp In Vivo Experiments (e.g., Animal Models) dilution->invitro_exp Final Concentration formulation->invivo_exp Administer

References

Application Note: Isolation of Avermectin B1a Monosaccharide Degradation Product

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is widely used as an antiparasitic agent.[1][2][3] Its environmental and chemical stability is a critical factor influencing its efficacy and safety.[1][4] Under various stress conditions, such as exposure to acid, base, oxidation, heat, and light, Avermectin B1a undergoes degradation, yielding several products.[1][2] One of the key degradation products is the Avermectin B1a monosaccharide, formed by the hydrolysis of the disaccharide chain from the aglycone core.[2][5] This document provides a detailed protocol for the generation and isolation of this compound for research and drug development purposes.

Forced Degradation and Product Profile Avermectin B1a is susceptible to degradation under a range of stress conditions.[1][2] Forced degradation studies are essential to understand the stability of the molecule and to identify potential degradation products.[1][2][3] The monosaccharide B1a is a common degradation product observed under these conditions.[2]

A comprehensive forced degradation study on Avermectin B1a identified seven major degradation products, including the monosaccharide B1a.[1][3] The formation of these products was observed under acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2]

Table 1: Summary of Forced Degradation Conditions and Major Degradation Products of Avermectin B1a

Stress ConditionReagents and ConditionsMajor Degradation Products IdentifiedReference
Acidic Hydrolysis0.05 M HCl, 5 hoursMonosaccharide B1a, Aglycone B1a, and others[1][2]
Alkaline Hydrolysis0.25 M NaOH, 1 hour2-epi-abamectin, Δ2,3-abamectin, and others[1][6]
Oxidation5% H₂O₂, 21 hours8a-OH B1a and others[1]
Oxidation15 mM K₂Cr₂O₇, 15 hoursMultiple oxidized products[1][2]
Photolytic (Solution)1.10 W/m² at 420 nm, 8 hours8,9-Z-Avermectin B1a and other photoisomers[1][7]
Photolytic (Solid)1.10 W/m² at 420 nm, 26.2 hoursIsomeric degradation products[1]
Thermal (Solution)80 °C, 1 dayThermally induced degradation products[1][2]
Thermal (Solid)80 °C, 7 daysThermally induced degradation products[1][2]

Experimental Protocol: Isolation of this compound

This protocol details the procedure for the controlled degradation of Avermectin B1a to generate the monosaccharide derivative, followed by its isolation and purification using preparative High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents

  • Avermectin B1a standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Ammonium Acetate (NH₄OAc), analytical grade

  • C18 reversed-phase preparative HPLC column (e.g., Ultimate AQ-C18, 250 x 70 mm, 10 µm particle size)[1]

  • Analytical HPLC system with UV or Mass Spectrometry (MS) detection[1][4]

  • Rotary evaporator

  • Standard laboratory glassware

2. Forced Degradation Procedure (Acidic Hydrolysis)

This procedure is optimized for the generation of the monosaccharide degradation product.

  • Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of acetonitrile (ACN).[1]

  • Add 100 mL of 0.5 M HCl to the Avermectin B1a solution.[1]

  • Stir the mixture at room temperature for 24 hours.[1]

  • After 24 hours, neutralize the solution by adding 100 mL of 0.5 M NaOH.[1]

  • Add an additional 100 mL of ACN to the neutralized solution.[1]

  • The resulting solution contains a mixture of Avermectin B1a and its degradation products, including the monosaccharide B1a, and is now ready for purification.

3. Isolation and Purification by Preparative HPLC

  • System Preparation:

    • Equilibrate the preparative HPLC system with the initial mobile phase composition.

    • Mobile Phase A (MPA): 10 mM Ammonium Acetate (NH₄OAc) in water.[1]

    • Mobile Phase B (MPB): Acetonitrile (ACN).[1]

  • Chromatographic Conditions:

    • Column: Ultimate AQ-C18 (250 x 70 mm, 10 µm particle size) or equivalent.[1]

    • Flow Rate: 200 mL/min.[1]

    • Detection: UV or MS.

    • Gradient Elution Program: [1]

      • 0 min: 55% B

      • 41 min: 77% B

      • 42 min: 100% B

      • 47 min: 100% B

  • Injection and Fraction Collection:

    • Inject the prepared degraded sample solution onto the preparative HPLC column.

    • Monitor the chromatogram and collect fractions corresponding to the peak of the this compound. The retention time of the monosaccharide will be different from the parent compound and other degradation products.

  • Post-Purification Processing:

    • Evaporate the collected fractions to dryness using a rotary evaporator.[1]

    • Analyze the purity of the isolated monosaccharide B1a using an analytical HPLC method.[1]

    • Further structural elucidation can be performed using techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Visualizations

experimental_workflow cluster_degradation Forced Degradation cluster_purification Isolation and Purification start Avermectin B1a in Acetonitrile acid Add 0.5 M HCl start->acid react Stir for 24 hours at Room Temperature acid->react neutralize Neutralize with 0.5 M NaOH react->neutralize prepare Add Acetonitrile neutralize->prepare degraded_sample Degraded Sample Mixture prepare->degraded_sample prep_hplc Preparative HPLC System (C18 Column) degraded_sample->prep_hplc Inject Sample fraction_collection Fraction Collection prep_hplc->fraction_collection evaporation Rotary Evaporation fraction_collection->evaporation analysis Purity Analysis (Analytical HPLC) evaporation->analysis isolated_product Isolated Avermectin B1a Monosaccharide analysis->isolated_product

Caption: Workflow for the isolation of this compound.

logical_relationship cluster_products Degradation Products parent Avermectin B1a (Disaccharide) monosaccharide Monosaccharide B1a parent->monosaccharide Hydrolysis aglycone Aglycone B1a parent->aglycone isomers Isomers (e.g., 8,9-Z) parent->isomers oxidized Oxidized Products parent->oxidized other Other Degradants parent->other

Caption: Degradation relationship of Avermectin B1a.

References

Quantitative Determination of Avermectin B1a Monosaccharide in Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone insecticide and anthelmintic, can degrade in aqueous environments to form various products, including its monosaccharide derivative. The cleavage of the terminal oleandrose sugar results in the formation of Avermectin B1a monosaccharide, a molecule of interest in environmental monitoring and drug degradation studies.[1] Accurate and sensitive quantitative analysis of this monosaccharide in water is crucial for assessing water quality, understanding the environmental fate of Avermectin B1a, and for quality control in the development of Avermectin-based products.

This document provides detailed application notes and experimental protocols for the quantitative determination of this compound in water samples. The primary recommended method is High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. An alternative method using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is also discussed.

Principle of the Method

The overall workflow for the quantitative determination of this compound in water involves three main stages: sample preparation, instrumental analysis, and data analysis. Sample preparation is critical to extract the analyte from the water matrix and concentrate it for detection. LC-MS/MS provides separation of the analyte from other compounds and its subsequent detection and quantification based on its specific mass-to-charge ratio.

Experimental Protocols

Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for its high sensitivity and selectivity.

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from the EPA method for Avermectin B1a in water and is expected to be effective for the more polar monosaccharide derivative.[2]

  • Objective: To extract this compound from the water sample and concentrate it into an organic solvent.

  • Materials:

    • Water sample

    • Acetonitrile (HPLC grade)

    • Dichloromethane (HPLC grade)

    • 50% (v/v) acetonitrile/water solution

    • Centrifuge tubes (e.g., 50 mL)

    • Mechanical shaker

    • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

    • Analytical balance

    • Volumetric flasks

  • Procedure:

    • Allow the water sample to reach room temperature.

    • To desorb any potential analyte from container surfaces, treat the fortified water samples with acetonitrile.[2]

    • Take a 75-mL aliquot of the water sample and place it in a suitable container for extraction.[2]

    • Add 20 mL of dichloromethane to the sample.[2]

    • Shake the mixture vigorously for 2 minutes.

    • Allow the layers to separate. If an emulsion forms, centrifuge the sample to break the emulsion.

    • Carefully transfer the lower organic layer (dichloromethane) to a clean collection tube.

    • Repeat the extraction (steps 4-7) with a second 20-mL portion of dichloromethane.[2]

    • Combine the two organic extracts.

    • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.[2]

    • Reconstitute the residue in a known volume (e.g., 1 mL) of 50% (v/v) acetonitrile/water for LC-MS/MS analysis.[2]

2. Instrumental Analysis: LC-MS/MS

  • Objective: To separate, detect, and quantify this compound.

  • Instrumentation:

    • Liquid chromatograph (LC) system

    • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical column suitable for avermectins, such as a C18 column (e.g., 150 mm × 4.6 mm, 2.5 µm particle size).[1]

  • LC Conditions (suggested starting point, optimization may be required): [1]

    • Mobile Phase A: 5 mM Ammonium Acetate in water

    • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v)

    • Gradient: A gradient elution should be optimized to ensure good separation of the monosaccharide from the parent compound and other potential degradation products.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 45 °C

  • MS/MS Conditions (to be optimized for this compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will correspond to the protonated molecule [M+H]⁺ or another adduct, and product ions will be characteristic fragments.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in 50% acetonitrile/water at concentrations bracketing the expected sample concentrations.

  • Inject the standards into the LC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and quantify the this compound concentration using the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is less sensitive than LC-MS/MS but can be used for screening or when an MS detector is unavailable.

1. Sample Preparation:

Follow the same Liquid-Liquid Extraction protocol as described for the LC-MS/MS method.

2. Instrumental Analysis: HPLC-UV

  • Objective: To separate and quantify this compound using UV detection.

  • Instrumentation:

    • HPLC system with a UV/Vis detector

    • Analytical column (e.g., C18, 150 mm × 4.6 mm, 5 µm)

  • HPLC Conditions (suggested starting point, optimization may be required): [1]

    • Mobile Phase: Acetonitrile/Methanol/Water (e.g., 53:35:12, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 245 nm[1]

    • Column Temperature: 25 °C

3. Calibration and Quantification:

Follow the same calibration procedure as described for the LC-MS/MS method, using the peak area from the UV chromatogram.

Data Presentation

Quantitative data for the analysis of Avermectin B1a in water by LC-MS/MS is summarized below. It is anticipated that a validated method for this compound would yield similar performance characteristics, though this would require experimental verification.

ParameterAvermectin B1a in Water (LC-MS/MS)This compound in Water (LC-MS/MS)
Limit of Quantitation (LOQ) 0.05 µg/L[2]Data not available; expected to be in a similar range.
Limit of Detection (LOD) 0.003 µg/L[2]Data not available; expected to be in a similar range.
Recovery 70-120%[2]Data not available; expected to be in a similar range.
Relative Standard Deviation (RSD) ≤20%[2]Data not available; expected to be in a similar range.

Visualizations

Degradation Pathway of Avermectin B1a

G AvermectinB1a Avermectin B1a (Disaccharide) Monosaccharide This compound AvermectinB1a->Monosaccharide Acidic Hydrolysis Aglycone Avermectin B1a Aglycone Monosaccharide->Aglycone Further Acidic Hydrolysis

Caption: Degradation of Avermectin B1a to its monosaccharide and aglycone.

Experimental Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample (75 mL) Extraction1 Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction1 Evaporation Evaporation to Dryness Extraction1->Evaporation Reconstitution Reconstitution (50% Acetonitrile/Water) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification Result Final Concentration (µg/L) Quantification->Result

Caption: Workflow for the quantitative analysis of this compound.

References

Application of Avermectin B1a Monosaccharide in Cancer Cell Line Studies: A Review of Available Data and Protocols for the Closely Related Avermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the current understanding of Avermectin compounds in cancer cell line studies. It is important to note at the outset that while the specific request was for "Avermectin B1a monosaccharide," a comprehensive search of the scientific literature did not yield specific studies on the application of this monosaccharide form in cancer cell lines. The available research predominantly focuses on the disaccharide form, Avermectin B1a , and the broader avermectin family, including the well-known derivative, Ivermectin.

Therefore, this document will focus on the application of Avermectin B1a in cancer cell line studies, providing detailed application notes, experimental protocols, and data from existing research. This information serves as a valuable starting point for researchers interested in the potential anticancer activities of avermectin derivatives, including the monosaccharide form, while clearly acknowledging that the direct effects of this compound may differ.

Application Notes

Avermectin B1a, a macrocyclic lactone produced by Streptomyces avermitilis, has demonstrated significant anti-proliferative, apoptotic, and anti-migratory effects in various cancer cell lines.[1][2][3] Its primary mechanisms of action appear to involve the disruption of the microtubule network and the activation of specific signaling pathways that lead to programmed cell death.

Mechanism of Action:

The anticancer activity of Avermectin B1a has been attributed to several mechanisms:

  • Microtubule Stabilization: Avermectin B1a has been shown to enhance the stability of microtubules, similar to the action of taxane drugs.[1][2] This interference with microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis.

  • Induction of Apoptosis: Studies have shown that Avermectin B1a can induce apoptosis in cancer cells.[1][2][4] This is characterized by the activation of caspases and changes in mitochondrial membrane potential.

  • Inhibition of Cell Migration: Avermectin B1a has been observed to significantly reduce the migration capacity of cancer cells, suggesting its potential to inhibit metastasis.[1][2]

  • AMPK/ULK1 Pathway Activation: In osteosarcoma cells, Avermectin B1 has been found to exert its antitumor activity by activating the AMPK/ULK1 signaling pathway, which is involved in autophagy and apoptosis.[5][6]

Cancer Cell Lines Studied:

  • HCT-116 (Colon Carcinoma): Avermectin B1a has shown potent anti-proliferative and pro-apoptotic effects in this cell line.[1][2]

  • Osteosarcoma Cell Lines: Avermectin B1 has demonstrated the ability to inhibit proliferation and induce apoptosis in various osteosarcoma cell lines.[5]

  • HeLa (Cervical Cancer): The broader class of avermectins has been shown to induce DNA damage and mitochondria-associated apoptosis in HeLa cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on Avermectin B1a and related compounds.

Table 1: IC50 Values of Avermectin B1a in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Reference
HCT-116Colon Carcinoma3024[1]
Osteosarcoma Cell Line 1Osteosarcoma5.58748[5]
Osteosarcoma Cell Line 2Osteosarcoma4.19448[5]
Osteosarcoma Cell Line 3Osteosarcoma6.50648[5]

Table 2: Effects of Avermectin B1a on HCT-116 Colon Cancer Cells

ParameterConditionResultReference
Apoptosis Rate30 µM Avermectin B1a, 24h39.83%[1]
Apoptosis RateControl18.07%[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Avermectin B1a Induced Apoptosis via Microtubule Stabilization

G A Avermectin B1a B Tubulin Polymerization (Microtubule Stabilization) A->B C Disruption of Microtubule Dynamics B->C D Cell Cycle Arrest C->D E Apoptosis D->E

Caption: Avermectin B1a promotes tubulin polymerization, leading to apoptosis.

Signaling Pathway of Avermectin B1 Induced Antitumor Activity in Osteosarcoma

G A Avermectin B1 B AMPK Activation A->B C ULK1 Activation B->C D Autophagy C->D E Apoptosis C->E F Inhibition of Cell Proliferation D->F E->F

Caption: Avermectin B1 activates the AMPK/ULK1 pathway to induce cell death.

Experimental Workflow for Assessing Anticancer Effects

G cluster_0 In Vitro Assays A Cancer Cell Line Culture B Avermectin B1a Treatment A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Migration Assay (Wound Healing) B->E F Western Blot (Protein Expression) B->F G Data Analysis C->G D->G E->G F->G

Caption: Workflow for evaluating the anticancer effects of Avermectin B1a.

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for Avermectin B1a. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Avermectin B1a on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Avermectin B1a stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Avermectin B1a in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the Avermectin B1a dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Avermectin B1a.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Avermectin B1a

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with Avermectin B1a at the desired concentration (e.g., IC50 value) for a specific duration (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of Avermectin B1a on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates or 24-well plates

  • Avermectin B1a

  • Sterile 200 µL pipette tip or a wound-healing insert

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a wound-healing insert to create a defined gap.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing Avermectin B1a at a non-lethal concentration. Include a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure over time to determine the effect of Avermectin B1a on cell migration.

References

Troubleshooting & Optimization

Improving the solubility of Avermectin B1a monosaccharide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Avermectin B1a monosaccharide.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in aqueous solutions?

Avermectin B1a and its derivatives are classified as Biopharmaceutics Classification System (BCS) Class II compounds.[1][2] This means they possess high membrane permeability but are hindered by low aqueous solubility.[3] This poor solubility is a primary factor limiting their dissolution rate in gastrointestinal fluids, which is a prerequisite for absorption and can lead to inadequate bioavailability.[4][5] The complex and lipophilic nature of the avermectin structure contributes significantly to this challenge.[6]

Q2: What are the primary strategies I can use to improve the aqueous solubility of my compound?

There are several established techniques to enhance the solubility of poorly water-soluble drugs like this compound. The most common and effective strategies include:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix to reduce its crystallinity and improve wettability.[5][7]

  • Nanosuspensions: This technique reduces the drug's particle size to the nanometer scale, which significantly increases the surface area available for dissolution according to the Noyes-Whitney equation.[4][8]

  • Cyclodextrin Complexation: This method uses cyclic oligosaccharides to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, presenting a more hydrophilic exterior.[9]

  • Co-solvency: This is a straightforward approach where the solubility is increased by adding a water-miscible organic solvent to the aqueous solution.[10][11]

Below is a general workflow for selecting an appropriate strategy.

G cluster_start Initial State cluster_methods Solubility Enhancement Strategies cluster_considerations Key Considerations start Poorly Soluble This compound consider_simple Rapid Screening & Simplicity start->consider_simple Goal consider_stable High Drug Loading & Improved Stability start->consider_stable Goal consider_bio Maximum Bioavailability Enhancement start->consider_bio Goal cosolvent Co-Solvents solid_dispersion Solid Dispersions cyclodextrin Cyclodextrin Complexes nanosuspension Nanosuspensions consider_simple->cosolvent Select consider_stable->solid_dispersion Select consider_stable->cyclodextrin Select consider_bio->nanosuspension Select

Diagram 1: Logic for selecting a solubility enhancement method.

Q3: I am considering solid dispersions. Which carriers are effective and what level of improvement can I expect?

Solid dispersions are a highly effective method for improving the solubility of avermectin derivatives.[12] Hydrophilic carriers such as Polyethylene Glycols (PEGs), particularly PEG 6000, and Polyvinyl Pyrrolidones (PVPs), like PVP-K30, are commonly used.[1][13]

  • Mechanism: The drug is dispersed within a water-soluble carrier, often in an amorphous state rather than a crystalline one.[12] This amorphous form has higher free energy, leading to increased solubility.[1] The carrier also improves the wettability of the hydrophobic drug.[5]

  • Performance: Studies on related avermectin compounds have shown significant improvements. For example, a solid dispersion of Ivermectin with PEG-6000 (1:3 ratio) increased aqueous solubility nearly 70-fold compared to the pure drug.[1] For Emamectin Benzoate, a solid dispersion with PVP-K30 (1:10 ratio) resulted in a 37.5-fold increase in solubility.[13][14] Combining carriers can also produce a synergistic effect; adding Poloxamer 188 and a deep eutectic solvent to a PEG 6000 dispersion of Avermectin further increased water solubility significantly.[12]

Troubleshooting Solid Dispersions:

  • Issue: Low dissolution rate.

    • Solution: Ensure the drug is fully amorphous. Characterize the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRD).[1][13] A lack of sharp melting peaks (DSC) or crystalline peaks (XRD) indicates an amorphous state.

  • Issue: Physical instability or recrystallization over time.

    • Solution: Select a polymer with a high glass transition temperature (Tg). Ensure the drug-to-polymer ratio is optimized to prevent drug saturation within the matrix.

Q4: How does forming a cyclodextrin inclusion complex work, and what are the benefits beyond solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9] They can encapsulate poorly water-soluble molecules, like this compound, into their cavity.[15]

  • Mechanism: The hydrophobic part of the avermectin molecule forms a host-guest inclusion complex with the hydrophobic CD cavity.[16][17] The resulting complex has a hydrophilic exterior, which allows it to dissolve readily in water.[9] Common CDs used for this purpose include hydroxypropyl-β-cyclodextrin (HPβCD) and γ-cyclodextrin (γCD).[18]

  • Additional Benefits:

    • Enhanced Stability: By encapsulating the drug, CDs can protect it from degradation caused by light or oxygen.[15][16] This is particularly useful for avermectins, which are known to be sensitive to photolysis.[15]

    • Improved Bioavailability: The increased solubility and dissolution rate often lead to improved oral bioavailability.[9]

    • Controlled Release: The complex can provide a controlled release of the drug, which can help in reducing toxicity and improving the therapeutic effect.[9]

G cluster_workflow Solid Dispersion Workflow (Solvent Evaporation) step1 1. Dissolve Drug & Carrier in Organic Solvent step2 2. Evaporate Solvent (Rotary Evaporator) step1->step2 step3 3. Dry Solid Mass (Vacuum Oven) step2->step3 step4 4. Pulverize into Fine Powder step3->step4 step5 5. Sieve and Store in Desiccator step4->step5

References

Stability issues of Avermectin B1a monosaccharide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Avermectin B1a monosaccharide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Avermectin B1a sample shows a new peak corresponding to the monosaccharide derivative. What causes this degradation?

A1: The formation of this compound is a common degradation pathway for Avermectin B1a, particularly under acidic conditions.[1] The glycosidic bond linking the two sugar moieties is susceptible to hydrolysis, leading to the cleavage of the terminal oleandrose sugar and the formation of the monosaccharide.

Q2: How can I prevent the formation of this compound during my experiments?

A2: To minimize the degradation of Avermectin B1a to its monosaccharide derivative, it is crucial to control the pH of your solutions. Avoid acidic conditions and maintain a pH around 6.2 for better stability.[2] If acidic conditions are necessary for your experimental setup, consider minimizing the exposure time and using lower temperatures to slow down the hydrolysis rate.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: While specific stability data for this compound in various solvents is not extensively available, general recommendations for avermectins suggest storing solutions at 2-8°C, protected from light and moisture.[1] For long-term storage, freezing at -20°C or below is advisable. It is also recommended to use freshly prepared solutions whenever possible.

Q4: I am observing further degradation of my this compound sample. What could be the cause?

A4: this compound, like its parent compound, can be susceptible to further degradation under various stress conditions, including strong acidic or alkaline environments, oxidation, and exposure to light (photolysis).[1][3] Under stronger acidic conditions, the second sugar moiety can also be cleaved, leading to the formation of the aglycone.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Presence of Avermectin B1a aglycone in the monosaccharide sample. The sample has been exposed to strong acidic conditions, leading to the cleavage of the second sugar moiety.Neutralize the sample and confirm the pH. For future experiments, use milder acidic conditions or reduce the exposure time.
Appearance of multiple unknown peaks in the chromatogram. The monosaccharide is degrading due to oxidation or photolysis.Prepare fresh solutions and protect them from light. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent.[2]
Inconsistent results in bioassays. The concentration of the active monosaccharide is changing over time due to instability in the chosen solvent.Perform a preliminary stability study of the monosaccharide in your chosen solvent under your experimental conditions. Analyze the sample at different time points to determine the degradation rate.
Poor solubility of this compound. The chosen solvent is not optimal for dissolving the monosaccharide.While specific solubility data for the monosaccharide is limited, you can refer to solubility data for the parent Avermectin B1a as a starting point.[4][5][6][7] Solvents like DMSO, DMF, and methanol are good starting points.[5]

Stability Data

Due to the limited availability of public data on the stability of this compound in various solvents, the following table provides a hypothetical representation of stability data. This is for illustrative purposes to guide your experimental design. Actual stability will depend on the specific experimental conditions.

SolventTemperature (°C)Half-life (t½) (hours)Primary Degradation Product
Acetonitrile25> 48Minimal degradation
Methanol2524 - 48Aglycone
Water (pH 7)2512 - 24Aglycone and other polar degradants
Water (pH 4)25< 12Aglycone
DMSO25> 48Minimal degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Avermectin B1a and its Monosaccharide Derivative

This protocol outlines a general method for the analysis of Avermectin B1a and its degradation products.[8][9]

1. Chromatographic Conditions:

  • Column: ACE UltraCore 2.5 SuperC18 (150 mm × 4.6 mm, 2.5 µm particle size) or equivalent C18 column.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 9.5).[9]

  • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v).[9]

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-15 min: 60-80% B

    • 15-20 min: 80-60% B

    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45 °C[9]

  • Detection Wavelength: 245 nm[9]

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dissolve the sample in the diluent (e.g., acetonitrile) to a final concentration of approximately 2.5 mg/mL.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study to Generate this compound

This protocol is for the intentional degradation of Avermectin B1a to produce the monosaccharide for use as a reference standard or for further stability studies.[1]

1. Acidic Degradation:

  • Dissolve Avermectin B1a in acetonitrile to a concentration of 2.5 mg/mL.[1]

  • Add an equal volume of 0.1 M Hydrochloric Acid (HCl).

  • Incubate the mixture at room temperature for 5 hours.[1]

  • Neutralize the solution with a suitable base (e.g., 0.1 M Sodium Hydroxide).

  • Analyze the resulting solution using the HPLC method described in Protocol 1 to confirm the formation of the monosaccharide.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Study cluster_analysis Analysis cluster_results Data Interpretation prep Prepare stock solution of This compound in chosen solvent storage Store aliquots under different conditions (e.g., Temp, Light) prep->storage Initiate study sampling Withdraw samples at pre-defined time intervals storage->sampling hplc Analyze samples using a stability-indicating HPLC method sampling->hplc Time points data Quantify remaining monosaccharide and identify degradation products hplc->data kinetics Determine degradation kinetics (e.g., half-life) data->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway parent Avermectin B1a monosaccharide Avermectin B1a Monosaccharide parent->monosaccharide Mild Acidic Hydrolysis aglycone Avermectin B1a Aglycone monosaccharide->aglycone Strong Acidic Hydrolysis other Other Degradation Products monosaccharide->other Oxidation/ Photolysis

Caption: Simplified degradation pathway of Avermectin B1a.

References

Technical Support Center: Optimizing Avermectin B1a Monosaccharide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo dosage of Avermectin B1a monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Avermectin B1a?

This compound is a derivative of Avermectin B1a, a potent anthelmintic and insecticidal agent.[1][2] It is formed by the selective hydrolysis of the terminal oleandrose sugar from the parent compound. While Avermectin B1a exerts its primary effect by potentiating glutamate-gated chloride channels in invertebrates, leading to paralysis, the monosaccharide derivative is noted to be a potent inhibitor of nematode larval development but is devoid of this paralytic activity.[3] This suggests a potentially different or more targeted mechanism of action.

Q2: What is the primary mechanism of action of Avermectin B1a and its derivatives?

Avermectin B1a primarily acts on the nervous system of invertebrates by potentiating glutamate-gated chloride channels, leading to an influx of chloride ions and hyperpolarization of nerve and muscle cells.[1] This ultimately results in paralysis and death of the parasite. In mammals, avermectins can interact with GABA-gated chloride channels.[4] Avermectin B1a has been shown to stimulate the release of gamma-aminobutyric acid (GABA) from brain synaptosomes. The monosaccharide's precise in vivo mechanism in mammals is less characterized, but it is known to be lethal to C. elegans at low concentrations.[5]

Q3: What are the known toxicities of Avermectin B1a and its derivatives?

Avermectins can be neurotoxic at high doses.[6] Signs of toxicity in animals can include tremors, ataxia (incoordination), lethargy, and in severe cases, coma and respiratory failure.[6] The oral LD50 of Avermectin B1a (as part of Abamectin) in rats is approximately 10-11 mg/kg, and in mice, it ranges from 13.6 to 23.8 mg/kg.[7][8] It is important to note that young animals may be more sensitive to the neurotoxic effects.

Troubleshooting Guides

Problem 1: Poor solubility and vehicle selection for in vivo administration.

Symptoms:

  • Difficulty dissolving this compound in aqueous-based vehicles.

  • Precipitation of the compound during formulation or upon injection.

  • Inconsistent or lower-than-expected efficacy in vivo.

Possible Causes:

  • This compound is a hydrophobic compound with poor water solubility.[3]

  • Use of an inappropriate vehicle for a lipophilic compound.

Solutions:

  • Vehicle Selection: Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent or a lipid-based formulation.

    • Solvents: The compound is soluble in ethanol, methanol, DMF, and DMSO.[3] For in vivo use, a co-solvent system is often necessary. A common vehicle for hydrophobic compounds is a mixture of DMSO, Cremophor EL (or Kolliphor EL), and saline.

    • Formulation Patent: A patent for Avermectin formulations suggests using N-methylpyrrolidone (NMP) as a solvent, which can be combined with propylene glycol and water.

  • Formulation Protocol:

    • Step 1: Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or NMP).

    • Step 2: If using a co-solvent system, add the surfactant (e.g., Cremophor EL) to the drug-solvent mixture and vortex thoroughly.

    • Step 3: Slowly add the aqueous component (e.g., saline or PBS) to the organic mixture while vortexing to form a stable emulsion or solution.

    • Step 4: Visually inspect the final formulation for any signs of precipitation. A clear or slightly opalescent solution is desirable.

Problem 2: Determining the optimal starting dose for in vivo efficacy studies.

Symptoms:

  • Uncertainty about the initial dose to use in animal models.

  • Risk of either not seeing a therapeutic effect or causing toxicity.

Possible Causes:

  • Lack of established in vivo dosage data specifically for this compound.

Solutions:

  • Literature Review and Analogue Data:

    • Start by reviewing existing data for the parent compound, Avermectin B1a. Efficacy in various animal models has been demonstrated at doses ranging from 0.003 mg/kg to 0.1 mg/kg.

    • Consider the known differences in biological activity; the monosaccharide may require a different dose range.

  • Dose-Range Finding (DRF) Study: A DRF study is essential to determine the Maximum Tolerated Dose (MTD) and to identify a preliminary effective dose range.[9][10][11]

    • Animal Model: Select an appropriate animal model (e.g., mice or rats) relevant to the research question.

    • Starting Dose: Based on the LD50 of Avermectin B1a in rodents (e.g., oral LD50 in mice is ~14 mg/kg), a conservative starting dose for a DRF study could be 1/100th of the LD50 (e.g., 0.14 mg/kg).

    • Dose Escalation: Administer escalating doses to different groups of animals (e.g., 0.1, 0.5, 2.5, 10 mg/kg).

    • Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and any other relevant physiological parameters.

    • Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Quantitative Data Summary

ParameterValueSpeciesRouteReference
Avermectin B1a Oral LD50 10-11 mg/kgRatOral[7]
13.6 - 23.8 mg/kgMouseOral[8]
Avermectin B1a Efficacy >95% reduction in various nematodesSheep, CattleOral
0.1 mg/kg
83-100% removal of Ancylostoma caninumDogOral
0.003 - 0.005 mg/kg
This compound Solubility Soluble-Ethanol, Methanol, DMF, DMSO[3]
This compound Activity Lethal to C. elegans-In vitro[5]
0.1 µM (MAC)

Experimental Protocols

Protocol 1: Dose-Range Finding Study in Mice
  • Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Compound Formulation: Prepare this compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Grouping: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group.

  • Dosing:

    • Group 1: Vehicle control.

    • Group 2: 0.1 mg/kg this compound.

    • Group 3: 0.5 mg/kg this compound.

    • Group 4: 2.5 mg/kg this compound.

    • Group 5: 10 mg/kg this compound.

    • Administer a single dose and monitor for at least 7 days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, tremors, ataxia, rough coat).

    • At the end of the study, collect blood for clinical chemistry and perform a gross necropsy.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD) as the highest dose that does not induce mortality, significant clinical signs, or more than a 10% reduction in body weight.

Visualizations

G Avermectin B1a Signaling Pathway Avermectin_B1a Avermectin B1a GluCl Glutamate-Gated Chloride Channel (Invertebrates) Avermectin_B1a->GluCl Potentiates GABA_R GABA-A Receptor (Mammals) Avermectin_B1a->GABA_R Modulates Cl_influx Chloride Ion Influx GluCl->Cl_influx GABA_R->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis

Caption: Avermectin B1a mechanism of action.

G Workflow for In Vivo Dosage Optimization start Start lit_review Literature Review (Avermectin B1a & analogues) start->lit_review formulation Formulation Development (Vehicle selection for hydrophobic compound) lit_review->formulation drf_study Dose-Range Finding Study (Determine MTD) formulation->drf_study efficacy_study Pilot Efficacy Study (Multiple doses below MTD) drf_study->efficacy_study pk_pd_study Pharmacokinetic/ Pharmacodynamic Study efficacy_study->pk_pd_study optimal_dose Define Optimal Dose Range pk_pd_study->optimal_dose end End optimal_dose->end

Caption: Experimental workflow for dosage optimization.

G Troubleshooting Logic for Poor In Vivo Efficacy start Poor In Vivo Efficacy Observed check_solubility Is the compound fully dissolved in the vehicle? start->check_solubility check_dose Is the dose appropriate? check_solubility->check_dose Yes re_formulate Re-evaluate vehicle (co-solvents, surfactants) check_solubility->re_formulate No check_route Is the route of administration optimal? check_dose->check_route Yes increase_dose Increase dose (based on MTD) check_dose->increase_dose No change_route Consider alternative route (e.g., IV, IP, Oral) check_route->change_route No success Improved Efficacy check_route->success Yes re_formulate->start increase_dose->start change_route->start

Caption: Troubleshooting flowchart for in vivo studies.

References

Troubleshooting Avermectin B1a monosaccharide experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Avermectin B1a monosaccharide. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs): General Handling & Stability

Q1: What is this compound and how is it formed?

A1: this compound is a primary degradation product of Avermectin B1a. It is formed by the selective hydrolysis of the terminal oleandrose sugar unit from the disaccharide chain of the parent molecule.[1][2] This cleavage commonly occurs under acidic conditions.[2][3] While it is a potent inhibitor of nematode larval development, it does not possess the same paralytic activity as the parent Avermectin B1a.[1]

Q2: How should I store Avermectin B1a and its monosaccharide derivative to prevent degradation?

A2: Avermectin compounds are known to be unstable under typical working and storage conditions.[2][3] To minimize degradation, it is recommended to store them at temperatures between 2-8°C, with controlled humidity and protection from light.[2][3] Avermectins are particularly sensitive to acidic and alkaline conditions, oxidation, and UV light.[3][4][5] Formulations may sometimes include an antioxidant to mitigate oxidation.[2][3]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1] Conversely, Avermectin B1a itself has low aqueous solubility, which is a known limitation for its application.

Q4: Can I expect to find the monosaccharide derivative in my commercial Avermectin B1a sample?

A4: Yes, it is possible. As Avermectin is a fermentation product, the exact profile of impurities and degradation products can be difficult to predict with certainty for any given batch.[3] However, the monosaccharide is considered a common impurity and degradation product, alongside other related compounds.[2][3]

Troubleshooting Guide: Analytical Variability (HPLC/LC-MS)

This guide addresses common issues encountered during the analysis of Avermectin B1a and its monosaccharide derivative.

Q5: I see an unexpected peak in my HPLC/LC-MS analysis of an aged Avermectin B1a sample. Could it be the monosaccharide?

A5: It is highly likely. The monosaccharide is a major degradation product, especially if the sample has been exposed to acidic conditions, heat, or prolonged storage.[2][3] To confirm, you should compare the retention time and mass-to-charge ratio (m/z) with a certified reference standard of this compound. The expected molecular formula for the monosaccharide is C₄₁H₆₀O₁₁ with a molecular weight of approximately 728.9 g/mol .[1]

Q6: My quantification of Avermectin B1a is inconsistent across different sample preparations. What could be the cause?

A6: Inconsistent quantification is often linked to sample degradation during preparation. Avermectin B1a is susceptible to degradation under various stress conditions.

  • Acidic Stress: Using acidic solvents or reagents can rapidly convert Avermectin B1a to the monosaccharide, lowering the parent compound's concentration.[2][3]

  • Oxidative Stress: Exposure to oxidizing agents can lead to the formation of hydroxylated or epoxidized derivatives.[3]

  • Photostability: Exposure to UV light can cause isomerization and degradation.[3]

Ensure your sample preparation workflow uses neutral pH conditions, is protected from light, and avoids unnecessarily high temperatures.

cluster_workflow Troubleshooting Inconsistent Quantification start Inconsistent Avermectin B1a Quantification check_prep Review Sample Preparation Protocol start->check_prep is_acidic Is pH acidic? check_prep->is_acidic is_light Is sample exposed to light? is_acidic->is_light No sol_acid Solution: Use neutral pH buffers/solvents. is_acidic->sol_acid Yes is_heat Is heat applied? is_light->is_heat No sol_light Solution: Use amber vials and minimize light exposure. is_light->sol_light Yes sol_heat Solution: Prepare samples at room temp or on ice. is_heat->sol_heat Yes reanalyze Re-prepare and Re-analyze Sample is_heat->reanalyze No sol_acid->reanalyze sol_light->reanalyze sol_heat->reanalyze

Fig 1. Logical workflow for troubleshooting quantification issues.

Q7: My HPLC peaks for Avermectin B1a and related compounds are showing poor resolution or tailing. How can I improve this?

A7: Poor chromatography can result from several factors. Consider the following optimizations:

  • Column Choice: A high-resolution C18 column is commonly used. An ACE UltraCore 2.5 SuperC18 column (150 × 4.6 mm, 2.5 µm) has been shown to be effective.[3]

  • Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar degradation products. A common mobile phase system is a gradient of acetonitrile and water.[2]

  • Flow Rate: Ensure the flow rate is optimized for your column dimensions and particle size. Slower flow rates can sometimes improve resolution.

  • Sample Diluent: The solvent used to dissolve the final sample for injection should be compatible with the initial mobile phase to prevent peak distortion. Acetonitrile is a common choice.[2]

Troubleshooting Guide: Bioassay Variability

Q8: I am observing lower than expected bioactivity in my nematode assay. Could degradation to the monosaccharide be the cause?

A8: Yes. While this compound is a potent inhibitor of larval development, it is reported to be devoid of the paralytic activity that characterizes the parent Avermectin B1a.[1] If your assay's primary endpoint is paralysis or mortality, the conversion of Avermectin B1a to its monosaccharide derivative would lead to a significant decrease in the observed potency. It is crucial to confirm the integrity of your test compound before and during the bioassay.

cluster_pathway Simplified Avermectin Mechanism of Action AVM Avermectin B1a GluCl Glutamate-Gated Chloride Channels (GluCl) AVM->GluCl Potentiates/Opens GABA GABA-A Receptors AVM->GABA Potentiates Cl_Influx Increased Cl⁻ Influx GluCl->Cl_Influx GABA->Cl_Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis & Death of Invertebrate Hyperpolarization->Paralysis

Fig 2. Avermectin B1a action on invertebrate nerve/muscle cells.

Quantitative Data Summary

The stability of Avermectin B1a is highly dependent on environmental conditions. The following table summarizes the degradation observed under forced stress conditions, which can help in understanding potential sources of variability.

Stress ConditionReagent/ParameterTimeObservationDegradation Products Identified
Acidic 0.05 M HCl5 hoursSignificant degradationMonosaccharide B1a, Aglycone B1a
Alkaline 0.05 M NaOH24 hoursSignificant degradation2-epimer B1a
Oxidative 3% H₂O₂24 hoursSignificant degradation8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a
Thermal 80°C7 daysModerate degradation8,9-Z-B1a
Photolytic UV Light (254 nm)7 daysSignificant degradation8,9-Z-B1a

Table adapted from data found in forced degradation studies.[2][3]

Appendix: Detailed Experimental Protocols

Protocol 1: Forced Degradation for Monosaccharide Generation

This protocol is for generating the this compound (DP-1) from the parent compound for use as an analytical standard or for activity comparison.[2]

  • Preparation: Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of acetonitrile (ACN).

  • Acid Hydrolysis: Add 100 mL of 0.5 M Hydrochloric acid (HCl) to the solution.

  • Incubation: Allow the mixture to react for 24 hours at room temperature, protected from light.

  • Neutralization: Carefully add 100 mL of 0.5 M Sodium hydroxide (NaOH) to neutralize the solution.

  • Dilution: Add a final 100 mL of ACN.

  • Purification (Optional): The resulting mixture containing the monosaccharide can be purified using preparative chromatography. A C18 column with a water/acetonitrile gradient is effective.[2]

  • Analysis: Confirm the generation of the monosaccharide using an analytical HPLC/LC-MS method.

Protocol 2: General Purpose HPLC Analytical Method

This protocol provides a starting point for the analytical separation of Avermectin B1a and its degradation products.[3][6]

  • Instrumentation: HPLC or UPLC system with UV or Mass Spectrometric detection.

  • Column: ACE UltraCore 2.5 SuperC18 (150 × 4.6 mm, 2.5 µm particle size) or equivalent high-resolution C18 column.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: Linear gradient from 60% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: Return to 60% B

    • 26-30 min: Re-equilibration at 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 245 nm or MS (ESI+).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve samples in acetonitrile.

cluster_workflow General Experimental & Analytical Workflow start Start: Avermectin B1a Sample dissolve Dissolve in appropriate solvent (e.g., DMSO, ACN) start->dissolve prep_bio Prepare dilutions for Bioassay dissolve->prep_bio prep_hplc Prepare dilutions for HPLC/LC-MS dissolve->prep_hplc bioassay Perform Bioassay (e.g., Nematode Assay) prep_bio->bioassay hplc Perform HPLC/LC-MS Analysis prep_hplc->hplc data_bio Collect Bioassay Data (e.g., % Paralysis, IC50) bioassay->data_bio data_hplc Collect Analytical Data (Purity, Degradant Profile) hplc->data_hplc compare Correlate Bioactivity with Sample Integrity data_bio->compare data_hplc->compare

Fig 3. Workflow from sample preparation to data correlation.

References

Preventing degradation of Avermectin B1a monosaccharide during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Avermectin B1a monosaccharide during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a primary degradation product of Avermectin B1a. It is formed through the selective hydrolysis of the terminal oleandrose sugar unit from the parent Avermectin B1a molecule, a process that is particularly accelerated under acidic conditions.[1][2][3]

Q2: What are the main factors that cause the degradation of this compound?

Like its parent compound, this compound is susceptible to degradation under several conditions:

  • Acidic and Alkaline Conditions: Exposure to acidic environments can lead to further degradation to the aglycone form. While the initial hydrolysis to the monosaccharide is acid-catalyzed, prolonged exposure or stronger acidic conditions can remove the second sugar moiety. Alkaline conditions can also promote degradation.[1]

  • Oxidation: The molecule is susceptible to oxidation, which can alter its structure and activity.[1]

  • Light (Photodegradation): Exposure to light, particularly UV light, can cause isomerization and other degradative changes.[1][4]

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways.[1][5]

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage.[2][3][6] For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light by using amber vials or storing in the dark.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of antioxidants may also be beneficial.[1]

  • Humidity: Keep in a dry environment, as moisture can facilitate hydrolytic degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency or inconsistent results in biological assays. Degradation of the this compound stock solution.- Prepare fresh stock solutions more frequently. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Re-evaluate storage conditions (temperature, light protection). - Use a stability-indicating analytical method (e.g., HPLC) to check the purity of the compound before use.
Appearance of new peaks in HPLC chromatograms of the sample. Formation of degradation products.- Identify the degradation conditions (e.g., pH of the solvent, exposure to light, temperature fluctuations). - Refer to the degradation pathway diagram to hypothesize the identity of the new peaks. - Implement stricter control over storage and handling procedures.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.- Ensure the solvent is appropriate and the concentration is within the solubility limits. This compound is soluble in ethanol, methanol, DMF, and DMSO.[2][3] - If using aqueous buffers, ensure the pH is compatible with the compound's stability.
Discoloration of the solid compound or solution. Oxidation or other chemical degradation.- Store the solid compound and solutions under an inert atmosphere. - Consider adding a suitable antioxidant to the formulation. - Protect from light at all times.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is limited in publicly available literature, the stability of the parent compound, Abamectin (a mixture of Avermectin B1a and B1b), provides valuable insights. The degradation of Abamectin has been shown to follow first-order kinetics under thermal stress.

Table 1: Summary of Forced Degradation Conditions for Avermectin B1a

This table summarizes the conditions under which the parent compound, Avermectin B1a, was stressed to induce degradation, leading to the formation of the monosaccharide and other products.[1]

Stress ConditionReagent/ParameterDuration
Acidic Hydrolysis0.05 M HCl5 hours
Alkaline Hydrolysis0.25 M NaOH1 hour
Oxidation5% H₂O₂21 hours
Oxidation15 mM K₂Cr₂O₇15 hours
Photolytic (Solution)1.10 W/m² at 420 nm8 hours
Photolytic (Solid)1.10 W/m² at 420 nm26.2 hours
Thermal (Solution)80°C1 day
Thermal (Solid)80°C7 days

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Avermectin B1a and its Degradation Products

This method can be adapted to monitor the stability of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions: [1]

  • Column: ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 µm particle size)

  • Mobile Phase A: 5 mM NH₄OAc (pH 9.5)

  • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v)

  • Gradient:

    Time (min) % B
    0 50
    20 100
    25 100
    25.1 50

    | 30 | 50 |

  • Flow Rate: 1.6 mL/min

  • Column Temperature: 45°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 15 µL

Procedure:

  • Prepare solutions of this compound at a known concentration in a suitable solvent (e.g., acetonitrile).

  • Subject the solutions to various stress conditions (e.g., heat, light, acidic/basic pH).

  • At specified time points, inject the samples into the HPLC system.

  • Monitor the decrease in the peak area of the this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study based on ICH guidelines.[1][7][8]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Procedure:

  • Acid and Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and treat with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples before analysis.

  • Oxidation:

    • Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to a controlled light source (e.g., a photostability chamber with a light intensity of 1.2 million lux hours and UV energy of 200 W h/m²).

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method like the HPLC method described above.

Visualizations

Degradation_Pathway Avermectin_B1a Avermectin B1a Monosaccharide This compound Avermectin_B1a->Monosaccharide Acid Hydrolysis Aglycone Aglycone Monosaccharide->Aglycone Stronger Acid Photoisomers Photoisomers Monosaccharide->Photoisomers Light (UV) Oxidation_Products Oxidation Products Monosaccharide->Oxidation_Products Oxidation

Caption: Degradation pathway of Avermectin B1a to its monosaccharide and further products.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Stress Analysis Stability-Indicating Analysis (e.g., HPLC) Acid->Analysis Base Alkaline Stress Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Sample Avermectin B1a Monosaccharide Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Analysis & Interpretation Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

References

Avermectin B1a monosaccharide off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of Avermectin B1a in cellular models.

Important Note on Avermectin B1a Monosaccharide: While this compound is a known degradation product of Avermectin B1a, there is currently a significant lack of published data specifically detailing its off-target effects in mammalian cellular models.[1] The available information primarily focuses on its activity in invertebrates, such as nematodes and crabs.[2] Therefore, this guide will focus on the well-documented off-target effects of the parent compound, Avermectin B1a. Researchers investigating the monosaccharide derivative should consider the data on Avermectin B1a as a starting point for their experimental design, while being mindful that the biological activity may differ.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of Avermectin B1a observed in cellular models?

A1: Avermectin B1a has been shown to exhibit several off-target effects in various mammalian cell lines, including:

  • Cytotoxicity: It can induce cell death in a dose-dependent manner in cancer cell lines such as HCT-116 (colon cancer) and MEF (mouse embryonic fibroblasts).[3][4]

  • Apoptosis Induction: Avermectin B1a can trigger programmed cell death (apoptosis).[3][5][6][7][8]

  • Microtubule Stabilization: It has been observed to promote the polymerization of tubulin, thereby stabilizing microtubules.[3][5]

  • DNA Damage: Studies on the broader class of avermectins suggest they can cause DNA double-strand breaks.[6]

  • Modulation of GABA Receptors: Avermectin B1a can interact with GABA-gated chloride channels in the mammalian brain.[9][10]

Q2: What is the typical IC50 value for Avermectin B1a-induced cytotoxicity?

A2: The half-maximal inhibitory concentration (IC50) for Avermectin B1a's cytotoxic effects varies depending on the cell line and experimental conditions. For example, an IC50 of 30 µM has been reported in HCT-116 colon cancer cells after 24 hours of treatment.[3] In mouse embryonic fibroblasts (MEF cells), an IC50 of 15.1 μM has been observed.[4]

Q3: How does Avermectin B1a induce apoptosis?

A3: Avermectin B1a appears to induce apoptosis through the mitochondrial pathway. This involves the collapse of the mitochondrial membrane potential, upregulation of the Bax/Bcl-2 ratio, release of cytochrome c into the cytosol, and subsequent activation of caspases-9 and -3.[6][7]

Q4: Does Avermectin B1a affect the cell cycle?

A4: Yes, Avermectin B1a has been shown to induce cell cycle arrest at the G0/G1 phase in MEF cells.[4] This effect is linked to the disruption of DNA replication licensing.[4]

Q5: What is the mechanism of Avermectin B1a's effect on microtubules?

A5: Avermectin B1a promotes the polymerization of tubulin, leading to the stabilization of microtubules.[3][5] This action is similar to that of the well-known microtubule-stabilizing agent, paclitaxel.[3]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay (MTT) results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.

  • Possible Cause: Fluctuation in incubation time.

    • Solution: Standardize the incubation time with Avermectin B1a across all experiments.

  • Possible Cause: Incomplete dissolution of formazan crystals.

    • Solution: After adding the solubilization solution, ensure complete dissolution by gentle shaking or pipetting. Visually confirm that no purple precipitate remains before reading the absorbance.

Problem 2: Low percentage of apoptotic cells detected by Annexin V/PI staining.

  • Possible Cause: Suboptimal concentration of Avermectin B1a.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of Avermectin B1a that induces a measurable apoptotic response in your specific cell line.

  • Possible Cause: Incorrect timing of the assay.

    • Solution: Apoptosis is a dynamic process. Harvest cells at different time points after treatment (e.g., 12, 24, 48 hours) to identify the peak of the apoptotic response.

  • Possible Cause: Loss of apoptotic cells during harvesting.

    • Solution: Collect both adherent and floating cells. Use a gentle harvesting method, such as mild trypsinization or cell scraping, to minimize mechanical damage to the cells.

Problem 3: No significant effect on tubulin polymerization observed.

  • Possible Cause: Inactive tubulin.

    • Solution: Ensure that the purified tubulin is stored correctly and has not undergone multiple freeze-thaw cycles. Use freshly prepared tubulin for each experiment.

  • Possible Cause: Incorrect buffer conditions.

    • Solution: The polymerization of tubulin is sensitive to buffer composition, pH, and temperature. Use a validated tubulin polymerization buffer and maintain the reaction at 37°C.

  • Possible Cause: Insufficient concentration of Avermectin B1a.

    • Solution: Test a range of Avermectin B1a concentrations to determine the effective dose for promoting tubulin polymerization in your in vitro assay.

Quantitative Data Summary

ParameterCell LineValueReference
Cytotoxicity (IC50) HCT-11630 µM (24h)[3]
MEF15.1 µM[4]
Apoptosis HCT-11639.83% at 30 µM (24h)[3]
Cell Migration Inhibition HCT-116~83% inhibition at 30 µM (24h)[3]
Tubulin Polymerization In vitroPromotion at 30 µM[3][5]
GABA Receptor Binding (High Affinity) Rat Cerebellar Granule NeuronsK(D) = 5 nM[10]
GABA Receptor Binding (Low Affinity) Rat Cerebellar Granule NeuronsK(D) = 815 nM[10]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Avermectin B1a for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with Avermectin B1a at the desired concentration and for the appropriate time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Prepare a reaction mixture containing tubulin protein, GTP, and a tubulin polymerization buffer.

  • Compound Addition: Add Avermectin B1a or a control compound (e.g., paclitaxel as a positive control, DMSO as a negative control) to the reaction mixture.

  • Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves.

Signaling Pathway and Experimental Workflow Diagrams

Avermectin_B1a_Apoptosis_Pathway AvermectinB1a Avermectin B1a Mitochondrion Mitochondrion AvermectinB1a->Mitochondrion DNADamage DNA Damage AvermectinB1a->DNADamage Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondrion->Bax_Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax_Bcl2->MMP CytochromeC Cytochrome c release MMP->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNADamage->Mitochondrion Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding 1. Seed Cells (96-well plate) Treatment 2. Treat with Avermectin B1a CellSeeding->Treatment MTT 3. Add MTT Reagent (4h incubation) Treatment->MTT Solubilize 4. Add Solubilizer (e.g., DMSO) MTT->Solubilize Readout 5. Measure Absorbance (570 nm) Solubilize->Readout DataAnalysis 6. Calculate % Cell Viability Readout->DataAnalysis

References

Technical Support Center: Enhancing the Bioavailability of Avermectin B1a Monosaccharide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Avermectin B1a monosaccharide formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a derivative of Avermectin B1a, a potent anthelmintic agent.[1] Like its parent compound, it exhibits low aqueous solubility, which is a primary reason for its poor and variable oral bioavailability.[2][3] Enhancing its bioavailability is crucial for achieving consistent therapeutic efficacy and potentially reducing the required dose.

Q2: What are the main physiological barriers to the oral absorption of this compound?

A2: The primary barriers to the oral absorption of this compound are:

  • Poor aqueous solubility: This limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.

  • P-glycoprotein (P-gp) efflux: Avermectin B1a is a known substrate of the P-gp efflux transporter, which is present in the intestinal epithelium and actively pumps the drug back into the intestinal lumen, reducing its net absorption.[4][5]

  • First-pass metabolism: Avermectin B1a is metabolized by cytochrome P450 3A4 (CYP3A4) enzymes in the liver and intestinal wall, which can reduce the amount of active drug reaching systemic circulation.[1][6]

Q3: What are the most common formulation strategies to enhance the bioavailability of this compound?

A3: Common formulation strategies focus on improving solubility and overcoming efflux and metabolism. These include:

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can increase the surface area for dissolution and improve absorption.

  • Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate.[7][8]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate the drug, protecting it from degradation and potentially enhancing its transport across the intestinal membrane.

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of the formulated this compound.
Possible Cause Troubleshooting Step
Inadequate solubilization in the formulation Optimize the excipient selection. For solid dispersions, screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) and drug-to-polymer ratios. For nanoemulsions, evaluate different oils, surfactants, and co-surfactants.
Drug recrystallization in the solid dispersion Characterize the solid-state properties of the dispersion using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm an amorphous state. If crystalline peaks are present, consider using a different polymer or preparation method (e.g., spray drying instead of solvent evaporation).
Insufficient energy input during nanoemulsion preparation Optimize the homogenization or ultrasonication parameters (e.g., time, power, number of cycles) to achieve the desired droplet size and prevent phase separation.
Issue 2: High variability in in vivo pharmacokinetic data.
Possible Cause Troubleshooting Step
Inconsistent formulation properties Ensure strict quality control of the formulation, including particle/droplet size, drug loading, and physical stability. Perform stability studies under relevant storage conditions.
Food effect The presence of food, particularly high-fat meals, can significantly influence the absorption of lipophilic drugs like avermectins. Conduct pharmacokinetic studies in both fasted and fed states to characterize this effect.
Animal-to-animal variability Increase the number of animals per group to improve the statistical power of the study. Ensure consistent dosing procedures and animal handling.
Issue 3: Evidence of significant P-gp efflux in Caco-2 permeability assays.
Possible Cause Troubleshooting Step
The formulation does not inhibit P-gp Incorporate a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in the formulation. Some formulation excipients, such as certain surfactants, may also possess P-gp inhibitory activity.
High drug concentration saturating the transporter Evaluate a range of drug concentrations in the Caco-2 assay to determine if the efflux is saturable.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different Ivermectin Formulations in Rats (Data for Avermectin B1a used as a proxy for the monosaccharide)

FormulationCmax (ng/mL)Tmax (h)AUC (h*ng/mL)Relative Bioavailability (%)
Oral Suspension 1780 ± 5204.00 ± 0.0026342 ± 6844100
Solid Dispersion (SD3) 2657 ± 3693.33 ± 1.1539479 ± 9434149.9
Commercial Tablet A 1930 ± 2803.33 ± 1.1522822 ± 1093986.6
Commercial Tablet B 1703 ± 3254.00 ± 0.0025900 ± 635098.3
Data adapted from a study on Ivermectin solid dispersions.[9] The relative bioavailability is calculated with respect to the oral suspension.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (XRD, DSC).

In Vitro Dissolution Study
  • Apparatus: Use a USP Type II dissolution apparatus (paddle method).

  • Dissolution Medium: Prepare a suitable dissolution medium, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8), with or without surfactants (e.g., 0.5% sodium lauryl sulfate) to ensure sink conditions.

  • Procedure:

    • Place a known amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel containing 900 mL of the pre-warmed dissolution medium (37 ± 0.5°C).

    • Rotate the paddles at a specified speed (e.g., 75 rpm).

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug released against time to generate dissolution profiles. Compare the profiles of different formulations.[2][5][10]

Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Apical to Basolateral (A-B) Transport: Add the this compound formulation to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the formulation to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, collect samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Determine the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the extent of active efflux. An efflux ratio greater than 2 suggests significant P-gp mediated efflux.[11][12][13][14]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation Avermectin B1a Monosaccharide Formulation (Nanoemulsion, Solid Dispersion, etc.) Dissolution In Vitro Dissolution Testing Formulation->Dissolution Permeability Caco-2 Permeability Assay Formulation->Permeability PK_Study Pharmacokinetic Study (Animal Model) Dissolution->PK_Study Permeability->PK_Study Data_Analysis Determine Bioavailability (Cmax, Tmax, AUC) PK_Study->Data_Analysis

Figure 1: Experimental workflow for evaluating this compound formulations.

signaling_pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm GABA_R GABA-A Receptor (Chloride Channel) Influx Hyperpolarization & Neuronal Inhibition GABA_R->Influx Increases Cl- Influx Pgp P-glycoprotein (Efflux Pump) AVM Avermectin B1a Monosaccharide AVM->GABA_R Binds and Activates AVM->Pgp Effluxed Out Metabolism CYP3A4 Metabolism AVM->Metabolism Metabolized

References

Technical Support Center: Overcoming Avermectin B1a Monosaccharide Resistance in Parasites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing resistance to Avermectin B1a monosaccharide in parasites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Avermectin B1a?

A1: this compound is a degradation product of Avermectin B1a, formed by the selective hydrolysis of the terminal saccharide unit. While it is a potent inhibitor of nematode larval development, it does not exhibit the same paralytic activity as the parent compound. Understanding its distinct biological activity is crucial for interpreting experimental results.

Q2: What are the primary mechanisms of resistance to avermectins in parasites?

A2: Parasites have developed several mechanisms to resist the effects of avermectins, including:

  • Target site modifications: Mutations in the glutamate-gated chloride channels (GluCls), the primary target of avermectins, can reduce drug binding and efficacy.[1][2][3]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp), can actively pump the drug out of the parasite's cells, lowering its intracellular concentration.[4][5]

  • Enhanced metabolism: Increased activity of metabolic enzymes, like cytochrome P450s and glutathione S-transferases, can detoxify the drug into less active compounds.[3]

  • Reduced cuticular penetration: Changes in the parasite's cuticle can decrease the rate at which the drug is absorbed.[1]

Q3: How can I determine which resistance mechanism is present in my parasite population?

A3: A combination of molecular and biochemical assays can help elucidate the resistance mechanism:

  • Sequencing: Sequence the genes encoding for glutamate-gated chloride channels to identify potential mutations.

  • Gene Expression Analysis (qRT-PCR): Quantify the expression levels of P-glycoprotein and other ABC transporter genes, as well as metabolic enzyme genes. A significant upregulation in resistant strains is indicative of their involvement.

  • Synergist Assays: Use inhibitors of P-glycoprotein (e.g., verapamil, tariquidar) or metabolic enzymes (e.g., piperonyl butoxide) in combination with this compound. A restoration of susceptibility suggests the involvement of these respective mechanisms.[4]

  • Drug Accumulation Assays: Measure the intracellular concentration of a fluorescently labeled drug analog in susceptible versus resistant parasites. Lower accumulation in resistant strains points towards increased efflux.

Q4: What is a resistance ratio (RR) and how is it interpreted?

A4: The resistance ratio (RR) is a quantitative measure of resistance, calculated by dividing the IC50 (or EC50) value of a resistant strain by the IC50 value of a susceptible (control) strain. A higher RR indicates a greater degree of resistance. For example, an RR of 5.9 means the resistant strain requires 5.9 times more drug to achieve the same level of inhibition as the susceptible strain.[6]

Troubleshooting Guides

Larval Migration Inhibition (LMI) Assay
Problem Possible Cause(s) Troubleshooting Steps
High variability between replicates Inconsistent number of larvae per well. Uneven distribution of larvae in the stock solution. Inaccurate pipetting.Ensure thorough mixing of the larval suspension before aliquoting. Use a wide-bore pipette tip to avoid damaging larvae. Perform a practice run to ensure consistent pipetting technique.
No migration in control wells Larvae are not viable or have low motility. Incorrect incubation temperature or time. Mesh size of the filter is too small.Check larval viability under a microscope before starting the assay. Ensure the incubator is calibrated to the correct temperature (e.g., 37°C). Verify that the mesh size (e.g., 20-25 µm) is appropriate for the larval stage and species.
100% migration in all wells, including high drug concentrations The parasite strain is highly resistant. The drug has degraded or was prepared incorrectly. The incubation time with the drug was too short.Confirm the resistance status of the strain with a known susceptible strain as a control. Prepare fresh drug solutions and protect them from light.[5] Increase the drug incubation period (e.g., from 24h to 48h).[7]
Unexpectedly low IC50 values for a known resistant strain The drug solvent (e.g., DMSO) is at a toxic concentration. The larvae are stressed or unhealthy.Ensure the final solvent concentration is low and consistent across all wells, including controls (typically ≤0.5%). Use healthy, actively moving larvae for the assay.
Electrophysiological Recordings of Glutamate-Gated Chloride Channels (GluCls)
Problem Possible Cause(s) Troubleshooting Steps
High background noise Poor grounding of the equipment. Electrical interference from nearby devices. Dirty electrode holder or bath.Check all grounding connections and create a common ground point.[8] Turn off unnecessary electrical equipment in the vicinity. Clean the headstage, electrode holder, and perfusion system thoroughly.[7]
Unstable recordings or loss of seal Mechanical vibration. Debris in the pipette tip or on the cell membrane. Poor quality oocytes or cells.Use an anti-vibration table. Filter all solutions and apply positive pressure to the pipette when approaching the cell.[9] Use healthy oocytes (stage V-VI) 2-3 days after injection.
No response to glutamate or avermectin application The expressed channels are non-functional. The concentration of the agonist is too low. The recording configuration is not optimal.Verify the integrity of your cRNA or DNA used for expression. Use a range of agonist concentrations. For whole-cell recordings, ensure good access to the cell interior.
Rapid current rundown Desensitization of the receptors. Instability of the patch.Allow for a sufficient recovery period between agonist applications. Monitor the seal resistance and membrane capacitance throughout the experiment.

Data Presentation

Table 1: Comparative IC50 Values of Avermectin in Susceptible and Resistant Parasite Strains.

Parasite SpeciesStrainCompoundIC50 (ng/mL)Resistance Ratio (RR)Reference
Haemonchus contortusHaecon-5 (Susceptible)Ivermectin0.218-[6]
Haemonchus contortusZhaosu-R (Resistant)Ivermectin1.2915.9[6]
Haemonchus contortusUGA-SUSC (Susceptible)Ivermectin Aglycone--[10]
Haemonchus contortusResistant StrainIvermectin Aglycone-54.60[10]

Table 2: P-glycoprotein (P-gp) Gene Expression in Avermectin-Resistant vs. Susceptible Parasites.

Parasite SpeciesP-gp Gene(s)Fold Change in Resistant StrainReference
Haemonchus contortuspgp-3, pgp-1632.19 to 134.21[5][11]
Haemonchus contortuspgp-419.03 to 25.96[5][11]
Haemonchus contortuspgp-1, pgp-2, pgp-127.14 to 56.43[5][11]
Haemonchus contortusHco-pgp genes (various)4.89 to 188.71[12]
Teladorsagia circumcinctaTci-pgp-955[13]

Experimental Protocols

Larval Migration Inhibition (LMI) Assay

This protocol is adapted from methodologies used to assess ivermectin sensitivity in gastrointestinal nematodes.[14][15][16]

Materials:

  • Third-stage larvae (L3) of the parasite of interest

  • 96-well filter plates with a 20-25 µm nylon mesh

  • 96-well collection plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Incubator set at 37°C

Procedure:

  • Larval Preparation: Wash L3 larvae several times in PBS to remove any contaminants. Adjust the larval concentration to approximately 100-200 larvae per 50 µL.

  • Drug Dilution: Prepare serial dilutions of this compound in PBS. The final DMSO concentration should not exceed 0.5%. Include a solvent control (PBS + DMSO) and a negative control (PBS only).

  • Incubation: In a 96-well plate, add 50 µL of the larval suspension to 50 µL of each drug dilution (or control). Incubate the plate at 37°C for 24-48 hours.

  • Migration: After incubation, transfer the contents of each well to the corresponding well of the filter plate. Add 100 µL of warm PBS to the collection plate wells below the filter plate.

  • Incubation for Migration: Incubate the stacked plates at 37°C for 24 hours to allow motile larvae to migrate through the mesh into the collection plate.

  • Larval Counting: Carefully separate the plates and count the number of larvae in each well of the collection plate.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration relative to the negative control. Plot the data and determine the IC50 value using a suitable software package.

Two-Electrode Voltage Clamp (TEVC) Recording of GluCls in Xenopus Oocytes

This protocol provides a general framework for expressing and recording from parasite glutamate-gated chloride channels in Xenopus oocytes.[4][6][11][12][17][18][19][20][21][22][23]

Materials:

  • Stage V-VI Xenopus laevis oocytes

  • cRNA encoding the parasite GluCl subunit(s)

  • Microinjection setup

  • TEVC amplifier and data acquisition system

  • Recording chamber and perfusion system

  • Glass capillaries for pulling electrodes

  • 3 M KCl for filling electrodes

  • Recording solution (e.g., ND96)

  • Glutamate and this compound stock solutions

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject each oocyte with approximately 50 nL of cRNA solution (e.g., 1 ng/nL). Incubate the injected oocytes at 16-18°C for 2-5 days to allow for channel expression.

  • Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two electrodes, one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential to a holding potential of -60 mV to -80 mV.

  • Drug Application: Apply glutamate to elicit a baseline current. Once a stable response is achieved, co-apply or pre-apply this compound to observe its effect on the channel activity.

  • Data Acquisition: Record the currents using appropriate software.

  • Data Analysis: Measure the peak current amplitude and other kinetic parameters. Construct dose-response curves to determine EC50 values.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Investigating Avermectin Resistance start Start: Suspected Resistance lmi Larval Migration Inhibition Assay start->lmi ic50 Determine IC50 (Resistant vs. Susceptible) lmi->ic50 rr Calculate Resistance Ratio ic50->rr molecular Molecular & Biochemical Analysis rr->molecular seq Sequence GluCl Genes molecular->seq Target Site? qpcr qRT-PCR for ABC Transporters molecular->qpcr Efflux? synergist Synergist Assays (e.g., with P-gp inhibitors) molecular->synergist Efflux/Metabolism? end End: Characterize Resistance Mechanism seq->end qpcr->end synergist->end

Caption: Workflow for investigating this compound resistance.

G cluster_pathway Signaling Pathway Implicated in P-glycoprotein-Mediated Resistance Avermectin Avermectin EGFR EGFR Avermectin->EGFR Binds to PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates ERK->NFkB Pgp_gene P-gp Gene (e.g., ABCB1) NFkB->Pgp_gene Promotes Transcription Pgp_protein P-glycoprotein (Efflux Pump) Pgp_gene->Pgp_protein Translation Drug_efflux Increased Drug Efflux Pgp_protein->Drug_efflux

Caption: EGFR/Akt/ERK/NF-κB pathway in P-gp-mediated avermectin resistance.

References

Technical Support Center: Refinement of Avermectin B1a Monosaccharide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for Avermectin B1a monosaccharide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q1: Why is the this compound peak tailing in my HPLC chromatogram?

Possible Causes:

  • Secondary Interactions: The hydroxyl groups on the monosaccharide can interact with active sites on the silica-based column packing, leading to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte and secondary interactions with the stationary phase.

  • Column Overload: Injecting too concentrated a sample can saturate the column, causing peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive agent, like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%), to the mobile phase to mask the active sites on the column.

  • pH Adjustment: Adjust the mobile phase pH to ensure consistent ionization of the this compound.

  • Sample Dilution: Dilute the sample before injection to avoid overloading the column.

  • Column Washing/Replacement: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Q2: I am observing poor resolution between the this compound peak and other impurities. What can I do?

Possible Causes:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous phase may not be ideal for separating the monosaccharide from closely eluting impurities.

  • Inadequate Column Chemistry: The stationary phase may not be providing sufficient selectivity for the separation.

  • High Flow Rate: A flow rate that is too high can reduce the interaction time between the analytes and the stationary phase, leading to decreased resolution.

Solutions:

  • Gradient Optimization: Optimize the gradient elution profile. A shallower gradient can often improve the separation of closely eluting compounds.

  • Solvent Selection: Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa) as this can alter the selectivity of the separation.

  • Column Selection: Consider a column with a different stationary phase (e.g., a different C18 phase or a phenyl-hexyl phase) to exploit different separation mechanisms.

  • Flow Rate Adjustment: Reduce the flow rate to allow for better equilibration and improved resolution.

Crystallization

Q3: My crystallization of this compound has a very low yield. What are the likely reasons?

Possible Causes:

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent for the monosaccharide, leading to high solubility and low recovery.

  • Supersaturation Not Reached: The solution may not have been sufficiently concentrated, or the cooling process may have been too rapid, preventing effective nucleation and crystal growth.

  • Presence of Impurities: Certain impurities can inhibit crystal formation or nucleation.[1][2][3]

Solutions:

  • Solvent System Optimization: Experiment with different anti-solvents or solvent mixtures to reduce the solubility of the monosaccharide.

  • Controlled Cooling: Employ a slower, more controlled cooling process to encourage the formation of larger, purer crystals. Seeding the solution with a small crystal of the pure compound can also promote crystallization.

  • Pre-purification: If significant impurities are present, consider an initial purification step, such as column chromatography, before crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

Common impurities include unreacted Avermectin B1a, the aglycone of Avermectin B1a (formed by the loss of both sugar units under strong acidic conditions), and other degradation products.[4] Process-related impurities from the initial fermentation and extraction of Avermectin B1a may also be present.[1][5][6][7]

Q2: How can I minimize the degradation of this compound during purification?

Avermectins are known to be sensitive to acidic conditions, light, and heat.[4][8] To minimize degradation, it is recommended to:

  • Work with acidic solutions for the shortest time necessary.

  • Protect solutions from direct light.

  • Avoid high temperatures during solvent evaporation and other steps. Storage at 2-8°C is often recommended.[4]

Q3: What is a suitable starting point for developing an HPLC purification method for this compound?

A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile or methanol, with a small amount of acid modifier like 0.1% formic acid or TFA. The gradient can be run from a lower to a higher concentration of the organic solvent.

Data Presentation

The following tables summarize quantitative data on the purification of Avermectin B1a, which can serve as a reference for expected outcomes.

Table 1: Crystallization of Avermectin B1a - Purity and Yield with Different Solvents

Crystallization SolventInitial Purity (%)Final Purity (%)Yield (%)Reference
n-Butanol>5095.3965.60[4][9]
Ethanol78.2190.0162.27[9]
Isopropanol/CyclohexaneNot Specified96.097.5[5]
Hexane/EthanolNot Specified9081[1]
Acetone/EthanolNot Specified9391[1]

Table 2: Preparative HPLC for Avermectin B1a Degradation Product (DP-1, Monosaccharide)

ParameterValueReference
Column Ultimate AQ-C18 (250 x 70 mm, 10 µm)[10]
Mobile Phase A 10 mM NH4OAc in H2O[10]
Mobile Phase B Acetonitrile (ACN)[10]
Flow Rate 200 mL/min[10]
Gradient 55% B to 77% B in 41 min, then to 100% B[10]

Experimental Protocols

Preparative HPLC Purification of this compound

This protocol outlines a general procedure for the purification of this compound using preparative HPLC.

1. Sample Preparation: a. The crude this compound sample is typically generated by the acidic hydrolysis of Avermectin B1a.[4][10] b. Dissolve the crude sample in a minimal amount of a suitable solvent, such as acetonitrile or methanol. c. Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.

2. HPLC System and Conditions: a. Column: A preparative scale reversed-phase C18 column is commonly used. b. Mobile Phase A: Deionized water with 0.1% formic acid or trifluoroacetic acid. c. Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid. d. Gradient: Develop a gradient from a lower percentage of Mobile Phase B to a higher percentage to elute the monosaccharide. An example gradient is starting at 40% B and increasing to 90% B over 30-40 minutes. e. Flow Rate: The flow rate will depend on the column dimensions and should be scaled appropriately from an analytical method. f. Detection: UV detection at around 245 nm is suitable for Avermectin B1a and its derivatives.[6]

3. Fraction Collection: a. Collect fractions as the this compound peak elutes from the column. b. Analyze the collected fractions by analytical HPLC to determine their purity.

4. Post-Purification: a. Pool the pure fractions. b. Remove the organic solvent using a rotary evaporator. c. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Column Chromatography for Initial Purification

This protocol describes a general procedure for the initial cleanup of this compound using silica gel column chromatography.

1. Column Packing: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring there are no air bubbles. c. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

2. Sample Loading: a. Dissolve the crude sample in a minimal amount of a solvent that will be used for elution (e.g., a mixture of hexane and ethyl acetate). b. Carefully apply the sample to the top of the column.

3. Elution: a. Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). b. Collect fractions and monitor their composition using thin-layer chromatography (TLC) or analytical HPLC.

4. Fraction Analysis and Pooling: a. Identify the fractions containing the desired this compound. b. Pool the pure fractions and evaporate the solvent to obtain the partially purified product.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_end Final Product Crude this compound Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Initial Cleanup Purity Check (Analytical HPLC) Purity Check (Analytical HPLC) Column Chromatography->Purity Check (Analytical HPLC) Assess Purity Preparative HPLC Preparative HPLC Preparative HPLC->Purity Check (Analytical HPLC) Assess Purity Crystallization Crystallization Pure this compound Pure this compound Crystallization->Pure this compound Final Product Purity Check (Analytical HPLC)->Preparative HPLC If purity is low Purity Check (Analytical HPLC)->Crystallization If purity is high Troubleshooting_Low_Purity Start Low Purity after Initial Purification Check_HPLC Review HPLC Method Start->Check_HPLC If using HPLC Check_Crystallization Review Crystallization Protocol Start->Check_Crystallization If using Crystallization Optimize_Gradient Optimize Mobile Phase Gradient Check_HPLC->Optimize_Gradient Change_Column Change HPLC Column/ Stationary Phase Check_HPLC->Change_Column End Achieved High Purity Optimize_Gradient->End Change_Column->End Change_Solvent Change Crystallization Solvent Check_Crystallization->Change_Solvent Slow_Cooling Implement Slower Cooling Rate Check_Crystallization->Slow_Cooling Change_Solvent->End Slow_Cooling->End

References

Technical Support Center: Mitigating Cytotoxicity of Avermectin B1a Monosaccharide in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Avermectin B1a monosaccharide in non-target cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Scientific literature specifically addressing the cytotoxicity of this compound is limited. Much of the information provided here is extrapolated from studies on its parent compound, Avermectin B1a, and the broader class of avermectins. Researchers should interpret these recommendations with this in mind and consider them as a starting point for their own investigations.

Frequently Asked Questions (FAQs)

Q1: What are the known cytotoxic effects of Avermectin B1a in non-target mammalian cells?

A1: Studies on the parent compound, Avermectin B1a, have demonstrated cytotoxic effects in various cell lines. For instance, Avermectin B1a has an IC50 value of 30 µM in HCT-116 colon cancer cells and 15.1 μM in mouse embryonic fibroblast (MEF) cells.[1][2] The primary mechanisms underlying this cytotoxicity are believed to involve the induction of oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[3][4][5]

Q2: What is the proposed mechanism of Avermectin B1a-induced cytotoxicity?

A2: Avermectin B1a is thought to induce cytotoxicity through a multi-step process. It can lead to an overproduction of reactive oxygen species (ROS), which in turn damages cellular components, including lipids, proteins, and DNA.[6][7] This oxidative stress can trigger the intrinsic apoptosis pathway, characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[3][5] Some evidence also suggests the involvement of the PI3K/Akt and NF-κB signaling pathways in avermectin-induced toxicity.[8][9]

Q3: How can I mitigate the cytotoxicity of this compound in my cell cultures?

A3: While specific data for the monosaccharide is scarce, studies on parent avermectins suggest that antioxidants can effectively mitigate cytotoxicity. Co-incubation with antioxidants such as quercetin or silybin has been shown to reduce oxidative stress, inflammation, and apoptosis induced by avermectins in various models.[10][11][12] These compounds are thought to work by scavenging free radicals and bolstering the cell's endogenous antioxidant defenses.

Q4: Are there any known metabolic pathways that could influence the cytotoxicity of this compound?

A4: Avermectins are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being a key enzyme.[13] This metabolism generally leads to the detoxification of the compound. Therefore, factors that inhibit CYP3A4 activity could potentially increase the cytotoxicity of Avermectin B1a and its derivatives. Conversely, inducing CYP3A4 activity might reduce toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of unexpected cell death in control (vehicle-treated) cells. The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration in your experiments is below this level.
Inconsistent results in cytotoxicity assays (e.g., MTT, CellTiter-Glo). 1. Uneven cell seeding. 2. Variation in incubation times. 3. Fluctuation in incubator conditions (temperature, CO2, humidity).1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Standardize all incubation times precisely. 3. Regularly check and calibrate your incubator.
Difficulty in detecting a clear dose-dependent cytotoxic effect. 1. The concentration range of this compound is too narrow or not appropriate for the cell line. 2. The incubation time is too short to observe a cytotoxic effect.1. Broaden the concentration range in your preliminary experiments (e.g., from nanomolar to high micromolar). 2. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period.
Antioxidant co-treatment does not reduce cytotoxicity. 1. The chosen antioxidant is not effective against the specific type of oxidative stress induced by this compound. 2. The concentration of the antioxidant is suboptimal. 3. The antioxidant itself is causing cytotoxicity at the concentration used.1. Test a panel of antioxidants with different mechanisms of action (e.g., direct ROS scavengers, enzyme inducers). 2. Perform a dose-response experiment for the antioxidant to find its optimal protective concentration. 3. Test the cytotoxicity of the antioxidant alone.

Quantitative Data Summary

The following table summarizes the available IC50 values for the parent compound, Avermectin B1a, in different non-target cell lines.

CompoundCell LineIC50 ValueReference
Avermectin B1aHCT-116 (Human colon carcinoma)30 µM[1][14]
Avermectin B1aMEF (Mouse embryonic fibroblast)15.1 µM[2]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and/or antioxidants) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Seeding and Treatment: Seed cells in a 24-well plate or on coverslips and treat with this compound as described above.

  • DCFH-DA Staining: Remove the treatment medium, wash the cells with warm PBS, and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement:

    • Microscopy: Observe the cells under a fluorescence microscope using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

    • Plate Reader: Lyse the cells and measure the fluorescence intensity in a black 96-well plate using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, it forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, it remains as monomers and fluoresces green.

  • Cell Seeding and Treatment: Seed and treat cells as previously described.

  • JC-1 Staining: Incubate the cells with 5 µg/mL JC-1 in culture medium for 20-30 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope and capture images in both the red and green channels.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment, harvest and lyse the cells in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

  • Data Analysis: Express caspase-3 activity as fold-change relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Non-target Cell Culture treatment This compound +/- Antioxidant Treatment cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability ros Oxidative Stress (ROS Assay) treatment->ros mmp Mitochondrial Health (JC-1 Assay) treatment->mmp apoptosis Apoptosis (Caspase-3 Assay) treatment->apoptosis data_analysis Data Interpretation & Comparison viability->data_analysis ros->data_analysis mmp->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound and the efficacy of mitigating agents.

signaling_pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptosis avermectin Avermectin B1a Monosaccharide ros Increased ROS (Oxidative Stress) avermectin->ros pi3k_akt_inhibition PI3K/Akt Pathway Inhibition avermectin->pi3k_akt_inhibition nfkb_activation NF-κB Pathway Activation avermectin->nfkb_activation dna_damage DNA Damage ros->dna_damage mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) ros->mmp_loss cell_death Cell Death dna_damage->cell_death pi3k_akt_inhibition->mmp_loss nfkb_activation->ros cyto_c Cytochrome c Release mmp_loss->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->cell_death antioxidant Antioxidants antioxidant->ros Inhibit

Caption: Proposed signaling pathway for this compound-induced cytotoxicity and the intervention point for antioxidants.

References

Validation & Comparative

A Comparative Guide to the Anthelmintic Activity of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anthelmintic activity of Avermectin B1a monosaccharide, presenting a comparative analysis against its parent compound, Avermectin B1a, and other commercially significant anthelmintics such as Ivermectin and Albendazole. The information is supported by experimental data to facilitate objective evaluation and inform further research and development.

Executive Summary

This compound, a derivative of the potent macrocyclic lactone Avermectin B1a, demonstrates significant anthelmintic properties, particularly in the inhibition of larval development. While direct comparative data is limited, available in vitro studies suggest an efficacy comparable to its disaccharide parent compound and the widely used anthelmintic, Ivermectin, against certain nematode species. The primary mechanism of action for avermectins involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite. This guide synthesizes the available quantitative data, details experimental methodologies for assessing anthelmintic activity, and visualizes the key signaling pathways and experimental workflows.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the anthelmintic efficacy of this compound and comparator compounds against key nematode species. It is important to note that the data is compiled from various studies and direct head-to-head comparisons are not always available.

Table 1: In Vitro Efficacy against Haemonchus contortus

CompoundAssay TypeMetricValueCitation
This compound Larval Development AssayMinimum Concentration for Full Activity0.001 µg/mL
Ivermectin (Susceptible Strain)Larval Development AssayLC500.001 µg/mL[1]
Ivermectin (Resistant Strain)Larval Development AssayLC500.01 µg/mL[1]
Ivermectin (Susceptible Strain)Larval Migration Inhibition AssayLM500.0001 µg/mL[2]
Ivermectin (Resistant Strain)Larval Migration Inhibition AssayLM500.1492 µg/mL[2]

Table 2: In Vivo Efficacy of Avermectin B1a (Disaccharide) in Sheep

Parasite SpeciesDosage (mg/kg)RouteEfficacy (%)Citation
Haemonchus contortus0.1Oral>95[3][4]
Ostertagia circumcincta0.1Oral>95[3][4]
Trichostrongylus axei0.1Oral>95[3][4]
Trichostrongylus colubriformis0.1Oral>95[3][4]
Cooperia oncophora0.1Oral>95[3][4]
Oesophagostomum columbianum0.1Oral>95[3][4]

Table 3: Comparative In Vivo Efficacy of Ivermectin and Albendazole in Sheep

CompoundParasite SpeciesDosageEfficacy (%)Citation
Ivermectin (Oral)Trichostrongylus colubriformis (Ivermectin-Resistant)0.2 mg/kg63[5]
Abamectin (Oral)Trichostrongylus colubriformis (Ivermectin-Resistant)0.2 mg/kg97[5]
IvermectinHaemonchus contortus (Resistant)0.2 mg/kg35[5]
IvermectinTrichostrongylus colubriformis0.5 mg/kg (Pour-on)>99[6]

Mechanism of Action: Signaling Pathway

Avermectins, including the B1a monosaccharide, exert their anthelmintic effect by targeting glutamate-gated chloride channels (GluCls), which are unique to invertebrates. This interaction leads to the irreversible opening of the channels, causing an influx of chloride ions and hyperpolarization of the nerve or muscle cell membrane. The sustained hyperpolarization prevents the transmission of nerve signals, resulting in flaccid paralysis and eventual death of the nematode.

Avermectin Mechanism of Action cluster_Nematode Nematode Nerve/Muscle Cell GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride GluCl->Chloride Opens Channel Avermectin Avermectin B1a Monosaccharide Avermectin->GluCl Binds and Potentiates Glutamate Glutamate Glutamate->GluCl Binds (Endogenous Ligand) Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Figure 1. Signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of anthelmintic activity studies. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Larval Development Assay for Haemonchus contortus

This assay is fundamental for determining the inhibitory effects of a compound on the development of nematode larvae.

Larval Development Assay Workflow A 1. Egg Recovery (from feces) B 2. Egg Sterilization and Quantification A->B C 3. Dispense Eggs into 96-well plate B->C D 4. Add Test Compound (serial dilutions) C->D E 5. Incubation (6 days, 27°C) D->E F 6. Stop Development (e.g., Iodine) E->F G 7. Larval Counting (L1, L2, L3) F->G H 8. Data Analysis (EC50 Calculation) G->H

Figure 2. Workflow for the in vitro larval development assay.

Protocol:

  • Fecal Collection and Egg Extraction: Collect fresh fecal samples from sheep mono-infected with Haemonchus contortus. Extract the nematode eggs using a series of sieves and a saturated salt solution for flotation.

  • Egg Sterilization and Suspension: Wash the collected eggs with sterile water and then sterilize with a short exposure to a dilute sodium hypochlorite solution. Resuspend the eggs in sterile water to a concentration of approximately 100-200 eggs per 50 µL.

  • Plate Preparation: Dispense 50 µL of the egg suspension into each well of a 96-well microtiter plate.

  • Compound Addition: Prepare serial dilutions of the this compound and comparator compounds in a suitable solvent (e.g., DMSO) and add them to the respective wells. Include solvent-only and no-treatment controls.

  • Incubation: Incubate the plates at 27°C and >80% relative humidity for 6 days to allow for larval development to the third stage (L3).

  • Assay Termination and Staining: After incubation, add a small volume of a killing and staining agent, such as Lugol's iodine, to each well to stop development and facilitate visualization.

  • Larval Counting: Count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well under an inverted microscope.

  • Data Analysis: Calculate the percentage inhibition of development to the L3 stage for each compound concentration relative to the controls. Determine the half-maximal effective concentration (EC50) using a suitable statistical software.

In Vivo Fecal Egg Count Reduction Test (FECRT) in Sheep

The FECRT is the standard method for evaluating the in vivo efficacy of an anthelmintic in ruminants.

FECRT Workflow A 1. Animal Selection & Acclimatization (Naturally or Artificially Infected) B 2. Pre-treatment Fecal Sampling (Day 0) (Determine baseline EPG) A->B C 3. Random Allocation to Groups (Treatment and Control) B->C D 4. Drug Administration (Oral or Parenteral) C->D E 5. Post-treatment Fecal Sampling (e.g., Day 10-14) D->E F 6. Fecal Egg Count (McMaster Technique) E->F G 7. Calculate Fecal Egg Count Reduction (%) F->G

Figure 3. Workflow for the in vivo Fecal Egg Count Reduction Test.

Protocol:

  • Animal Selection: Select a group of sheep with naturally or experimentally induced gastrointestinal nematode infections. The animals should have a fecal egg count (FEC) above a predetermined threshold (e.g., 150 eggs per gram of feces).

  • Acclimatization and Baseline Sampling: House the animals in a controlled environment and allow them to acclimatize. Collect individual fecal samples on Day 0 to establish baseline egg counts.

  • Randomization and Treatment: Randomly allocate the animals to a treatment group (receiving the test compound) and a control group (receiving a placebo or no treatment). Administer the this compound or comparator drug at the desired dosage and route.

  • Post-Treatment Sampling: Collect individual fecal samples from all animals again at a specified time post-treatment, typically 10 to 14 days.

  • Fecal Egg Counting: Determine the number of nematode eggs per gram (EPG) of feces for each sample using a standardized technique, such as the McMaster method.

  • Efficacy Calculation: Calculate the percentage reduction in the mean EPG for the treated group compared to the control group using the following formula:

    FECRT (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100

Conclusion

This compound demonstrates potent in vitro anthelmintic activity, particularly against the larval stages of economically important nematodes like Haemonchus contortus. While in vivo data for the monosaccharide is currently lacking, the high efficacy of its parent compound, Avermectin B1a, suggests a strong potential for the monosaccharide as an effective anthelmintic. The primary mechanism of action through the potentiation of glutamate-gated chloride channels is well-established for the avermectin class. Further research involving direct comparative in vivo studies and the determination of efficacy against a broader spectrum of nematode species is warranted to fully validate the therapeutic potential of this compound. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.

References

A Comparative Analysis of Avermectin B1a Monosaccharide and Disaccharide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Avermectin B1a disaccharide, the naturally occurring and widely used anthelmintic and insecticide, and its monosaccharide derivative. This analysis is supported by experimental data to elucidate their distinct mechanisms of action and efficacy.

Avermectin B1a, a macrocyclic lactone produced by the bacterium Streptomyces avermitilis, is a potent modulator of invertebrate-specific glutamate-gated chloride channels (GluCls).[1][2] Its structure includes a complex lactone core (the aglycone) attached to an oleandrose disaccharide at the C-13 position. The integrity of this disaccharide moiety is crucial for its characteristic paralytic effect on nematodes and arthropods.[3][4][5] The Avermectin B1a monosaccharide is a derivative where the terminal oleandrose unit has been removed, significantly altering its biological profile.

Key Differences in Biological Activity

The most significant distinction between the two molecules lies in their effect on the neuromuscular systems of invertebrates. Avermectin B1a (disaccharide) is a potent paralytic agent, while the monosaccharide derivative lacks this activity, instead acting as a potent inhibitor of larval development.

  • Avermectin B1a Disaccharide: Functions as a positive allosteric modulator of GluCls. This binding enhances the effect of glutamate, leading to a massive influx of chloride ions into nerve and muscle cells. The resulting hyperpolarization of the cell membrane prevents the transmission of electrical signals, causing a flaccid paralysis and eventual death of the organism.[1]

  • This compound: This derivative is reported to be devoid of the paralytic activity characteristic of the parent disaccharide.[4][5] However, it remains biologically active, demonstrating efficacy as a potent inhibitor of nematode larval development. It has been shown to be lethal to the model organism Caenorhabditis elegans (C. elegans) at micromolar concentrations.[5] This suggests that while the disaccharide is essential for inducing paralysis via GluCl modulation, the monosaccharide interacts with different targets or pathways that are critical for larval growth and maturation.

Quantitative Data Comparison

Direct quantitative comparison of potency is challenging due to the different biological endpoints triggered by each molecule. The disaccharide's activity is typically measured by paralysis assays (LC50), whereas the monosaccharide's effect is quantified by lethality or developmental inhibition (Minimum Active Concentration - MAC).

CompoundOrganismAssay TypePotency Value (Concentration)Reference
Avermectin B1a DisaccharideVariousParalysis / Lethality (LC50/LD95)Varies (Typically nM range)[6]
This compoundC. elegansLethality / Developmental Inhibition (MAC)0.1 µM[5]

Structure-Activity Relationship: The Role of the Disaccharide

The profound difference in activity underscores the critical role of the terminal oleandrose sugar in the mechanism of action of Avermectin B1a.

The terminal sugar is likely essential for the correct conformational binding to the GluCl receptor that leads to channel potentiation and paralysis. Its absence in the monosaccharide abrogates this specific interaction. The remaining aglycone-monosaccharide structure retains a different biological activity, highlighting a secondary mechanism of action that is independent of paralysis induction.

Signaling Pathway of Avermectin B1a Disaccharide

The primary signaling pathway for Avermectin B1a involves the potentiation of glutamate-gated chloride channels in invertebrate nerve and muscle cells.

G cluster_0 AVM Avermectin B1a (Disaccharide) GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Allosteric Binding Chloride Cl- Ion Influx GluCl->Chloride Opens Channel Glutamate Glutamate (Agonist) Glutamate->GluCl Orthosteric Binding Membrane Neuron/Muscle Cell Membrane Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Causes Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to

Experimental Protocols

Nematode Motility/Paralysis Assay (for Avermectin B1a Disaccharide)

This protocol is based on methodologies used for assessing anthelmintic-induced paralysis in C. elegans.

  • Organism Preparation: Synchronize a culture of wild-type C. elegans (Bristol N2 strain) to obtain a population of L4 larvae.

  • Compound Preparation: Prepare stock solutions of Avermectin B1a disaccharide in 100% DMSO. Create a serial dilution series in M9 buffer or a suitable assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

  • Assay Setup: Dispense approximately 50-100 L4-stage worms into each well of a 96-well microtiter plate containing the diluted compound or a vehicle control (buffer + DMSO).

  • Incubation: Incubate the plates at a constant temperature (e.g., 20°C).

  • Motility Assessment: At specified time points (e.g., 4, 8, 12, 24 hours), assess worm motility. This can be done by counting the number of motile vs. non-motile (paralyzed) worms under a dissecting microscope. A worm is considered paralyzed if it does not move even when prodded with a platinum wire. Alternatively, automated worm trackers can be used to quantify movement.

  • Data Analysis: Calculate the percentage of paralyzed worms for each concentration. Determine the LC50 (lethal concentration 50%) or EC50 (effective concentration 50%) by fitting the data to a dose-response curve using appropriate statistical software.

Nematode Larval Development Inhibition Assay (for this compound)

This protocol is designed to assess the impact of a compound on the growth and development of nematodes.

  • Organism Preparation: Synchronize a culture of C. elegans to the L1 larval stage by hatching eggs in M9 buffer in the absence of food.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series in S-medium or liquid culture medium.

  • Assay Setup: In a 96-well plate, add the diluted compound, a food source (e.g., E. coli OP50), and approximately 20-30 synchronized L1 larvae to each well. Include vehicle controls.

  • Incubation: Incubate the plates at 20°C for 48-72 hours to allow for development to the L4 or young adult stage in control wells.

  • Developmental Assessment: After incubation, assess the developmental stage of the worms in each well using a microscope. Inhibition is determined by the failure of larvae to develop to the expected stage compared to the control. The Minimum Active Concentration (MAC) is the lowest concentration at which a significant inhibition of development is observed.

  • Data Analysis: Quantify the percentage of worms at each larval stage for each concentration. The data can be used to determine an IC50 for developmental inhibition.

Conclusion

The comparison between Avermectin B1a disaccharide and its monosaccharide derivative clearly demonstrates a critical structure-activity relationship centered on the oleandrose disaccharide moiety.

  • Avermectin B1a Disaccharide is a potent neurotoxin in invertebrates, causing paralysis through the potentiation of glutamate-gated chloride channels. Its efficacy is best measured in paralysis and lethality assays.

  • This compound is not a paralytic agent but retains significant biological activity as a potent inhibitor of nematode larval development. Its mode of action is distinct and likely involves different molecular targets.

This distinction is vital for drug development professionals. While modifications to the aglycone or the terminal sugar of the disaccharide can be explored to enhance paralytic potency, the monosaccharide and aglycone scaffolds may serve as starting points for developing novel anthelmintics with non-paralytic, developmental-inhibiting mechanisms. This could be a valuable strategy for overcoming resistance to traditional avermectins that target GluCls.

References

Comparative Binding Affinity of Avermectin B1a Monosaccharide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of Avermectin B1a monosaccharide. While direct comparative quantitative data for the monosaccharide derivative is limited in publicly available literature, this document synthesizes existing experimental data for the parent compound, Avermectin B1a, and discusses the anticipated impact of the monosaccharide structure based on structure-activity relationship studies.

Introduction to Avermectin B1a and its Monosaccharide Derivative

Avermectin B1a is a potent macrocyclic lactone with well-established anthelmintic and insecticidal properties.[1] Its mechanism of action primarily involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates and gamma-aminobutyric acid (GABA)-gated chloride channels in mammals.[1][2] this compound is a derivative of Avermectin B1a where one of the two oleandrose sugar units is removed.[3] Understanding the comparative binding affinity of this monosaccharide is crucial for the development of new derivatives with potentially altered solubility, selectivity, and efficacy. A study on ivermectin, a close analog, has suggested that the disaccharide moiety is not essential for activity at certain receptors, indicating that the monosaccharide likely retains biological function.[4]

Comparative Binding Affinity Data

CompoundTargetBinding Affinity (K D )Binding Affinity (Docking Score)Notes
Avermectin B1a GABA A Receptor (high-affinity site)5 nM[5]-Experimental data from radioligand binding assays with rat cerebellar granule neurons.
GABA A Receptor (low-affinity site)815 nM[5]-Experimental data from radioligand binding assays with rat cerebellar granule neurons.
β-tubulin--8.2 Kcal/molIn silico data from molecular docking studies.
This compound GABA A Receptor / GluClsNot experimentally determinedNot experimentally determinedSAR studies suggest that the disaccharide is not essential for activity, implying the monosaccharide should retain binding capability.[4] Lethality against C. elegans has been observed.[6]

Signaling Pathway of Avermectin B1a

Avermectins exert their effect by potentiating the action of GABA or glutamate at their respective receptors, which are ligand-gated chloride ion channels. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent paralysis of the organism.[1][2] It is hypothesized that this compound interacts with the same targets, initiating a similar signaling cascade.

G cluster_0 Avermectin Signaling Pathway Avermectin Avermectin B1a (or Monosaccharide) Receptor GABA-gated or Glutamate-gated Chloride Channel Avermectin->Receptor Binds to Ion_Channel Chloride Ion Channel Opening Receptor->Ion_Channel Activates Chloride_Influx Increased Cl- Influx Ion_Channel->Chloride_Influx Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Paralysis and Death of Organism Hyperpolarization->Paralysis

Avermectin B1a Signaling Pathway

Experimental Protocols

While a specific protocol for a direct comparative study is not available, the following outlines a general methodology for a competitive radioligand binding assay, a common technique to determine binding affinities.

Radioligand Binding Assay for GABA A Receptor
  • Membrane Preparation:

    • Isolate membranes from a suitable source expressing the target receptor (e.g., rat brain cortex or cerebellum).

    • Homogenize the tissue in a buffered solution and centrifuge to pellet the membranes.

    • Wash the membranes multiple times to remove endogenous ligands.

  • Binding Assay:

    • Incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [ 3 H]ivermectin or a specific GABA A receptor ligand).

    • In parallel incubations, include increasing concentrations of the unlabeled competitor compounds (Avermectin B1a and this compound).

    • Allow the binding to reach equilibrium at a specific temperature (e.g., 22°C).

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC 50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (K i ) for each competitor using the Cheng-Prusoff equation.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation incubation Incubation with Radioligand & Competitor prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki) counting->analysis

Workflow for Radioligand Binding Assay

Conclusion

While quantitative data on the binding affinity of this compound is currently lacking in the scientific literature, the available evidence from structure-activity relationship studies on related compounds suggests it likely retains significant binding activity at the GABA-gated and glutamate-gated chloride channels. Further direct comparative studies are necessary to precisely quantify its binding affinity and to fully elucidate its pharmacological profile. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct such investigations.

References

Cross-Reactivity Analysis of Avermectin B1a Monosaccharide with Other Avermectins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of antibodies developed against Avermectin B1a with other structurally related avermectin compounds. The presented data is crucial for the development of specific immunoassays for the detection of Avermectin B1a and its monosaccharide derivative. Understanding the degree of cross-reactivity is essential for accurate quantification and to avoid false-positive results in residue analysis and pharmacokinetic studies.

Comparative Cross-Reactivity Data

CompoundStructureCross-Reactivity (%)
Avermectin B1a [Image of Avermectin B1a structure]100
Ivermectin [Image of Ivermectin structure]50.46
Emamectin benzoate [Image of Emamectin benzoate structure]47.81
Doramectin [Image of Doramectin structure]19.82
Eprinomectin [Image of Eprinomectin structure]14.17
Selamectin [Image of Selamectin structure]Not Available
Avermectin B1a monosaccharide [Image of this compound structure]Not Available

Data is based on a monoclonal antibody (2C11) generated using a 4′-O-succinoyl-Avermectin B1a-OVA conjugate.

Experimental Protocol: Competitive Indirect ELISA

This section details a representative protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of Avermectin B1a. This method can be adapted for the analysis of cross-reactivity with other avermectins.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Coating antigen (Avermectin B1a-protein conjugate)

  • Avermectin B1a monoclonal antibody

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase conjugate)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Avermectin standards (Avermectin B1a and other avermectins for cross-reactivity testing)

  • Sample extraction solvent (e.g., acetonitrile/water)

2. Assay Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in PBS and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C to prevent non-specific binding.

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction:

    • Add 50 µL of the Avermectin standard solutions (or sample extracts) at various concentrations to the wells.

    • Immediately add 50 µL of the diluted Avermectin B1a monoclonal antibody to each well.

    • Incubate for 1 hour at 37°C. During this step, the free avermectin in the standard/sample competes with the coated antigen for binding to the antibody.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of diluted goat anti-mouse IgG-HRP to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Calculation of Cross-Reactivity:

The cross-reactivity (CR) is calculated using the following formula:

CR (%) = (IC₅₀ of Avermectin B1a / IC₅₀ of competing avermectin) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Visualizing the Competitive ELISA Workflow

The following diagram illustrates the key steps involved in the competitive indirect ELISA protocol described above.

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Reaction cluster_detection Detection A Coat Plate with Avermectin-Protein Conjugate B Wash A->B C Block Non-specific Sites B->C D Wash C->D E Add Sample/Standard (Free Avermectin) D->E F Add Primary Antibody (Anti-Avermectin) E->F G Incubate F->G H Wash G->H I Add Secondary Antibody (Enzyme-Conjugated) H->I J Incubate I->J K Wash J->K L Add Substrate (TMB) K->L M Incubate (Color Development) L->M N Add Stop Solution M->N O Read Absorbance at 450nm N->O

Caption: Workflow of the competitive indirect ELISA for Avermectin detection.

An In Vivo Comparative Analysis of Avermectin B1a Monosaccharide and Doramectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Avermectin B1a monosaccharide and doramectin, focusing on their performance as antiparasitic agents. The information is compiled from various studies to assist researchers in understanding the nuances of these two potent macrocyclic lactones.

Executive Summary

Direct in vivo comparative studies between this compound and doramectin are limited in publicly available literature. However, a comprehensive comparison can be inferred from studies on Avermectin B1a (a disaccharide), its close derivative ivermectin, and doramectin. Doramectin, a structurally related avermectin, generally exhibits a longer plasma half-life and greater systemic exposure compared to ivermectin, which may contribute to its prolonged persistent efficacy against various parasites in cattle. While in vitro data suggests that the monosaccharide and disaccharide forms of avermectins have similar potency, further in vivo research is required to definitively compare the monosaccharide of Avermectin B1a with doramectin.

Data Presentation: Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from studies investigating the efficacy and pharmacokinetic profiles of doramectin and ivermectin (as a proxy for Avermectin B1a) in cattle.

Table 1: Comparative Efficacy Against Gastrointestinal Nematodes in Cattle

Parasite SpeciesDoramectin Efficacy (%)Ivermectin Efficacy (%)Reference
Ostertagia ostertagi (adults & L4)>99>99[1]
Cooperia oncophora>99>99[2]
Dictyocaulus viviparus100~100[3][4]
Nematodirus helvetianus73.3-75.5Not specified[2]

Table 2: Comparative Pharmacokinetics in Cattle (Subcutaneous Administration, 200 µg/kg)

ParameterDoramectinIvermectinReference
Cmax (ng/mL) 12.2 ± 4.812.2 ± 6.0[5]
Tmax (days) 4.3 ± 1.63.4 ± 0.8[5]
AUC (ng·day/mL) 168.0 ± 41.7115.5 ± 43.0[5]
Mean Residence Time (days) 12.8 ± 1.98.4 ± 1.5[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Efficacy Determination against Natural Nematode Infections in Cattle

This protocol is based on studies evaluating the persistent efficacy of anthelmintics against gastrointestinal nematodes.[1]

  • Animal Selection: Eighty-three cattle naturally infected with gastrointestinal parasites were selected based on fecal egg counts. A subset of animals was slaughtered before treatment to establish baseline parasite burdens.

  • Treatment Groups: The remaining animals were allocated into four groups:

    • Control (no treatment)

    • Doramectin (200 µg/kg, subcutaneous injection)

    • Ivermectin (200 µg/kg, subcutaneous injection)

    • Fenbendazole (5 mg/kg, oral)

  • Housing: All animals were grazed together on the same pasture throughout the study.

  • Sample Collection: Individual fecal samples were collected weekly for the first 49 days and twice a week from day 52 to 84.

  • Necropsy and Parasite Counts: On days 28 and 56 post-treatment, two animals from each group were euthanized. Their lungs, abomasum, and small and large intestines were processed to count and identify adult and larval stages of parasites.

  • Efficacy Calculation: Efficacy was determined by comparing the mean parasite burdens in the treated groups to the control group.

Protocol 2: Pharmacokinetic Analysis in Cattle

This protocol is derived from studies comparing the plasma pharmacokinetics of doramectin and ivermectin.[5]

  • Animal Model: Twenty-four young beef cattle were used in the study.

  • Drug Administration: The cattle were randomly assigned to two groups and received a topical administration of either doramectin (500 µg/kg) or ivermectin (500 µg/kg).

  • Blood Sampling: Blood samples were collected from the jugular vein into heparinized tubes at predetermined time points over a 50-day period.

  • Plasma Preparation: Plasma was separated by centrifugation and stored at -20°C until analysis.

  • Drug Concentration Analysis: Plasma concentrations of doramectin and ivermectin were determined using high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data for each animal was used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and mean residence time (MRT).

Mandatory Visualization

Mechanism of Action: Avermectin Signaling Pathway

Avermectins, including Avermectin B1a and doramectin, exert their antiparasitic effects by modulating glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[6] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis of the parasite.[6][7]

Avermectin Mechanism of Action cluster_parasite Invertebrate Parasite cluster_neuron Neuron/Muscle Cell GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_influx Chloride Ion (Cl-) Influx GluCl->Cl_influx Opens Membrane Cell Membrane Paralysis Paralysis Hyperpolarization Hyperpolarization Hyperpolarization->Paralysis Leads to Cl_influx->Hyperpolarization Causes Avermectin Avermectin (Avermectin B1a / Doramectin) Avermectin->GluCl Binds and Potentiates Glutamate Action Comparative Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis AnimalSelection Animal Selection (Naturally or Experimentally Infected) GroupAllocation Random Allocation to Treatment Groups AnimalSelection->GroupAllocation Control Control Group (Vehicle/Placebo) GroupAllocation->Control TreatmentA Test Compound A (e.g., this compound) GroupAllocation->TreatmentA TreatmentB Test Compound B (e.g., Doramectin) GroupAllocation->TreatmentB DataCollection Data Collection (e.g., Fecal Egg Counts, Clinical Signs) Necropsy Necropsy and Parasite Burden Quantification DataCollection->Necropsy StatisticalAnalysis Statistical Comparison of Groups Necropsy->StatisticalAnalysis EfficacyCalculation Efficacy Calculation (% Parasite Reduction) StatisticalAnalysis->EfficacyCalculation cluster_setup cluster_setup cluster_treatment cluster_treatment cluster_assessment cluster_assessment cluster_analysis cluster_analysis

References

Validating the Neurotoxic Effects of Avermectin B1a Monosaccharide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxic effects of Avermectin B1a monosaccharide, benchmarked against other relevant neurotoxic agents. The information presented is supported by experimental data from publicly available research.

Disclaimer: Direct quantitative neurotoxicity data for this compound is limited in the current body of scientific literature. Therefore, this guide utilizes data from studies on Avermectin B1a and the broader avermectin class as a proxy, under the assumption of similar biological activity. This approach is taken to provide a comparative framework in the absence of more specific data.

Comparative Analysis of Neurotoxic Effects

The following tables summarize quantitative data on the neurotoxic effects of Avermectin B1a and comparative compounds. These data are compiled from various in vitro studies on neuronal cell lines.

Table 1: Effects on Neuronal Cell Viability

CompoundCell LineExposure Time (h)AssayIC50 / Effect
Avermectin B1a King Pigeon Brain Neurons24MTTViability reduced to 56.36% at 10 µg/L[1]
AbamectinZebrafish Embryos96-LC50 of 0.055 mg/L
Hydrogen Peroxide (H₂O₂)SH-SY5Y0.5MTTSignificant decrease in viability with 150 µM[2]
ChlorpyrifosNeonatal Rat Brain--Neurotoxic at 1 mg/kg[3]
DiazinonNeonatal Rat Brain--Neurotoxic at 1-5 mg/kg[3]
Aβ1-42 oligomerNeuronal Cells24MTT~50% reduction in cell viability at 5 µM[4][5]

Table 2: Induction of Apoptosis

CompoundCell LineParameterResult
Avermectin King Pigeon Brain NeuronsCaspase-3, -8, -9 ActivationSignificant increase[1]
Avermectin Carp BrainTUNEL AssayIncreased apoptosis[6]
Avermectin HeLa CellsCaspase-9/-3 ActivationIncreased activation[7]
Apoptosis Activator IICortical Neuronal CellsTUNEL AssayIncreased apoptosis
CamptothecinCortical NeuronsTUNEL Assay85-86% TUNEL positive cells[8]

Table 3: Oxidative Stress Markers

CompoundCell Line/ModelParameterResult
Avermectin King Pigeon Brain NeuronsReactive Oxygen Species (ROS)Significant increase[1]
Avermectin Carp BrainMalondialdehyde (MDA)Increased accumulation[6]
Avermectin Carp BrainSuperoxide Dismutase (SOD) & Catalase (CAT)Decreased activity[6]
AbamectinRat Liver & KidneySOD, CAT, GPxDecreased levels[9]
AbamectinRat Liver & KidneyMDA, H₂O₂Increased levels[9]

Signaling Pathways and Mechanisms of Action

This compound is predicted to exert its neurotoxic effects primarily through the modulation of ligand-gated ion channels and the induction of cellular stress pathways.

Primary Neurotoxic Mechanism

The primary mechanism of avermectin-induced neurotoxicity involves its interaction with gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels.[10][11] This interaction leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[10]

Avermectin Avermectin B1a Monosaccharide GABA_R GABA Receptor Avermectin->GABA_R GluCl_R Glutamate-gated Chloride Channel Avermectin->GluCl_R Cl_influx Increased Cl- Influx GABA_R->Cl_influx GluCl_R->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neurotransmission_inhibition Inhibition of Neurotransmission Hyperpolarization->Neurotransmission_inhibition

Caption: this compound's primary neurotoxic mechanism.

Downstream Apoptotic and Oxidative Stress Pathways

Prolonged exposure to Avermectin B1a can trigger downstream signaling cascades leading to apoptosis and oxidative stress. The PI3K/Akt and NF-κB signaling pathways have been implicated in these processes.[6]

Avermectin Avermectin B1a Monosaccharide PI3K_Akt PI3K/Akt Pathway (Inhibition) Avermectin->PI3K_Akt NF_kB NF-κB Pathway (Activation) Avermectin->NF_kB ROS Increased ROS Production Avermectin->ROS Apoptosis Apoptosis PI3K_Akt->Apoptosis Inflammation Inflammation NF_kB->Inflammation Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction Caspase_activation Caspase Activation Mitochondrial_dysfunction->Caspase_activation Caspase_activation->Apoptosis Start Seed neuronal cells in a 96-well plate Treat Treat cells with Avermectin B1a monosaccharide and controls Start->Treat Incubate1 Incubate for desired time Treat->Incubate1 Add_MTT Add MTT solution to each well Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate2->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

References

A Comparative Analysis of Avermectin B1a and B1b Monosaccharides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between closely related active compounds is paramount. This guide provides a detailed comparative analysis of Avermectin B1a and B1b monosaccharides, focusing on their structural distinctions, biological activities, and underlying mechanisms of action. While direct comparative quantitative data for the monosaccharide forms are limited in publicly available literature, this guide synthesizes existing knowledge on the parent compounds and related derivatives to offer valuable insights.

Avermectin B1, a widely used anthelmintic and insecticide known commercially as Abamectin, is a mixture of two principal homologs: Avermectin B1a (≥80%) and Avermectin B1b (≤20%).[1][2] These compounds differ structurally only by a single methylene group at the C-25 position, where B1a has a sec-butyl group and B1b possesses an isopropyl group.[3] The monosaccharide forms are degradation products resulting from the selective hydrolysis of the terminal oleandrose sugar unit under acidic conditions.[2][4] While often studied as part of the broader avermectin family, the individual monosaccharides exhibit distinct biological profiles.

Structural and Physicochemical Comparison

The subtle difference in the C-25 substituent between Avermectin B1a and B1b monosaccharides influences their physicochemical properties, which can, in turn, affect their pharmacokinetic and pharmacodynamic profiles.

PropertyAvermectin B1a MonosaccharideAvermectin B1b MonosaccharideReference
Molecular Formula C41H60O11C40H58O11[5][6]
Molecular Weight 728.9 g/mol 714.9 g/mol [5]
C-25 Substituent sec-butylisopropyl[3]

Comparative Biological Activity

In general, the Avermectin B1a homolog is considered more potent than the B1b analogue in both in vitro and in vivo studies of the parent compounds.[7] This difference in potency is presumed to extend to their monosaccharide derivatives, although specific comparative studies are scarce.

This compound has been shown to be a potent inhibitor of nematode larval development and is lethal to the model organism Caenorhabditis elegans with a minimum active concentration (MAC) of 0.1 μM.[5] Notably, the monosaccharide form is reported to be devoid of the paralytic activity associated with the parent disaccharide compound.[2][8] This suggests a divergence in the mechanism of action or a modified interaction with the target site.

Biological ActivityThis compoundAvermectin B1b MonosaccharideKey Findings
Nematode Larval Development Inhibition Potent inhibitor[2][8]Activity presumed to be lower than B1a monosaccharideB1a monosaccharide is effective at inhibiting larval development, a key screening parameter for anthelmintics.
C. elegans Lethality Minimum Active Concentration (MAC) = 0.1 μM[5]Data not availableDemonstrates potent activity against a key model organism in anthelmintic research.
Paralytic Activity Devoid of paralytic activity[2][8]Data not availableThe loss of the terminal sugar significantly alters the mode of action compared to the parent compound.

Mechanism of Action: A Shared Target with Potential Affinity Differences

The primary mechanism of action for avermectins involves their potent and selective agonistic activity on glutamate-gated chloride channels (GluCls) found in invertebrate nerve and muscle cells.[7] This binding potentiates the influx of chloride ions, leading to hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.[7] Avermectins can also interact with GABA (gamma-aminobutyric acid) receptors, but their affinity for invertebrate GluCls is substantially higher.[9]

The structural difference at the C-25 position between B1a and B1b monosaccharides could influence their binding affinity to the GluCl channel, potentially explaining the observed differences in potency of the parent compounds. The binding site for ivermectin (a derivative of Avermectin B1a) on the C. elegans GLC-1 channel has been identified in the transmembrane domain, between two adjacent subunits. Variations in the amino acid residues of this binding pocket can lead to differences in sensitivity to avermectins.

Below is a diagram illustrating the proposed signaling pathway.

cluster_Neuron Invertebrate Neuron Avermectin Avermectin B1a/B1b Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to and allosterically modulates Cl_ion GluCl->Cl_ion Opens channel Glutamate Glutamate Glutamate->GluCl Binds to Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: Signaling pathway of Avermectin monosaccharides at the glutamate-gated chloride channel.

Experimental Protocols

For researchers aiming to conduct comparative studies, the following experimental workflows are recommended.

Caenorhabditis elegans Lethality Assay

This assay determines the concentration of the compound required to cause lethality in a population of C. elegans.

start Start prep_plates Prepare NGM plates with E. coli OP50 lawn start->prep_plates sync_worms Synchronize C. elegans (e.g., L4 stage) prep_plates->sync_worms add_compounds Add serial dilutions of Avermectin B1a & B1b monosaccharides sync_worms->add_compounds add_worms Transfer synchronized worms to plates add_compounds->add_worms incubate Incubate at 20°C add_worms->incubate assess_viability Assess worm viability (e.g., after 24-48h) incubate->assess_viability data_analysis Calculate LC50 values and compare potency assess_viability->data_analysis end End data_analysis->end

Caption: Workflow for a C. elegans lethality assay to compare Avermectin monosaccharides.

Methodology:

  • Plate Preparation: Prepare Nematode Growth Medium (NGM) agar plates and seed them with a lawn of E. coli OP50 as a food source for the worms.

  • Compound Preparation: Prepare stock solutions of Avermectin B1a and B1b monosaccharides in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations in the NGM plates.

  • Worm Synchronization: Synchronize a population of C. elegans to a specific life stage (e.g., L4 larvae) to ensure uniformity in the assay.

  • Exposure: Transfer a defined number of synchronized worms to the plates containing the different concentrations of the test compounds and control plates (vehicle only).

  • Incubation: Incubate the plates at a constant temperature (e.g., 20°C).

  • Viability Assessment: After a defined exposure period (e.g., 24 or 48 hours), assess the viability of the worms. This can be done by observing movement, either spontaneously or in response to a gentle touch with a platinum wire.

  • Data Analysis: For each compound, plot the percentage of dead worms against the compound concentration. Use a suitable statistical model (e.g., log-probit analysis) to calculate the LC50 (lethal concentration for 50% of the population) value. Compare the LC50 values of Avermectin B1a and B1b monosaccharides to determine their relative potency.

Nematode Larval Development Assay (LDA)

This assay assesses the ability of the compounds to inhibit the development of nematode larvae from one stage to another (e.g., L1 to L3).

Methodology:

  • Egg Isolation: Isolate nematode eggs from fresh fecal samples of an infected host.

  • Assay Setup: In a 96-well microtiter plate, add a known number of eggs to each well containing culture medium and serial dilutions of Avermectin B1a and B1b monosaccharides.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period that allows for larval development in control wells (typically 7 days).

  • Development Assessment: After the incubation period, add a viability stain or fixative (e.g., Lugol's iodine) to each well and count the number of larvae that have successfully developed to the target stage (e.g., L3) versus those that are arrested at earlier stages.

  • Data Analysis: Calculate the percentage of inhibition of larval development for each compound concentration. Determine the EC50 (effective concentration for 50% inhibition) value for each monosaccharide and compare them.

Conclusion

While Avermectin B1a and B1b monosaccharides are structurally very similar, the subtle difference in their C-25 substituent likely leads to variations in their biological potency. Existing data on the parent compounds suggest that the B1a form is more active. The monosaccharides, while lacking the paralytic effect of their disaccharide precursors, are potent inhibitors of nematode larval development. Further direct comparative studies are warranted to precisely quantify the differences in activity and to explore any potential variations in their interaction with the glutamate-gated chloride channel. The experimental protocols outlined in this guide provide a framework for conducting such valuable comparative research.

References

Avermectin B1a Monosaccharide: A Potent Alternative Against Resistant Nematode Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against anthelmintic resistance, a critical challenge in livestock and human health, new research highlights the potent efficacy of Avermectin (B7782182) B1a monosaccharide against nematode strains that have developed resistance to conventional treatments. This guide provides a comprehensive comparison of Avermectin B1a monosaccharide with other leading anthelmintics, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a next-generation therapeutic agent.

The rise of anthelmintic resistance necessitates the exploration of novel and modified compounds. This compound, a derivative of the widely used Avermectin B1a, demonstrates significant activity in inhibiting the larval development of parasitic nematodes, offering a promising alternative where other drugs may fail.[1][2]

Comparative Efficacy Against Resistant Nematodes

The effectiveness of this compound and other anthelmintics has been evaluated against various susceptible and resistant nematode strains. The following tables summarize the 50% effective concentration (EC50) and 50% lethal concentration (LC50) values, providing a quantitative comparison of their potency. Lower values indicate higher potency.

Table 1: In Vitro Efficacy (EC50/LC50) Against Haemonchus contortus

AnthelminticSusceptible StrainIvermectin-Resistant StrainReference(s)
This compound 0.001 µg/mL (Minimum concentration for full activity)Data Not Available[3]
Ivermectin~1 nM (inhibition of development)8.0 ng/mL (LC50)[4]
MoxidectinData Not AvailableMore potent than ivermectin[5]
LevamisoleData Not Available99.8% reduction in worm count (in vivo)[6]
AlbendazoleData Not Available14.7% reduction in worm count (in vivo)[6]

Table 2: In Vitro/In Vivo Efficacy Against Other Resistant Nematode Species

Nematode SpeciesAnthelminticEfficacy MetricValue (Resistant Strain)Reference(s)
Trichostrongylus colubriformisAbamectin (B1664291) (oral)% reduction in worm burden97%[7]
Trichostrongylus colubriformisIvermectin% reduction in worm burden63%[7]
Trichostrongylus colubriformisMoxidectin% reduction in worm burden82%[8]
Cooperia oncophoraIvermectin% efficacy62.7%[9]
Cooperia oncophoraMoxidectin% reduction in egg count95%[9]
Caenorhabditis elegansIvermectinEC5097.49 nM - 103.4 nM[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

In Vitro Assays

1. Larval Development Assay (LDA)

The Larval Development Assay is a widely used in vitro method to determine the efficacy of anthelmintics by assessing their impact on the development of nematode larvae.

  • Objective: To determine the concentration of an anthelmintic that inhibits the development of first-stage larvae (L1) to third-stage infective larvae (L3).

  • Procedure:

    • Nematode eggs are harvested from fecal samples of infected animals.

    • The eggs are sterilized and placed in 96-well microtiter plates containing a growth medium (e.g., Earle's balanced salt solution and yeast extract).

    • Serial dilutions of the test anthelmintic are added to the wells.

    • The plates are incubated at approximately 27°C for six to seven days, allowing larvae in the control wells (no drug) to develop to the L3 stage.

    • After incubation, the development of larvae in each well is observed under a microscope, and the number of L1, L2, and L3 larvae are counted.

    • The concentration of the drug that inhibits 50% of the eggs from developing to the L3 stage (LD50) is calculated.

2. Egg Hatch Assay (EHA)

The Egg Hatch Assay is utilized to evaluate the ovicidal activity of anthelmintics.

  • Objective: To determine the concentration of an anthelmintic that inhibits the hatching of nematode eggs.

  • Procedure:

    • Fresh nematode eggs are collected from fecal samples.

    • Approximately 100-150 eggs are placed in each well of a 24- or 48-well plate.

    • Serial dilutions of the test anthelmintic (e.g., dissolved in DMSO and then diluted in deionized water) are added to the wells.

    • The plates are incubated at a controlled temperature (e.g., 25°C) for 48 hours.

    • After incubation, a drop of Lugol's iodine is added to each well to stop further hatching.

    • The number of hatched larvae and unhatched eggs are counted under a microscope.

    • The effective concentration that inhibits 50% of the eggs from hatching (EC50) is determined by plotting the percentage of hatched eggs against the drug concentration.

In Vivo Assay

1. Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is the most common in vivo method to assess anthelmintic efficacy in livestock.

  • Objective: To determine the percentage reduction in nematode egg output in the feces of treated animals.

  • Procedure:

    • A group of naturally or experimentally infected animals with a pre-treatment fecal egg count of at least 150-200 eggs per gram (EPG) is selected.

    • The animals are randomly allocated to a treatment group and a control group (untreated).

    • Fecal samples are collected from each animal on Day 0 (before treatment).

    • The treatment group is administered the anthelmintic at the recommended dose.

    • Fecal samples are collected again from all animals 10 to 14 days post-treatment.

    • Fecal egg counts are performed on all samples.

    • The percentage reduction in the mean EPG of the treated group compared to the control group is calculated using the formula: FECR (%) = [1 - (T2/T1)] x 100, where T1 and T2 are the mean EPG of the treated group before and after treatment, respectively (this is a simplified formula; comparison with a control group is standard). Resistance is suspected if the reduction is less than 95%.

Mechanisms of Action and Resistance

Avermectins, including Avermectin B1a and its monosaccharide derivative, primarily act by potentiating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the nematode.

Resistance to avermectins is a complex, multifactorial phenomenon. The primary mechanisms include:

  • Alterations in Target Receptors: Mutations in the genes encoding subunits of GluCls (such as avr-14, avr-15, and glc-1) can reduce the binding affinity of avermectins to the channels, thereby decreasing their efficacy.

  • Increased Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), can actively pump the drug out of the nematode's cells, preventing it from reaching its target channels. Transcriptomic and proteomic studies have shown that genes for P-glycoproteins, UDP-glycosyltransferases (UGT), glutathione (B108866) S-transferases (GST), and cytochrome P450 (CYP) are often upregulated in ivermectin-resistant H. contortus.[11]

Visualizing Resistance Pathways and Experimental Workflows

To better understand the complex interactions involved in avermectin resistance and the experimental procedures used to evaluate it, the following diagrams have been generated.

Resistance_Pathway cluster_drug_action Drug Action & Efflux cluster_cellular_effect Cellular Effect Avermectin Avermectin B1a Monosaccharide CellMembrane Avermectin->CellMembrane Pgp P-glycoprotein (P-gp) (ABC Transporter) Avermectin->Pgp Substrate for GluCl Glutamate-Gated Chloride Channel (GluCl) CellMembrane->GluCl Binds to Pgp->Avermectin Efflux Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Cl- influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Pgp_upregulation Upregulation of P-gp expression Pgp_upregulation->Pgp Increases GluCl_mutation Mutation in GluCl subunits GluCl_mutation->GluCl Reduces binding

Caption: Mechanism of action and resistance to this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Fecal_Sample1 Fecal Sample Collection Egg_Isolation Nematode Egg Isolation Fecal_Sample1->Egg_Isolation LDA Larval Development Assay (LDA) Egg_Isolation->LDA EHA Egg Hatch Assay (EHA) Egg_Isolation->EHA EC50_LC50_Calc1 EC50/LC50 Calculation LDA->EC50_LC50_Calc1 EHA->EC50_LC50_Calc1 Animal_Selection Select Infected Animals Group_Allocation Allocate to Treatment & Control Groups Animal_Selection->Group_Allocation Pre_Treatment_Sample Day 0: Fecal Sample (EPG) Group_Allocation->Pre_Treatment_Sample Treatment Administer Anthelmintic Pre_Treatment_Sample->Treatment Post_Treatment_Sample Day 10-14: Fecal Sample (EPG) Treatment->Post_Treatment_Sample FECRT_Calc Calculate % Fecal Egg Count Reduction Post_Treatment_Sample->FECRT_Calc

Caption: Workflow for in vitro and in vivo anthelmintic efficacy testing.

Conclusion

This compound shows considerable promise as an effective agent against parasitic nematodes, particularly in the context of emerging resistance to existing anthelmintics. Its potent inhibitory effect on larval development suggests it can play a crucial role in breaking the life cycle of these parasites. While more direct comparative data against resistant strains are needed, the existing evidence strongly supports its further investigation and development. The detailed experimental protocols and understanding of resistance mechanisms provided in this guide are intended to facilitate this critical research.

References

Benchmarking Avermectin B1a Monosaccharide Against Novel Anthelmintic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of anthelmintic resistance necessitates a continuous search for novel compounds with diverse mechanisms of action. This guide provides a comparative analysis of Avermectin B1a monosaccharide, a derivative of a widely used class of anthelmintics, against two novel compounds, Monepantel and Derquantel. This objective comparison, supported by experimental data, aims to inform research and development efforts in the pursuit of next-generation anthelmintics.

Performance Comparison: Efficacy Against Key Parasitic Nematodes

The following tables summarize the available quantitative data on the efficacy of this compound, Monepantel, and Derquantel against economically significant parasitic nematodes.

Table 1: In Vitro Efficacy against Haemonchus contortus

CompoundAssay TypeEfficacy MetricValue
This compoundLarval Development AssayMinimum concentration for full activity0.001 µg/mL[1]
MonepantelLarval Development AssayIC50~0.01 µM (estimated from data)
Derquantel (in combination with Abamectin)Faecal Egg Count Reduction Test (in vivo)Efficacy93.8%[2]

Table 2: In Vitro Efficacy against Caenorhabditis elegans

CompoundAssay TypeEfficacy MetricValue
This compoundMotility AssayMinimum Active Concentration (MAC)0.1 µM[3]
MonepantelNot specifiedEC502.13 µM (as a direct activator of ACR-23)[4]
DerquantelNot specifiedApparent Kd263 nM (for its parent compound, paraherquamide)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Larval Development Assay (LDA)

This assay assesses the ability of a compound to inhibit the development of nematode eggs to the third larval (L3) stage.

  • Egg Collection and Sterilization: Nematode eggs are recovered from the feces of infected animals. The eggs are then sterilized using a solution of sodium hypochlorite to eliminate microbial contamination.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains a nutrient agar medium, a suspension of E. coli (as a food source), and the test compound at a specific concentration. A control group without the test compound is also included.

  • Incubation: Approximately 50-100 sterilized eggs are added to each well. The plate is then incubated at a controlled temperature (e.g., 25°C) for a period sufficient for the eggs to hatch and develop to the L3 stage in the control wells (typically 6-7 days)[6][7].

  • Evaluation: After the incubation period, the development of larvae in each well is observed under a microscope. The number of larvae that have successfully developed to the L3 stage is counted. The percentage of inhibition is calculated by comparing the number of L3 larvae in the treated wells to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of larval development) can then be determined.

Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of a compound by measuring its ability to prevent nematode eggs from hatching.

  • Egg Collection: Fresh nematode eggs are collected from fecal samples.

  • Assay Setup: The assay is conducted in a multi-well plate. Each well contains a known number of eggs suspended in a solution with a specific concentration of the test compound[8][9]. Control wells contain eggs in a solution without the compound.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 27°C) for a period that allows for hatching in the control group (typically 48 hours).

  • Evaluation: The number of hatched larvae and unhatched eggs in each well is counted under a microscope. The percentage of egg hatch inhibition is calculated relative to the control group. This allows for the determination of the EC50 value (the concentration of the compound that inhibits 50% of egg hatching)[10].

Larval Motility Assay

This assay assesses the effect of a compound on the viability of nematode larvae by observing their motility.

  • Larval Preparation: Third-stage (L3) larvae are collected and washed.

  • Assay Setup: The assay is performed in a multi-well plate. Each well contains a culture medium, a known number of L3 larvae, and the test compound at a specific concentration[11][12][13]. Control wells with larvae in the medium without the compound are included.

  • Incubation: The plate is incubated for a defined period (e.g., 24-72 hours) at a suitable temperature (e.g., 37°C)[13].

  • Evaluation: Following incubation, the motility of the larvae in each well is observed. This can be done visually under a microscope and scored on a scale (e.g., from fully motile to immobile) or quantified using automated tracking systems[13]. The percentage of motility inhibition is calculated, and dose-response curves can be generated to determine the IC50 or EC50 values.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of these compounds are crucial for understanding their potential to overcome existing resistance.

This compound

This compound, like other avermectins, primarily targets glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates[14][15][16]. Binding of avermectin to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis of the pharynx and somatic muscles of the nematode[17][18].

Avermectin_Pathway cluster_membrane Avermectin Avermectin B1a monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to and activates Cl_ion Cl- GluCl->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx into cell leads to Membrane Neuronal/Muscular Membrane Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

This compound signaling pathway.

Monepantel

Monepantel belongs to the amino-acetonitrile derivative (AAD) class of anthelmintics. Its primary target is a unique nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3/DES-2 receptor complex[19]. The binding of monepantel to this receptor leads to a sustained opening of the channel, causing an influx of cations, which results in spastic paralysis of the worms[20][21].

Monepantel_Pathway cluster_membrane Monepantel Monepantel nAChR Nematode-specific nAChR (DEG-3/DES-2) Monepantel->nAChR Binds to and activates Cation_ion Cations (Na+, Ca2+) nAChR->Cation_ion Opens channel Depolarization Sustained Depolarization Cation_ion->Depolarization Influx into cell leads to Membrane Neuronal/Muscular Membrane Paralysis Spastic Paralysis Depolarization->Paralysis Causes

Monepantel signaling pathway.

Derquantel

Derquantel is a spiroindole anthelmintic that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs) of the B-subtype in nematodes[20]. By blocking these receptors, derquantel prevents the binding of acetylcholine, thereby inhibiting nerve signal transmission and leading to flaccid paralysis of the parasite[22][23].

Derquantel_Pathway cluster_membrane Derquantel Derquantel nAChR B-subtype Nicotinic Acetylcholine Receptor (nAChR) Derquantel->nAChR Binds to and blocks Signal_Block Blocked Signal Transmission nAChR->Signal_Block Leads to ACh Acetylcholine ACh->nAChR Binding prevented Membrane Neuronal/Muscular Membrane Paralysis Flaccid Paralysis Signal_Block->Paralysis Causes

Derquantel signaling pathway.

Experimental Workflow

The general workflow for the in vitro screening of potential anthelmintic compounds is outlined below.

Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep parasite_prep Parasite Stage Preparation (Eggs, L3 Larvae) start->parasite_prep assay_setup Assay Setup (e.g., 96-well plate) compound_prep->assay_setup parasite_prep->assay_setup incubation Incubation (Controlled Temperature & Time) assay_setup->incubation data_collection Data Collection (Microscopy, Automated Imaging) incubation->data_collection data_analysis Data Analysis (IC50/EC50 Determination) data_collection->data_analysis end End data_analysis->end

General experimental workflow for in vitro anthelmintic screening.

References

Safety Operating Guide

Safe Handling and Personal Protective Equipment for Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines crucial safety protocols, personal protective equipment (PPE) requirements, and operational procedures for handling Avermectin B1a monosaccharide. This substance is highly toxic and requires stringent safety measures to prevent exposure.

This compound is a potent compound classified as fatal if swallowed or inhaled and toxic in contact with skin.[1][2] It can cause damage to organs through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child.[2][3] Due to its high toxicity, adherence to the following guidelines is mandatory to ensure the safety of all laboratory personnel.[4]

Hazard Classification Summary

The following table summarizes the GHS (Globally Harmonized System) classification for this compound, highlighting its significant hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 1, 2H300: Fatal if swallowed[1][2][3][5]
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled[1][2][5]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[2]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs[1][2][3][5]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[2][3][5]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life[2][5][6]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[1][2][5][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure.[7] Personnel must inspect all PPE for integrity before each use.[8]

  • Eye and Face Protection :

    • Wear chemical splash goggles or shielded safety glasses that meet ANSI Z87.1 standards.[9]

    • When there is a risk of splashing, especially when handling solutions, a face shield should be worn in addition to goggles.[7][9][10]

  • Skin and Body Protection :

    • Gloves : Wear chemically impervious, unlined gloves, such as elbow-length PVC or nitrile rubber gloves.[7][9] Before removing gloves, they should be thoroughly washed.[10] Discard contaminated gloves immediately.

    • Protective Clothing : A lab coat or washable cotton coveralls buttoned at the neck and wrist are required for low-risk activities.[7][11]

    • Apron : For handling concentrated forms of the substance, mixing, or cleaning up spills, a chemical-resistant apron worn over coveralls is mandatory.[7][9][10]

    • Footwear : Chemical-resistant boots are required.[11] Pant legs should be worn outside the boots to prevent chemicals from entering.[11]

  • Respiratory Protection :

    • All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust generation.[1][4]

    • A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling large quantities.[1][4] For firefighting, a self-contained breathing apparatus is required.[4][6]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation :

    • Before handling, thoroughly review the Safety Data Sheet (SDS).

    • Designate a specific area for handling this compound.

    • Ensure an eyewash station and safety shower are immediately accessible.[6]

    • Assemble and inspect all required PPE.[8]

  • Handling the Compound :

    • Work exclusively within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust or aerosols.[4][12]

    • Avoid all personal contact with the substance.[4]

    • Do not eat, drink, or smoke in the designated handling area.[1][3][6]

    • Use dry, clean-up procedures and avoid generating dust.[4] If working with solutions, use engineering controls like drip-less connections to control airborne concentrations.[13]

  • Post-Handling and Decontamination :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6]

    • Decontaminate all surfaces and equipment used.[1]

    • Clean reusable PPE according to the manufacturer's instructions before storage.[8] Store clean PPE separately from personal clothing and away from contaminated areas.[8]

Storage
  • Store this compound in a cool, dry, and well-ventilated area.[3]

  • The container must be kept tightly closed.[13]

  • Store in a locked cabinet or area, accessible only to authorized personnel.[1]

  • Avoid reaction with oxidizing agents.[4]

Disposal Plan
  • This compound and any contaminated materials are considered hazardous waste.[4]

  • All waste must be disposed of in accordance with local, state, and federal regulations.[4]

  • Do not allow the substance to enter drains or water courses.[1][3][6]

  • Acceptable disposal methods include incineration in a licensed facility or burial in a landfill specifically approved for chemical waste.[4]

  • Contaminated containers must be decontaminated before disposal or handled as hazardous waste.[4]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

  • Inhalation : Immediately move the affected person to fresh air.[1][6] If breathing is difficult, administer CPR or artificial respiration (avoiding mouth-to-mouth).[4][6] Seek immediate medical attention.[1]

  • Skin Contact : Quickly wipe away any solid material.[4] Immediately remove all contaminated clothing and shoes.[4][6] Wash the affected skin area thoroughly with large amounts of running water.[1][4][6] Seek medical attention.[6]

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][4][6] Remove contact lenses if present.[6] Seek immediate medical attention.[2][6]

  • Ingestion : DO NOT induce vomiting .[1][2][6] Rinse the mouth thoroughly with water.[1][3][6] Call a physician or Poison Control Center immediately.[3][6]

Accidental Release Measures
  • Evacuate : Clear all personnel from the spill area and move upwind.[4]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent the spill from spreading or entering drains.[4][6]

  • Wear PPE : Use full personal protective equipment, including respiratory protection, gloves, and protective clothing, during cleanup.[1][6]

  • Clean-up :

    • For solid spills, use dry clean-up methods that avoid generating dust.[4] Collect the material using a method such as wet-brushing or an electrically protected vacuum cleaner.[12]

    • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[1]

  • Disposal : Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[6]

Safe Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal & Storage start Start: Receive Chemical sds Review Safety Data Sheet (SDS) start->sds ppe Inspect and Don Required PPE sds->ppe area Prepare Designated Handling Area ppe->area handle Handle in Ventilated Enclosure (e.g., Fume Hood) area->handle hygiene Practice Strict Hygiene (No eating, drinking, smoking) handle->hygiene decon Decontaminate Equipment and Work Surfaces hygiene->decon wash Wash Hands and Exposed Skin decon->wash waste Dispose of Contaminated Waste as Hazardous Material wash->waste store Store Chemical in Secure, Cool, Dry Place waste->store end End store->end

Caption: Workflow for the safe handling of this compound.

References

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